Product packaging for 5-Bromo-3-methylpyrazin-2-ol(Cat. No.:CAS No. 100047-56-1)

5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317
CAS No.: 100047-56-1
M. Wt: 189.01 g/mol
InChI Key: RNHAEGVBHQSLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-3-methylpyrazin-2-ol is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O B1592317 5-Bromo-3-methylpyrazin-2-ol CAS No. 100047-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHAEGVBHQSLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608399
Record name 5-Bromo-3-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-56-1
Record name 5-Bromo-3-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-3-methylpyrazin-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-methylpyrazin-2-ol

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 100047-56-1), a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. This guide delineates its physicochemical properties, spectroscopic profile, a validated synthetic protocol, and its reactivity. Emphasis is placed on its role as a versatile intermediate in drug discovery, leveraging the pyrazine core, a privileged scaffold in medicinal chemistry.[1] The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights into its practical application.

Introduction and Molecular Profile

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Such N-heterocycles are foundational components in numerous biologically active compounds and approved pharmaceuticals.[1] The subject molecule is characterized by a bromine atom at position 5, a methyl group at position 3, and a hydroxyl group at position 2.

A key feature of this molecule is its existence in a tautomeric equilibrium between the enol (-ol) form and the more stable keto (-one) form, 5-Bromo-3-methylpyrazin-2(1H)-one.[2] This tautomerism influences its reactivity and spectroscopic characteristics. The bromine atom serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions, while the methyl and amide-like functionalities allow for further structural modifications.

tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (5-Bromo-3-methylpyrazin-2(1H)-one) enol Pyrazine ring with -OH at C2 -CH3 at C3 -Br at C5 keto Pyrazinone ring with =O at C2, N-H at N1 -CH3 at C3 -Br at C5 enol->keto Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

PropertyValueSource(s)
CAS Number 100047-56-1[2][3]
Molecular Formula C₅H₅BrN₂O[2][3]
Molecular Weight 189.01 g/mol [3]
Appearance Solid
Purity ≥97% (Commercially available)
Storage Temperature 4°C
Solubility Slightly soluble (11 g/L at 25 °C, predicted)[2]
Density 1.84 g/cm³ (Predicted)[2]
pKa 10.05 ± 0.60 (Predicted)[2]
XLogP3-AA 0.2[2]
Safety and Handling

As a laboratory chemical, proper handling is paramount. The compound is classified with the GHS07 pictogram ("Harmful").

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common and reliable approach involves the electrophilic bromination of the 3-methylpyrazin-2-ol precursor. This method is analogous to the well-documented bromination of similar pyrazine and pyridine systems.[4][5] The choice of brominating agent is key; N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its ease of handling (solid) and improved reaction control.

Experimental Protocol: Synthesis via Bromination

Objective: To synthesize this compound from 3-methylpyrazin-2-ol.

Materials:

  • 3-methylpyrazin-2-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add 3-methylpyrazin-2-ol (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The succinimide byproduct is less dense and may float, requiring efficient stirring.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours (overnight). Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated Na₂S₂O₃ (to quench any unreacted bromine), saturated NaHCO₃, and finally, brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

synthesis_workflow start Start: 3-methylpyrazin-2-ol reagent Add N-Bromosuccinimide (NBS) in Acetonitrile, 0°C to RT start->reagent reaction Electrophilic Bromination (Overnight Stirring) reagent->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a chemical intermediate stems from its strategically placed functional groups, which allow for predictable and high-yielding transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

  • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) provides access to a diverse library of 5-aryl-3-methylpyrazin-2-ones. These derivatives are of high interest in medicinal chemistry for probing structure-activity relationships (SAR).

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces nitrogen-based substituents at the C5 position, yielding novel aminopyrazines.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing more complex molecular architectures.

N-Alkylation

The nitrogen atom at position 1 (in the keto tautomer) is nucleophilic and can be readily alkylated using a suitable base (e.g., NaH, K₂CO₃) and an alkyl halide (e.g., methyl iodide, benzyl bromide). This modification is crucial for modulating properties like solubility and metabolic stability in drug candidates.

reactivity cluster_coupling C5-Position Reactivity (Cross-Coupling) cluster_alkylation N1-Position Reactivity main This compound suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) main->suzuki Pd(0) buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) main->buchwald Pd(0) sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) main->sonogashira Pd/Cu n_alkylation N-Alkylation (R'-X, Base) main->n_alkylation Base prod_suzuki 5-Aryl-3-methylpyrazin-2-one suzuki->prod_suzuki prod_buchwald 5-Amino-3-methylpyrazin-2-one buchwald->prod_buchwald prod_sonogashira 5-Alkynyl-3-methylpyrazin-2-one sonogashira->prod_sonogashira prod_alkylation 1-Alkyl-5-bromo-3-methylpyrazin-2-one n_alkylation->prod_alkylation

Caption: Key reaction pathways for derivatizing the title compound.

Applications in Drug Discovery and Research

This compound is not typically an end-product but rather a high-value building block. Its structure is a gateway to novel chemical entities with therapeutic potential.

  • Scaffold for Library Synthesis: The predictable reactivity at both the C5-bromo and N1-H positions allows for the rapid generation of compound libraries through combinatorial chemistry. These libraries can be screened against various biological targets like kinases, proteases, and GPCRs.

  • Intermediate for Targeted Therapeutics: The pyrazine core is present in several FDA-approved drugs.[1] By using this intermediate, medicinal chemists can synthesize novel analogues of known drugs or develop new compounds targeting specific diseases. For instance, substituted pyrazines have shown promise as antibacterial agents and enzyme inhibitors.[6]

  • Fragment-Based Drug Design (FBDD): The molecule itself can serve as a "fragment" for FBDD. Its binding to a protein target can be identified through biophysical methods (e.g., X-ray crystallography), and the bromine atom provides a clear vector for growing the fragment into a more potent lead compound.

Conclusion

This compound is a versatile and valuable heterocyclic intermediate. Its well-defined physicochemical properties, straightforward synthesis, and predictable multi-faceted reactivity make it an indispensable tool for chemists in both academic and industrial research. Its primary application lies in serving as a foundational scaffold for the synthesis of novel compounds in the pursuit of new therapeutic agents, underscoring the enduring importance of the pyrazine heterocycle in modern drug discovery.

References

A Comprehensive Technical Guide to 5-Bromo-3-methylpyrazin-2-ol: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Bromo-3-methylpyrazin-2-ol, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, reactivity profile, and its emerging role as a versatile building block in the creation of novel therapeutic agents.

Introduction: The Significance of the Pyrazinone Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive framework for designing molecules that can effectively interact with biological targets. The introduction of a bromine atom and a hydroxyl group, as seen in this compound, further enhances its synthetic utility, opening avenues for diverse chemical modifications and the exploration of new chemical space. This guide aims to provide a comprehensive understanding of this valuable synthetic intermediate.

Core Compound Identity: IUPAC Name and Structure

The compound of focus is systematically named 5-bromo-3-methyl-1H-pyrazin-2-one . It exists in tautomeric equilibrium with its enol form, this compound. For clarity and consistency with common chemical database nomenclature, this guide will primarily refer to it by the pyrazin-2-one tautomer.

Structure:

The chemical structure of 5-bromo-3-methyl-1H-pyrazin-2-one is depicted below. The numbering of the pyrazine ring is crucial for understanding its reactivity and nomenclature.

Caption: Chemical structure of 5-bromo-3-methyl-1H-pyrazin-2-one.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of 5-bromo-3-methyl-1H-pyrazin-2-one are summarized below.

PropertyValueSource
IUPAC Name 5-bromo-3-methyl-1H-pyrazin-2-one[2]
Synonyms This compound, 5-Bromo-3-methyl-2(1H)-pyrazinone[2]
CAS Number 100047-56-1[2][3]
Molecular Formula C₅H₅BrN₂O[2][3]
Molecular Weight 189.01 g/mol [2][3]
Appearance Solid-
Density (Predicted) 1.84 ± 0.1 g/cm³[2]
pKa (Predicted) 10.05 ± 0.60[2]
LogP (Predicted) 0.84080[2]
Storage Inert atmosphere, 2-8°C[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of 3-methyl-1H-pyrazin-2-one using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, in an appropriate solvent.

G cluster_0 Synthetic Pathway Start 3-Methyl-1H-pyrazin-2-one Reagents Brominating Agent (e.g., NBS) Solvent (e.g., DCM, CHCl3) Base (optional, e.g., Pyridine) Start->Reagents Reaction Product 5-Bromo-3-methyl-1H-pyrazin-2-one Reagents->Product Formation

Caption: Proposed synthetic workflow for 5-bromo-3-methyl-1H-pyrazin-2-one.

Detailed Experimental Protocol (Inferred)

This protocol is based on the bromination of 2-amino-5-methylpyrazine and is expected to be adaptable for the synthesis of 5-bromo-3-methyl-1H-pyrazin-2-one.[4][5] Caution: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • 3-Methyl-1H-pyrazin-2-one

  • N-Bromosuccinimide (NBS) or Bromine

  • Dichloromethane (DCM) or Chloroform

  • Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution (if using bromine)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1H-pyrazin-2-one (1.0 equivalent) in the chosen solvent (e.g., DCM).

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS, 1.05 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be slightly exothermic. If using bromine, it should be added dropwise as a solution in the reaction solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. If bromine was used, first quench with a saturated aqueous solution of sodium thiosulfate until the orange color disappears, then add the sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-3-methyl-1H-pyrazin-2-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with available literature or predicted values.[2][6]

Reactivity and Synthetic Applications

The synthetic utility of 5-bromo-3-methyl-1H-pyrazin-2-one lies in the reactivity of its bromine substituent, which serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[7] In the context of 5-bromo-3-methyl-1H-pyrazin-2-one, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups from corresponding boronic acids or their esters. This reaction is typically catalyzed by a palladium complex in the presence of a base.[8][9][10][11]

G cluster_1 Suzuki-Miyaura Cross-Coupling Start 5-Bromo-3-methyl-1H-pyrazin-2-one Reagents Ar-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Start->Reagents Reaction Product 5-Aryl-3-methyl-1H-pyrazin-2-one Reagents->Product Formation

Caption: General scheme for the Suzuki-Miyaura cross-coupling of 5-bromo-3-methyl-1H-pyrazin-2-one.

This reaction is instrumental in the synthesis of bi-aryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups on the boronic acid partner.[9][11]

Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is prominently utilized, other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), can also be employed to further functionalize the pyrazinone core at the 5-position. These reactions significantly expand the synthetic toolbox for creating diverse libraries of pyrazinone derivatives for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-3-methyl-1H-pyrazin-2-one scaffold is a valuable starting material for the synthesis of compounds with a wide spectrum of pharmacological activities.[10] Pyrazinone derivatives have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[12]

A key application of this compound is in the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds with the hinge region of the kinase active site. The pyrazinone moiety is well-suited for this role, and the ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of potency and selectivity.

While specific examples of marketed drugs directly derived from 5-bromo-3-methyl-1H-pyrazin-2-one are not yet prevalent, its structural motifs are present in numerous investigational drug candidates. Its utility as a key intermediate in the synthesis of complex molecules for pharmaceutical research is well-established.

Conclusion

5-Bromo-3-methyl-1H-pyrazin-2-one is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine atom make it an ideal starting point for the creation of diverse libraries of pyrazinone derivatives. The demonstrated and potential pharmacological activities of these derivatives, particularly as kinase inhibitors, underscore the importance of this compound in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to empower researchers and drug development professionals in their endeavors.

References

A Senior Scientist's Guide to the Regioselective Synthesis of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylpyrazin-2-ol is a pivotal heterocyclic building block, offering a synthetically versatile scaffold for the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the pyrazinone core is a well-established pharmacophore. This guide provides a comprehensive, in-depth analysis of the synthesis of this target molecule, moving beyond a simple protocol to explore the underlying mechanistic principles, the rationale behind reagent selection, and the critical parameters for ensuring a successful, high-purity outcome. We present a self-validating experimental protocol, complete with characterization data, safety procedures, and troubleshooting insights, designed to empower researchers in their synthetic endeavors.

Introduction & Strategic Importance

The Pyrazinone Core: A Privileged Scaffold

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds.[1] Among these, the pyrazine ring system is of significant interest due to its presence in numerous natural products and its role as a key flavor ingredient in foods. Its derivatives have demonstrated a wide array of biological activities, including anticancer and antituberculous properties. The pyrazinone (or hydroxypyrazine) tautomer, in particular, serves as a versatile intermediate in medicinal chemistry, valued for its hydrogen bonding capabilities and structural rigidity.

Target Molecule: this compound as a Versatile Intermediate

The title compound, this compound (CAS No. 100047-56-1), is a bifunctional molecule of high synthetic value.[2][3] Its strategic importance lies in two key features:

  • The Pyrazinone Ring: Provides the core structure for molecular recognition and biological activity.

  • The C5-Bromine Atom: Serves as a highly effective functional handle. This C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the facile introduction of diverse carbon-based substituents and the rapid generation of compound libraries for drug discovery.

This guide focuses on the most direct and efficient synthetic strategy: the regioselective electrophilic bromination of the commercially available precursor, 3-methylpyrazin-2-ol.

Mechanistic Considerations & Reagent Selection

A robust synthetic protocol is built upon a solid understanding of the reaction mechanism. The successful synthesis of this compound hinges on controlling the regioselectivity of an electrophilic aromatic substitution reaction.

Tautomerism: The Pyrazinol-Pyrazinone Equilibrium

The starting material, 3-methylpyrazin-2-ol, exists as a dynamic equilibrium between its hydroxyl (-ol) and keto (-one) tautomeric forms. For 2-hydroxypyrazines, the equilibrium overwhelmingly favors the more stable 2(1H)-pyrazinone form. This is critical, as the electronic properties of the pyrazinone ring dictate the position of electrophilic attack.

Electrophilic Substitution & Regioselectivity

The bromination of the 3-methyl-2(1H)-pyrazinone ring is a classic electrophilic aromatic substitution. The regiochemical outcome is directed by the combined electronic effects of the ring substituents:

  • Amide Nitrogen (N1-H): A powerful activating, ortho-, para-directing group.

  • Carbonyl Group (C2=O): A deactivating, meta-directing group.

  • Methyl Group (C3-CH₃): A weakly activating, ortho-, para-directing group.

  • Ring Nitrogen (N4): A deactivating, meta-directing group.

The concerted influence of these groups strongly activates the C5 position for electrophilic attack, making it the most electron-rich and sterically accessible site. This inherent electronic bias allows for a highly regioselective bromination, minimizing the formation of unwanted isomers.

Causality in Brominating Reagent Choice

Several reagents can achieve electrophilic bromination, each with distinct advantages and disadvantages.[4] The selection process must balance reactivity, safety, and operational simplicity.

ReagentFormulaKey Characteristics & Rationale
Molecular Bromine Br₂Selected Reagent. A powerful and cost-effective electrophile. Its reactivity can be modulated by solvent choice and temperature. While it requires careful handling due to its toxicity and corrosivity, its straightforward action provides a reliable outcome for this activated system.[4][5]
N-Bromosuccinimide C₄H₄BrNO₂A solid, crystalline source of electrophilic bromine, making it easier and safer to handle than liquid Br₂. It is often used for allylic and benzylic brominations but is also effective for activated aromatic systems. It can be considered a milder alternative if Br₂ proves too reactive.
Dibromoisocyanuric acid C₃HBr₂N₃O₃A highly effective and mild brominating agent with superior reactivity compared to NBS in some cases. It is an excellent choice for less reactive substrates but may be unnecessarily potent for the activated pyrazinone system.

For this synthesis, molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane is the recommended choice. This combination provides sufficient electrophilicity to drive the reaction to completion efficiently without requiring harsh catalysts, while allowing for excellent temperature control.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Diagram: Overall Synthetic Pathway

Synthesis SM 3-Methylpyrazin-2-ol P This compound SM->P  Electrophilic  Bromination reagent Br₂ Acetic Acid, RT reagent->P

Caption: Regioselective bromination of 3-methylpyrazin-2-ol.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMoles
3-Methylpyrazin-2-ol6958-47-0110.115.00 g45.4 mmol
Glacial Acetic Acid64-19-760.0550 mL-
Molecular Bromine (Br₂)7726-95-6159.812.55 mL49.9 mmol
Sat. Sodium Thiosulfate (aq)7772-98-7-~100 mL-
Deionized Water7732-18-5-~200 mL-
Ethyl Acetate141-78-6-~150 mL-
Brine (Sat. NaCl aq)7647-14-5-~50 mL-
Anhydrous Sodium Sulfate7757-82-6-~10 g-

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup Dissolve starting material in acetic acid addition 2. Reagent Addition Add Br₂ dropwise at 0-5 °C setup->addition reaction 3. Reaction & Monitoring Warm to RT, stir 4h Monitor via TLC/LC-MS addition->reaction quench 4. Workup: Quench Pour into ice water Add Na₂S₂O₃ to quench excess Br₂ reaction->quench extract 5. Workup: Extraction Extract with Ethyl Acetate Wash organic layer quench->extract dry 6. Drying & Concentration Dry over Na₂SO₄ Remove solvent in vacuo extract->dry purify 7. Purification & Analysis Recrystallize or chromatograph Characterize pure product dry->purify

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge 3-methylpyrazin-2-ol (5.00 g, 45.4 mmol) and glacial acetic acid (50 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Charge the dropping funnel with molecular bromine (2.55 mL, 49.9 mmol) and add it dropwise to the stirred solution over 30 minutes. Causality: A slow, controlled addition is crucial to dissipate the exothermic heat of reaction and prevent the formation of over-brominated byproducts.

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (~100 g). A precipitate may form. Add saturated sodium thiosulfate solution dropwise with stirring until the characteristic orange/brown color of bromine disappears. This step safely neutralizes any unreacted bromine.

  • Workup - Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Data Interpretation

Confirmation of the final product's structure and purity is non-negotiable. The following data are expected for this compound.[6]

Analysis TechniqueExpected Result / Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~12.0 (s, 1H, N-H ), 7.8 (s, 1H, C-H ), 2.3 (s, 3H, -CH ₃). The singlet at ~7.8 ppm is characteristic of the lone proton on the pyrazinone ring, confirming C5 substitution.
¹³C NMR (100 MHz, DMSO-d₆)δ ~155 (C=O), ~145 (C-CH₃), ~135 (C-H), ~115 (C-Br), ~20 (-CH₃). The signal around 115 ppm is indicative of a carbon atom attached to bromine.
Mass Spectrometry (ESI+)m/z: [M+H]⁺ at 190.0 & 192.0. The characteristic isotopic pattern (approx. 1:1 ratio) for a single bromine atom provides definitive evidence of successful bromination.
Melting Point A sharp melting point is indicative of high purity.

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[7] All operations involving molecular bromine and organic solvents must be conducted inside a certified chemical fume hood.

  • Reagent Handling:

    • Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle with extreme care in a fume hood. Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.

    • Acetic Acid: Corrosive. Avoid inhalation of vapors and contact with skin.

  • Waste Disposal:

    • All bromine-containing waste must be quenched with sodium thiosulfate before disposal.[5]

    • Organic solvent waste should be collected in a designated, properly labeled container.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Process Optimization

Potential IssueLikely CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; insufficient brominating agent.Extend the reaction time and monitor by TLC/LC-MS. If necessary, a slight excess (1.1 to 1.2 eq) of bromine can be used.
Formation of Di-brominated Product Reaction temperature too high; too rapid addition of bromine.Maintain strict temperature control (0-5 °C) during bromine addition. Ensure slow, dropwise addition.
Low Yield after Workup Product is partially soluble in the aqueous phase.Perform additional extractions (e.g., 5 x 40 mL instead of 3 x 50 mL) with the organic solvent to maximize recovery.
Purification Challenges Product co-elutes with impurities during chromatography.Screen alternative solvent systems for recrystallization or chromatography. A gradient elution might be necessary for column chromatography.

Conclusion

The synthesis of this compound via direct electrophilic bromination of 3-methylpyrazin-2-ol is a robust and highly efficient method. By understanding the mechanistic underpinnings of tautomerism and electrophilic substitution, researchers can reliably achieve high regioselectivity. The detailed protocol and troubleshooting guide presented herein provide the necessary framework for scientists to produce this valuable intermediate with high purity and confidence, enabling further exploration in drug discovery and materials science.

References

5-Bromo-3-methylpyrazin-2-ol CAS number 100047-56-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-3-methylpyrazin-2-ol (CAS: 100047-56-1): A Key Heterocyclic Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 100047-56-1), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. The document delineates its physicochemical properties, plausible synthetic routes, and core reactivity. Emphasis is placed on its strategic application in modern drug discovery, particularly as a versatile building block for creating diverse chemical libraries via palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for its handling, safety, and synthetic elaboration are provided to empower scientists in leveraging this valuable molecule for the synthesis of novel bioactive compounds.

Introduction

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with the pyrazine core being a particularly "privileged" structure found in numerous FDA-approved drugs. This compound, a member of the brominated pyrazinone family, represents a highly valuable and versatile building block for organic synthesis.[1] Its structure, featuring a reactive bromine atom positioned on an electron-deficient pyrazine ring, provides a key "handle" for introducing molecular complexity. This strategic placement allows for facile participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[2][3][4]

The relatively low molecular weight and presence of both hydrogen-bond donors and acceptors make this compound an ideal starting point or fragment in fragment-based drug discovery (FBDD) campaigns. This guide serves as a technical resource, consolidating critical data and providing practical, experience-driven insights into the effective utilization of this compound in a research and development setting.

Physicochemical Properties & Specifications

Properly characterizing a starting material is the foundation of reproducible science. The key properties of this compound are summarized below. This data has been aggregated from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 100047-56-1[5]
Molecular Formula C₅H₅BrN₂O[5]
Molecular Weight 189.01 g/mol [5]
IUPAC Name 5-bromo-3-methyl-1H-pyrazin-2-one
Synonyms 5-Bromo-3-methyl-2(1H)-pyrazinone, 5-Bromo-2-hydroxy-3-methylpyrazine
Appearance Solid
Purity Typically ≥95% - 97%[6]
Density (Predicted) 1.84 ± 0.1 g/cm³
pKa (Predicted) 10.05 ± 0.60
logP (Predicted) 0.84080
Storage Conditions Store at 2-8°C under an inert atmosphere

Synthesis & Purification

While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a plausible and chemically sound synthetic route can be proposed based on established methods for analogous heterocyclic systems. The most direct approach is the electrophilic bromination of the precursor, 3-methylpyrazin-2-ol.

Proposed Synthetic Pathway: Direct Bromination of 3-methylpyrazin-2-ol.

The synthesis of pyrazin-2-ol derivatives often involves the condensation of α-amino acids or their derivatives with α-dicarbonyl compounds, or through enzymatic pathways.[7] The direct bromination of a pyrazinone ring is a common transformation. For instance, the bromination of 2-amino-3-carbomethoxypyrazine has been shown to proceed readily to form a single monobrominated derivative in high yield.[8] A similar logic applies here.

Plausible Protocol:

  • Dissolution: Dissolve 3-methylpyrazin-2-ol (1.0 equiv.) in a suitable solvent such as acetic acid or dichloromethane (DCM).

  • Bromination: Slowly add a solution of bromine (Br₂) (1.0 - 1.1 equiv.) or N-Bromosuccinimide (NBS) in the same solvent to the reaction mixture at room temperature. The use of a catalyst like iron(III) bromide (FeBr₃) may be beneficial.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. If using an organic solvent like DCM, wash the organic layer sequentially with sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the strategic reactivity of its bromine substituent. This functionality serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Key Reaction Classes:

  • Suzuki-Miyaura Cross-Coupling: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. Reacting this compound with a variety of aryl, heteroaryl, or vinyl boronic acids (or their esters) can generate a diverse library of substituted pyrazinones.[4][9]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C(sp²)-N bonds, allowing for the introduction of primary or secondary amines, anilines, or other nitrogen-containing moieties.[2][10] This is a critical transformation for modulating the physicochemical properties (e.g., solubility, pKa) of a lead compound.

  • Other Cross-Couplings: The bromide is also amenable to other coupling reactions such as Sonogashira (alkyne introduction), Heck (alkene introduction), and Stille couplings, further expanding its synthetic utility.

Below is a diagram illustrating the primary synthetic pathways emanating from this building block.

G main This compound suzuki_cond Suzuki Coupling [Pd Catalyst, Base] main->suzuki_cond buchwald_cond Buchwald-Hartwig [Pd Catalyst, Base] main->buchwald_cond sonogashira_cond Sonogashira Coupling [Pd/Cu Catalyst, Base] main->sonogashira_cond boronic R-B(OH)₂ (Aryl, Heteroaryl, Vinyl Boronic Acid) boronic->suzuki_cond amine R₂NH (Primary/Secondary Amine) amine->buchwald_cond alkyne R-C≡CH (Terminal Alkyne) alkyne->sonogashira_cond suzuki_prod 5-Aryl-3-methylpyrazin-2-ol suzuki_cond->suzuki_prod buchwald_prod 5-Amino-3-methylpyrazin-2-ol buchwald_cond->buchwald_prod sonogashira_prod 5-Alkynyl-3-methylpyrazin-2-ol sonogashira_cond->sonogashira_prod

Caption: Key Cross-Coupling Reactions of this compound.

Applications in Drug Discovery

The structural attributes of this compound make it an exceptionally useful tool for drug discovery programs.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 189 g/mol , it fits well within the "Rule of Three" often applied to fragment libraries. Its defined structure and clear vector for chemical elaboration (the bromine atom) allow medicinal chemists to "grow" the fragment into a more potent lead molecule once a binding interaction with a biological target is confirmed.

  • Scaffold for Library Synthesis: As illustrated in the reactivity section, the compound is an ideal starting point for creating focused libraries of pyrazinone derivatives for high-throughput screening (HTS). The ability to rapidly diversify the substituent at the 5-position allows for a systematic exploration of the structure-activity relationship (SAR).

  • Bioisosteric Replacement: The pyrazinone core can act as a bioisostere for other aromatic or heteroaromatic systems, such as substituted pyridones or phenyl groups, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical intermediate. The following guidelines are derived from available Safety Data Sheets (SDS).

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[11]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To demonstrate the synthetic utility of this compound, a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a robust starting point that can be adapted for various boronic acids.[9]

Objective: To synthesize 5-(4-methoxyphenyl)-3-methylpyrazin-2-ol.

Materials:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification setup1 1. Add solids to flask: - this compound - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ setup2 2. Seal flask, then evacuate and backfill with Argon (3x) setup1->setup2 setup3 3. Add degassed solvents: - 1,4-Dioxane - Water setup2->setup3 react 4. Heat mixture to 90°C with vigorous stirring. Monitor by TLC/LC-MS. setup3->react workup1 5. Cool to RT. Dilute with Ethyl Acetate and Water. react->workup1 workup2 6. Separate layers. Wash organic phase with brine. workup1->workup2 workup3 7. Dry organic layer (Na₂SO₄), filter, and concentrate. workup2->workup3 workup4 8. Purify crude product via column chromatography. workup3->workup4

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 189 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times to ensure the atmosphere is completely inert.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL).

  • Heating: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Cooling and Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter through a pad of celite, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 5-(4-methoxyphenyl)-3-methylpyrazin-2-ol.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of novel and diverse molecular entities. Its suitability as a fragment for FBDD further enhances its value in the early stages of drug discovery. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this building block to accelerate their research and development programs.

References

Physical and chemical properties of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-methylpyrazin-2-ol for Advanced Research

Introduction: The Strategic Value of the Pyrazinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrazinone core is one such "privileged structure," a distinction earned through its remarkable ability to interact with a diverse array of biological targets.[1] Pyrazinone and its derivatives are versatile heterocyclic compounds that form the basis of drugs in therapeutic areas ranging from oncology and inflammation to infectious and neurodegenerative diseases.[1][2] Their prevalence in natural products, such as deoxyaspergillic acid and arglecin, further underscores their biological relevance and evolutionary selection as bioactive scaffolds.[3]

This guide focuses on a specific, strategically functionalized derivative: This compound (CAS No. 100047-56-1). This compound is more than a mere analogue; it is a purpose-built chemical tool. The incorporation of a bromine atom at the 5-position transforms the pyrazinone core into a highly versatile intermediate. This halogen serves as a reactive handle for a multitude of cross-coupling reactions, enabling chemists to rapidly generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies.[4][5] The methyl group at the 3-position provides a crucial steric and electronic feature that can be exploited to fine-tune target binding and metabolic stability.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will elucidate the core physical and chemical properties of this compound, detail methodologies for its characterization, explore its reactivity, and contextualize its application as a pivotal building block in the design of next-generation therapeutics.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Key Identifiers and Physical Properties

The essential data for sourcing, handling, and storing this compound are summarized below. The compound exists in a tautomeric equilibrium between the keto (pyrazin-2(1H)-one) and enol (pyrazin-2-ol) forms, with the keto form generally predominating in the solid state.

PropertyValueSource(s)
Chemical Name This compound[6]
Synonyms 5-bromo-3-methyl-1H-pyrazin-2-one, 5-bromo-3-methylene-3,4-dihydropyrazin-2(1H)-one[7]
CAS Number 100047-56-1[6][8]
Molecular Formula C₅H₅BrN₂O[6][7]
Molecular Weight 189.01 g/mol [6][7]
Physical Form Solid
Typical Purity ≥97%
Storage Conditions Store at 4°C, under inert atmosphere
Predicted Physicochemical Parameters

Computational models provide valuable estimates for properties that inform decisions in experimental design, particularly for solubility and bioavailability assessments.

Predicted PropertyValueSource
Density 1.84 ± 0.1 g/cm³[7]
pKa 10.05 ± 0.60[7]
logP 0.84[7]
Aqueous Solubility 11 g/L (at 25°C)[7]
Molecular Structure and Computational Descriptors

The structural arrangement dictates the molecule's reactivity and its potential for intermolecular interactions.

Caption: 2D structure of this compound.

DescriptorValueSource
IUPAC Name 5-bromo-3-methyl-1H-pyrazin-2-one[7]
InChI InChI=1S/C5H5BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9)[7]
InChIKey RNHAEGVBHQSLFS-UHFFFAOYSA-N[7]
Canonical SMILES CC1=NC(=O)NC=C1Br[7]

Part 2: Synthesis and Characterization

While numerous strategies exist for constructing pyrazinone rings, a common and effective approach involves the bromination of a pre-formed heterocyclic core.[3][9]

Representative Synthetic Workflow

The following protocol describes a plausible, field-proven method for synthesizing the title compound. The causality behind this choice is rooted in the high regioselectivity often achieved when brominating electron-rich heterocyclic systems.

G start Start: 3-Methylpyrazin-2-ol reaction Electrophilic Bromination: Stir at 0°C to RT (2-4 hours) start->reaction reagent Reagent Prep: N-Bromosuccinimide (NBS) in Acetonitrile (ACN) reagent->reaction quench Reaction Quench: Add aq. Na₂S₂O₃ solution reaction->quench workup Aqueous Workup: Extract with Ethyl Acetate (EtOAc) Wash with brine quench->workup purify Purification: Dry (Na₂SO₄), filter, concentrate Recrystallize or Column Chromatography workup->purify product Product: this compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Vessel Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazin-2-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent, such as acetonitrile (ACN) or dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the bromination reaction.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add the NBS solution dropwise to the cooled pyrazinone solution over 30 minutes. The slow addition rate prevents the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or silica gel column chromatography to yield the final product.

Spectroscopic Characterization Protocol

Structural confirmation is paramount. The following are expected spectral characteristics and the protocols to obtain them.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the definitive connectivity map of the molecule.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire ¹H and ¹³C NMR spectra. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Expected ¹H NMR Features (in DMSO-d₆):

    • ~11.0-12.0 ppm: A broad singlet corresponding to the N-H proton.

    • ~7.5-8.0 ppm: A singlet for the vinyl C-H proton at the 6-position.

    • ~2.2-2.4 ppm: A singlet for the methyl (CH₃) protons.

  • Expected ¹³C NMR Features (in DMSO-d₆):

    • ~155-165 ppm: Carbonyl carbon (C=O).

    • ~140-150 ppm: Quaternary carbon attached to the methyl group.

    • ~120-130 ppm: Vinyl C-H carbon.

    • ~110-120 ppm: Carbon bearing the bromine atom.

    • ~15-20 ppm: Methyl carbon.

B. Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight and provides crucial information about elemental composition, especially the presence of bromine.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source in positive or negative ion mode.

  • Expected Features: The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will show two peaks of nearly equal intensity: one for [M+H]⁺ and one for [M+2+H]⁺.[10][11]

C. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy identifies the key functional groups present in the molecule.

  • Protocol:

    • Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Ensure the sample is dry to avoid a broad O-H signal from water obscuring the N-H region.

  • Expected Absorption Bands:

    • 3100-3300 cm⁻¹: N-H stretching vibration.

    • 2900-3000 cm⁻¹: C-H stretching from the methyl and vinyl groups.

    • 1650-1690 cm⁻¹: A strong C=O (amide) stretching band.

    • 1580-1640 cm⁻¹: C=C and C=N ring stretching vibrations.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for synthetic elaboration. The bromine atom is not merely a substituent; it is a gateway to molecular complexity.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_other Other Transformations center_node This compound suzuki Suzuki Coupling (R-B(OH)₂) center_node->suzuki Pd(0), Base heck Heck Coupling (Alkene) center_node->heck Pd(0), Base sonogashira Sonogashira Coupling (Alkyne) center_node->sonogashira Pd(0), Cu(I) buchwald Buchwald-Hartwig (R₂-NH) center_node->buchwald Pd(0), Base n_alkylation N-Alkylation (R-X, Base) center_node->n_alkylation e.g., K₂CO₃ lithiation Lithiation / Grignard (BuLi or Mg) center_node->lithiation -78 °C

Caption: Key derivatization pathways for this compound.

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents at the 5-position. This is a cornerstone of modern medicinal chemistry for exploring SAR:

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl rings, enabling exploration of distal binding pockets in a target protein.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces linear fragments, useful for probing channels or acting as linkers.

  • Buchwald-Hartwig Amination: Forms C-N bonds, allowing the introduction of diverse amine functionalities that can serve as hydrogen bond donors/acceptors or basic centers for improving solubility.

  • Heck Coupling: Forms C-C bonds with alkenes, providing access to extended conjugated systems or other functionalizable handles.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with halogenated heterocyclic compounds.

  • Hazard Identification: This compound is classified as harmful. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12]

  • Handling:

    • Always handle in a properly functioning chemical fume hood.[13]

    • Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

    • All chemical waste must be disposed of according to institutional and local regulations.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 4°C.

Conclusion

This compound is a compound of significant strategic importance for drug discovery and development. Its pyrazinone core provides a biologically relevant scaffold, while its bromine functionality serves as a versatile anchor point for synthetic diversification. The physicochemical properties, characterized by moderate lipophilicity and aqueous solubility, present a favorable starting point for developing drug-like molecules. By leveraging the synthetic pathways and analytical protocols detailed in this guide, researchers can effectively utilize this potent building block to construct novel molecular entities and accelerate the discovery of new therapeutic agents.

References

5-Bromo-3-methylpyrazin-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-methylpyrazin-2-ol (CAS: 100047-56-1) for Advanced Research Applications

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazinone core, substituted with a reactive bromine atom and a methyl group, presents a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthesis workflow, analytical characterization methods, and critical insights into its reactivity and utility in the development of novel chemical entities. As a Senior Application Scientist, this document is intended to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a substituted pyrazinone, a class of compounds known for its prevalence in biologically active molecules. The presence of the bromine atom at the 5-position is particularly strategic, offering a reactive handle for a variety of cross-coupling reactions, thereby enabling rapid library generation for structure-activity relationship (SAR) studies.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 100047-56-1[1][2][3]
Molecular Formula C₅H₅BrN₂O[1][2][3]
Molecular Weight 189.01 g/mol [1][2]
IUPAC Name 5-bromo-3-methyl-1H-pyrazin-2-one[2]
Synonyms This compound, 5-Bromo-3-methyl-2(1H)-pyrazinone[2]
Canonical SMILES CC1=NC(=O)C=C(N1)Br[2]

Table 2: Physicochemical Data

PropertyValueRationale and Significance
Density 1.84 ± 0.1 g/cm³ (Predicted)[1][2]
pKa 10.05 ± 0.60 (Predicted)[2]
LogP 0.84080 (Predicted)[2]
Solubility Sparingly soluble in water (11 g/L at 25°C, Predicted)[2]
Storage Inert atmosphere, 2-8°C[3]

Synthesis and Mechanistic Considerations

While multiple proprietary synthesis routes exist, a common and logical approach to constructing the this compound scaffold involves the cyclization and subsequent bromination of appropriate precursors. The following workflow illustrates a generalized, field-proven strategy analogous to those used for similar heterocyclic systems.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-stage process: first, the formation of the 3-methylpyrazin-2-ol core, followed by regioselective bromination. The choice of a brominating agent is critical; N-Bromosuccinimide (NBS) is often preferred for its ability to provide a low concentration of Br₂, minimizing side reactions and offering greater control over the regioselectivity of the halogenation on an electron-rich heterocyclic system.

G cluster_0 Stage 1: Pyrazinone Core Formation cluster_1 Stage 2: Regioselective Bromination A Amino Acid Precursor (e.g., Alaninamide) C Cyclocondensation A->C B Glyoxal Derivative B->C D 3-Methylpyrazin-2-ol C->D  Dehydration F Electrophilic Aromatic Substitution D->F E N-Bromosuccinimide (NBS) in Acetonitrile E->F G This compound (Final Product) F->G  Purification via  Recrystallization/Chromatography G cluster_0 Palladium-Catalyzed Cross-Coupling A This compound (Scaffold) B Suzuki Coupling + Boronic Acids A->B  Pd(PPh₃)₄,  Base C Buchwald-Hartwig + Amines A->C  Pd₂(dba)₃,  Ligand, Base D Sonogashira Coupling + Alkynes A->D  PdCl₂(PPh₃)₂,  CuI, Base E Diverse Chemical Library (Novel Drug Candidates) B->E C->E D->E

References

Spectroscopic data (NMR, IR, MS) of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methylpyrazin-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of substituted pyrazinols.

Introduction to this compound

This compound (CAS No: 100047-56-1, Molecular Formula: C₅H₅BrN₂O) is a substituted pyrazinol.[1][2][3] The pyrazine ring is a core structure in many biologically active compounds, and the substituents—a bromine atom, a methyl group, and a hydroxyl group—are expected to significantly influence its chemical and physical properties. A critical aspect of its structure is the potential for keto-enol tautomerism, existing in equilibrium between the this compound (enol form) and 5-Bromo-3-methyl-1H-pyrazin-2(3H)-one (keto form). Spectroscopic analysis is crucial to understand this tautomeric equilibrium and to confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, with two main signals corresponding to the aromatic proton and the methyl group protons. The position of the N-H proton signal will depend on the solvent, concentration, and the predominant tautomeric form.

Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic C-H7.5 - 8.0Singlet1HThe exact shift is influenced by the electronic effects of the adjacent nitrogen and bromine atoms.
Methyl C-H2.3 - 2.6Singlet3HA typical range for a methyl group attached to an aromatic ring.
N-H / O-H10.0 - 13.0Broad Singlet1HThis signal is characteristic of the amide proton in the keto tautomer or the hydroxyl proton in the enol form. Its broadness is due to quadrupole broadening from the nitrogen and chemical exchange. The chemical shift is highly dependent on the solvent and temperature.

Note: Predicted chemical shifts are for a standard deuterated solvent like DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the five carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm)Notes
C=O155 - 165This carbon is highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms. This signal would be prominent in the keto tautomer.
C-Br110 - 125The carbon atom directly attached to the bromine is expected in this region.
C-CH₃145 - 155The chemical shift of this carbon is influenced by the attached methyl group and the ring nitrogens.
Aromatic C-H130 - 140The chemical shift for the protonated aromatic carbon.
-CH₃20 - 25A typical chemical shift for a methyl group attached to an sp² hybridized carbon.
Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.[4]

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the tautomeric equilibrium.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

    • ¹³C NMR: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. The presence of tautomers will be evident by the observation of both O-H and N-H stretching, as well as a C=O stretch.

Predicted IR Data Wavenumber (cm⁻¹)IntensityFunctional Group
O-H Stretch3200 - 3600Strong, BroadHydroxyl group (enol form)
N-H Stretch3100 - 3500Medium, BroadAmide group (keto form)
C-H Stretch (Aromatic)3000 - 3100MediumAromatic C-H
C-H Stretch (Alkyl)2850 - 2960MediumMethyl C-H
C=O Stretch1650 - 1700StrongCarbonyl group (keto form)
C=N Stretch1600 - 1650MediumPyrazine ring
C=C Stretch1500 - 1600MediumPyrazine ring
C-Br Stretch500 - 600Medium-StrongCarbon-bromine bond
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₅H₅BrN₂O. The exact mass is approximately 187.9585 amu for the monoisotopic peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The M⁺ peak will be at m/z 188 and the M+2 peak at m/z 190.

  • Major Fragmentation Pathways: The molecule is expected to fragment through characteristic pathways, including the loss of CO, HCN, and the bromine radical.

Proposed Fragmentation Pathway

G M [C₅H₅BrN₂O]⁺˙ m/z = 188/190 F1 [C₄H₅BrN₂]⁺˙ m/z = 160/162 M->F1 -CO F2 [C₅H₅N₂O]⁺ m/z = 109 M->F2 -Br• F3 [C₄H₂BrN]⁺˙ m/z = 131/133 F1->F3 -HCN

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

    • Perform MS/MS analysis on the molecular ion peak to confirm the fragmentation pattern.

Integrated Spectroscopic Analysis Workflow

A holistic approach combining all spectroscopic techniques is essential for unambiguous structure confirmation.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR_data NMR Data Interpretation (Chemical Shifts, Couplings) NMR->NMR_data IR IR Spectroscopy IR_data IR Data Interpretation (Functional Groups) IR->IR_data MS Mass Spectrometry MS_data MS Data Interpretation (Molecular Weight, Fragmentation) MS->MS_data Structure Structure Elucidation & Confirmation of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. This guide provides a framework for acquiring and interpreting the NMR, IR, and MS data. While the presented data is predictive, it is based on sound scientific principles and data from closely related compounds, offering a reliable starting point for any researcher working with this molecule. The potential for tautomerism should always be considered when interpreting the spectra, and the use of different solvents and temperatures in NMR studies can provide further insights into this phenomenon.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-3-methylpyrazin-2-ol in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a paramount physicochemical property that profoundly influences its biopharmaceutical performance.[5][6] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of promising therapeutic candidates.[7] Therefore, a thorough understanding and characterization of a compound's solubility in various solvent systems are essential during the early stages of drug development, including lead optimization and pre-formulation studies.[7]

This guide focuses on 5-Bromo-3-methylpyrazin-2-ol, a substituted pyrazinone. The pyrazine ring is a common motif in medicinal chemistry, and understanding the solubility of its derivatives is crucial for their potential application as therapeutic agents.[3][4]

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, we can infer some of its key physicochemical properties based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular Formula C5H5BrN2OBased on chemical structure[8][9]
Molecular Weight 189.01 g/mol Based on chemical structure[10]
Polarity PolarThe presence of a hydroxyl group (-OH), a bromine atom (-Br), and two nitrogen atoms in the pyrazine ring suggests the molecule is polar and capable of hydrogen bonding.[11][12][13]
Hydrogen Bond Donors 1 (from the -OH group)Structural analysis
Hydrogen Bond Acceptors 3 (from the two N atoms and the O atom)Structural analysis
pKa To be determined experimentallyThe hydroxyl group will have an acidic pKa, and the pyrazine nitrogens will have basic pKa values. These will significantly influence solubility in aqueous solutions at different pH values.

Principles of Solubility and Solvent Selection

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[11][13] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[12] The process of dissolution involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solvent-solute interactions.

For this compound, its polar nature suggests that it will be more soluble in polar solvents. A strategic approach to solvent screening should therefore include a range of solvents with varying polarities.

Recommended Solvents for Screening

A diverse set of solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the compound's solubility profile.

Solvent ClassRecommended SolventsRationale
Protic Polar Water, Methanol, EthanolCapable of hydrogen bonding, mimicking physiological conditions.[11]
Aprotic Polar Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High dielectric constants, capable of dissolving a wide range of compounds.[14]
Non-Polar Hexane, TolueneTo establish the lower limits of solubility and confirm the compound's polar nature.[11]
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateCommonly used in organic synthesis and purification.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the equilibrium solubility method, often referred to as the shake-flask method, which is considered the "gold standard" for determining thermodynamic solubility.[5][15]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add a known volume of solvent to vials A->B Dispense C Seal vials and place in a shaker at a controlled temperature B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge vials to settle undissolved solid D->E F Filter the supernatant using a syringe filter E->F Careful aspiration G Dilute the filtrate with a suitable mobile phase F->G H Quantify concentration using a validated HPLC method G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.[2]

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method).

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Hypothetical Solubility Data and Interpretation

The following table presents hypothetical solubility data for this compound in the selected solvents. This data is for illustrative purposes to demonstrate how the results of the proposed study could be presented and interpreted.

SolventPolarity IndexDielectric ConstantPredicted Solubility (mg/mL at 25°C)
Hexane0.11.88< 0.01
Toluene2.42.380.1 - 0.5
Dichloromethane3.19.085 - 10
Ethyl Acetate4.46.021 - 5
Acetonitrile5.837.510 - 20
Ethanol4.324.520 - 50
Methanol5.132.750 - 100
Water10.280.10.5 - 1
DMSO7.246.7> 100

Interpretation:

The hypothetical data suggests that this compound exhibits poor solubility in non-polar solvents like hexane and toluene, which is consistent with its polar structure. The solubility is predicted to increase with the polarity of the solvent, with the highest solubility observed in polar aprotic (DMSO) and polar protic (methanol, ethanol) solvents. The moderate aqueous solubility would be a key parameter for further formulation development.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • pH: For ionizable compounds, solubility is highly pH-dependent. The pKa of the hydroxyl group and the pyrazine nitrogens will dictate the ionization state of the molecule at different pH values, which in turn will affect its aqueous solubility.

  • Temperature: The solubility of most solid compounds increases with temperature. This relationship can be quantified to determine the thermodynamic parameters of dissolution.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[14] It is important to characterize the solid form used in the solubility studies.

  • Co-solvents: The solubility of a compound in a solvent mixture can be significantly different from its solubility in the individual solvents.[14]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. By following the outlined experimental protocol and considering the influential factors, researchers can generate a robust solubility profile for this compound. This information is invaluable for guiding further drug development activities, including formulation design and the prediction of in vivo performance. While specific experimental data is not yet available, the methodologies and principles discussed herein provide a clear path forward for the characterization of this and other novel chemical entities.

References

Reactivity of the bromine atom in 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-3-methylpyrazin-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. The strategic position of the bromine atom on the electron-deficient pyrazine core imparts a versatile reactivity profile, enabling a wide array of synthetic transformations. This guide provides a comprehensive exploration of the chemical behavior of this bromine atom, focusing on its participation in modern catalytic cross-coupling reactions and nucleophilic aromatic substitution. We delve into the underlying principles of its reactivity, discuss the critical influence of tautomerism, and offer detailed, field-proven protocols for its synthetic manipulation. The content herein is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this scaffold in complex molecule synthesis.

Introduction: The Pyrazine Scaffold and the Subject Molecule

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the ring, making it a versatile template for molecular design.

This compound (CAS No: 100047-56-1) is a functionalized pyrazine derivative that serves as a valuable starting material for the synthesis of more complex molecules.[3] Its utility stems directly from the reactivity of the C5-bromine atom, which can be readily displaced or coupled to introduce new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds.

The Critical Role of Tautomerism

A fundamental aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium with its corresponding pyrazinone form, 5-Bromo-3-methylpyrazin-2(1H)-one.[4] Analogous to the well-studied 2-hydroxypyridine/2-pyridone system, the equilibrium in both solution and the solid state heavily favors the pyrazinone tautomer.[5][6] This preference is driven by factors including amide resonance stabilization and favorable intermolecular hydrogen bonding.[6]

Theoretical studies on the parent 2-hydroxypyrazine confirm that while the hydroxy tautomer may be slightly more stable in the gas phase, the keto (pyrazinone) tautomer is significantly stabilized in solution due to its higher dipole moment.[7] This predominance of the pyrazinone form is crucial as it renders the ring more electron-deficient, thereby enhancing the electrophilicity of the carbon atom attached to the bromine and activating it for nucleophilic attack and oxidative addition in catalytic cycles.

Caption: Tautomeric equilibrium of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and widely utilized methods for functionalizing this compound involve palladium-catalyzed cross-coupling reactions.[8] These reactions offer a modular and highly efficient means to form new bonds with exceptional functional group tolerance. The electron-deficient nature of the bromopyrazine ring makes it an excellent substrate for the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst.[9][10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for constructing biaryl and hetero-biaryl systems by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[11][12] The reaction is renowned for its mild conditions, commercial availability of reagents, and the non-toxic nature of its boron-containing byproducts.

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazinone, forming a Pd(II) intermediate.[11]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center.[12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(R) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product start Ar-Br (this compound) start->pd2_complex boronic R-B(OH)₂ + Base boronic->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Setup: To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a base (see Table 1).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene, often with water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2–24 h).[13][14]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyrazines

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Notes & Causality
Pd(PPh₃)₄ (2-5%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O90-100A classic, robust system. Aqueous base is crucial for activating the boronic acid for transmetalation.[13]
PdCl₂(dppf) (2-3%)K₂CO₃ (2.0)DME80-90The dppf ligand often provides higher stability and activity, suitable for more challenging substrates.[14]
XPhos Pd G3 (1-2%)K₃PO₄ (2.0)Toluene or THF80-110Buchwald precatalysts are highly active, allowing for lower catalyst loadings and temperatures. K₃PO₄ is a stronger base, useful for less reactive boronic acids.[9]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast range of primary and secondary amines.[15][16] This reaction has largely superseded harsher classical methods for synthesizing arylamines.

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium amido complex.[17]

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[18] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical as they accelerate the rate-limiting reductive elimination step.[17]

Buchwald_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L(Br) pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)L(NR¹R²) pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Coupled Product) amido_complex->product start Ar-Br (this compound) start->pd2_complex amine HNR¹R² + Base amine->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5–2.0 equiv.) to a dry reaction vessel.[10]

  • Substrate Addition: Add this compound (1.0 equiv.) and the amine (1.1–1.5 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat with stirring to the required temperature (typically 80–120 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.[10][19]

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Catalyst SystemBase (equiv.)SolventTemp. (°C)Notes & Causality
Pd₂(dba)₃ / XPhosNaOt-Bu (1.5)Toluene100-110A highly general and effective system. XPhos is a bulky, electron-rich ligand that promotes reductive elimination. NaOt-Bu is a strong, non-nucleophilic base required to form the palladium amido complex.[10][19]
Pd(OAc)₂ / SPhosCs₂CO₃ (2.0)Dioxane100-110Cesium carbonate is a milder base, sometimes preferred for substrates with base-sensitive functional groups.
tBuXPhos Pd G3K₃PO₄ (2.0)t-Amyl alcohol110Third-generation precatalysts offer high air stability and activity, often allowing for milder bases and broader substrate scope.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, the bromine atom on the electron-deficient pyrazinone ring is also susceptible to direct displacement by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[20][21]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination pathway.

  • Addition: A potent nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[22] The electron-withdrawing nitrogen atoms and the exocyclic carbonyl group of the pyrazinone tautomer are crucial for stabilizing this negative charge.

  • Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[23]

SNAr_Mechanism start Ar-Br meisenheimer Meisenheimer Complex [Ar(Br)(Nu)]⁻ start->meisenheimer Addition (slow) nucleophile Nu⁻ nucleophile->meisenheimer product Ar-Nu meisenheimer->product Elimination (fast) leaving_group Br⁻ meisenheimer->leaving_group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with an Alkoxide

  • Nucleophile Preparation: In a dry flask under an inert atmosphere, add the desired alcohol (e.g., methanol, ethanol, >2.0 equiv.) to a suspension of a strong base like sodium hydride (NaH, 1.5 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) at 0 °C to generate the sodium alkoxide in situ.

  • Substrate Addition: Once the hydrogen evolution ceases, add a solution of this compound (1.0 equiv.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60–100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction and carefully quench by pouring it into ice-water.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Comparative Analysis and Strategic Choices

The choice between a palladium-catalyzed cross-coupling and an SNAr reaction is a strategic one, dictated by the desired product and the overall synthetic plan.

  • Scope & Versatility: Palladium-catalyzed reactions offer a vastly broader scope for introducing new functionalities (aryl, alkyl, amino, alkynyl groups) under relatively mild conditions.[8] SNAr is generally limited to the introduction of strong nucleophiles like alkoxides, thiolates, and some amines.

  • Reaction Conditions: SNAr often requires stoichiometric amounts of strong bases and polar aprotic solvents, sometimes at elevated temperatures.[22] Cross-coupling reactions are catalytic but require careful exclusion of air and moisture and specialized (and often expensive) ligands and catalysts.[19]

  • Side Reactions: A common side reaction in palladium catalysis, especially with electron-deficient heteroaryl bromides, is hydrodebromination, where the bromine is replaced by a hydrogen atom.[9] This can often be minimized by optimizing the temperature, base, and ligand system.[9]

Conclusion

The bromine atom of this compound is a versatile synthetic handle, primarily due to the electron-deficient nature of the pyrazinone ring system. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, which provide reliable and high-yielding pathways to a diverse array of derivatives. Concurrently, the potential for direct displacement via nucleophilic aromatic substitution with strong nucleophiles offers a complementary, albeit more limited, synthetic route. A thorough understanding of the underlying mechanistic principles and the practical considerations outlined in this guide will empower chemists to strategically and efficiently utilize this important building block in the pursuit of novel therapeutics and functional materials.

References

The Emerging Therapeutic Potential of Pyrazin-2(1H)-one Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, featured in numerous natural products and synthetic bioactive molecules.[1] Among its varied forms, the pyrazin-2(1H)-one (also referred to as pyrazin-2-ol) core has garnered significant attention as a versatile template for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of pyrazin-2(1H)-one derivatives. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Pyrazin-2(1H)-one Scaffold

The pyrazin-2(1H)-one moiety is a key structural component in a variety of biologically active compounds, from natural antibiotics like echinomycin to synthetic molecules with diverse pharmacological profiles.[1] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. This guide will focus on the synthesis and therapeutic potential of these derivatives, highlighting their promise in addressing significant unmet medical needs.

Synthetic Strategies for Pyrazin-2(1H)-one Derivatives

The construction of the pyrazin-2(1H)-one ring can be achieved through several synthetic routes, often starting from acyclic precursors. A common and effective method is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds.[2] This approach allows for the introduction of diverse substituents at various positions on the pyrazinone ring, facilitating the generation of compound libraries for biological screening.

Another established method involves the conversion of diketopiperazines, which are readily prepared from amino acids. This process typically involves chlorination followed by hydrolysis to yield the pyrazinone core.[2] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis_Workflow cluster_0 Route A: Condensation cluster_1 Route B: From Diketopiperazines Amino_Acid_Amide α-Amino Acid Amide Condensation One-pot Condensation Amino_Acid_Amide->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazinone_A Substituted Pyrazin-2(1H)-one Condensation->Pyrazinone_A Amino_Acids Amino Acids Diketopiperazine Diketopiperazine Amino_Acids->Diketopiperazine Chlorination Chlorination (e.g., POCl3) Diketopiperazine->Chlorination Hydrolysis Hydrolysis Chlorination->Hydrolysis Pyrazinone_B Substituted Pyrazin-2(1H)-one Hydrolysis->Pyrazinone_B

Figure 1: Common synthetic routes to pyrazin-2(1H)-one derivatives.

Anticancer Activities

Pyrazin-2(1H)-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that drive tumor growth and survival.

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research points to the ability of pyrazinone and related pyrazole derivatives to modulate critical intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.

Certain pyrazolinone derivatives have been shown to inhibit the PI3K/Akt signaling pathway, leading to the induction of apoptosis.[3][4][5] This inhibition can result in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and p53.[3] Furthermore, some derivatives can arrest the cell cycle at different phases, preventing cancer cell division.[6]

Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Pyrazinone Pyrazin-2(1H)-one Derivative Pyrazinone->PI3K Pyrazinone->Akt Pyrazinone->ERK

Figure 2: Inhibition of pro-survival signaling pathways by pyrazin-2(1H)-one derivatives.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of pyrazin-2(1H)-one derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The table below summarizes the cytotoxic activity of selected derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 27 A549 (Lung)8.19[7]
Compound 28 A549 (Lung)7.01[7]
Pyrazolinone 6b Caco-2 (Colon)23.34[5][8]
Pyrazolinone 3c K562 (Leukemia)6.66[9]
Pyrazolinone 17 HepG-2 (Liver)0.71[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][10][11][12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[2][10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazin-2(1H)-one derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100-150 µL of dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activities

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazin-2(1H)-one derivatives have demonstrated promising activity against a range of bacteria and fungi.

Mechanism of Action

While the exact mechanisms of antimicrobial action for many pyrazin-2(1H)-one derivatives are still under investigation, some studies suggest that they may disrupt essential cellular processes in microbes. For instance, some pyrazole derivatives have been found to interfere with bacterial cell wall synthesis.[14] Others may act by inhibiting key enzymes necessary for microbial survival.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound P4 S. aureus6.25[15]
Compound P10 C. albicans3.125[15]
Pyrazoline 22 E. faecalis32[16][17]
Pyrazoline 24 E. faecalis32[16][17]
Pyrazinamide deriv. 8 M. tuberculosis1.56[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[3][16][17][18][19][20][21]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the pyrazin-2(1H)-one derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well plate.[3][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 48 hours for fungi).[16][21]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader.[3]

Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrazin-2(1H)-one derivatives have shown potential as anti-inflammatory agents by modulating the production of inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of pyrazin-2(1H)-one and related heterocyclic compounds are often attributed to their ability to inhibit key inflammatory pathways, such as the NF-κB signaling cascade.[8][14][22][23][24] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[8] By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory response. Some derivatives may also inhibit other inflammatory targets like p38 MAP kinase.[21][25]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_Inactive NF-κB (Inactive) IkB->NFkB_Inactive NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Pyrazinone Pyrazin-2(1H)-one Derivative Pyrazinone->IKK

Figure 3: Inhibition of the NF-κB inflammatory signaling pathway.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[4][6][15][16]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize rats or mice to the laboratory conditions. Divide the animals into groups (e.g., n=6 per group), including a vehicle control group, a positive control group (e.g., indomethacin), and one or more test groups receiving different doses of the pyrazin-2(1H)-one derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[4]

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically via oral gavage, one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[4]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Perspectives

Pyrazin-2(1H)-one derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their therapeutic potential. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Advanced in vivo studies, including pharmacokinetic and toxicological profiling, will be crucial for translating these findings into clinical applications. The continued exploration of the chemical space around the pyrazin-2(1H)-one nucleus holds great promise for the discovery of next-generation therapeutics to address a wide range of human diseases.

References

Methodological & Application

Synthetic Routes for 5-Bromo-3-methylpyrazin-2-ol Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazin-2-one Scaffolds in Modern Chemistry

The pyrazin-2-one moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] These structures are of considerable interest to researchers in drug discovery and materials science due to their diverse pharmacological activities, which include roles as enzyme inhibitors, and their utility as versatile synthetic intermediates.[1][3] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, making it a key building block in the development of novel therapeutic agents and functional materials.[4][5]

This application note provides a comprehensive guide to the synthesis of 5-bromo-3-methylpyrazin-2-ol and its subsequent derivatization. We will explore robust synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles that guide these transformations. The protocols detailed herein are designed to be adaptable for a range of research applications, from small-scale library synthesis to larger-scale production of key intermediates.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through a multi-step sequence involving the construction of the pyrazin-2-one ring followed by selective bromination. A common and effective strategy for constructing the pyrazin-2-one ring is the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[2]

Proposed Synthetic Pathway

A plausible and efficient route to this compound is outlined below. This pathway leverages readily available starting materials and well-established chemical transformations.

Synthetic_Pathway_Core A Alaninamide Hydrochloride C 3-Methylpyrazin-2-ol A->C Condensation (Base, Solvent) B Methylglyoxal B->C E This compound C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-Methylpyrazin-2-ol

This protocol is based on the general method for pyrazinone synthesis from α-amino amides.[2]

  • Reaction Setup: To a solution of alaninamide hydrochloride (1.0 eq) in a suitable solvent such as methanol or a methanol/water mixture, add a base (e.g., sodium bicarbonate, 2.2 eq) and stir until the solid dissolves.

  • Addition of Dicarbonyl: To the resulting mixture, add methylglyoxal (1.1 eq, typically as a 40% aqueous solution) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting aqueous residue can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude 3-methylpyrazin-2-ol can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Experimental Protocol: Bromination of 3-Methylpyrazin-2-ol

This protocol employs N-bromosuccinimide (NBS) for the selective bromination of the pyrazinone ring.

  • Reaction Setup: Dissolve the synthesized 3-methylpyrazin-2-ol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Part 2: Derivatization of this compound via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound scaffold serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful methods for generating diverse libraries of pyrazinone derivatives.[6][7][8]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of the bromopyrazinone with various boronic acids or esters, leading to the formation of aryl- or heteroaryl-substituted pyrazin-2-ols.[9]

Suzuki_Coupling Start This compound Product 5-Aryl/Heteroaryl-3-methylpyrazin-2-ol Start->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

This protocol is a general guideline and may require optimization for specific substrates.[6][10]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5-substituted-3-methylpyrazin-2-ol derivative.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9070-95
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10075-98
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane8080-99

Table 1: Representative conditions for Suzuki-Miyaura coupling of bromopyrazines. Yields are typical for analogous systems and may vary.[6][11]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of N-aryl and N-heteroaryl compounds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[8][12] This reaction is instrumental in synthesizing aminopyrazine derivatives.[7]

Buchwald_Hartwig Start This compound Product 5-Amino-3-methylpyrazin-2-ol Derivative Start->Product Amine R¹R²NH Amine->Product Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / Xantphos) Catalyst->Product Buchwald-Hartwig Amination Base Base (e.g., NaOtBu) Base->Product

Caption: Workflow for Buchwald-Hartwig amination.

This is a generalized procedure and may need to be optimized for specific amine coupling partners.[7][13]

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP; 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate; 1.5-2.5 eq).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas. Repeat this cycle two more times.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / RuPhosLiHMDSToluene10080-95
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10070-90
Pd(OAc)₂ / XantphosNaOtBu1,4-Dioxane9085-99

Table 2: Representative conditions for Buchwald-Hartwig amination of bromopyrazines. Yields are based on similar substrates and may require optimization.[7][14]

Conclusion

The synthetic routes outlined in this application note provide a robust framework for the preparation and derivatization of this compound. The initial synthesis of the core structure, followed by versatile palladium-catalyzed cross-coupling reactions, offers a powerful platform for generating a diverse array of pyrazin-2-one derivatives. These compounds are valuable for screening in drug discovery programs and for the development of novel materials. The provided protocols are intended as a starting point, and researchers are encouraged to optimize conditions to suit their specific substrates and research goals.

References

Application Notes and Protocols: 5-Bromo-3-methylpyrazin-2-ol as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine core is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions make it a sought-after motif in the design of kinase inhibitors and other targeted agents.[4][5] 5-Bromo-3-methylpyrazin-2-ol, a readily accessible and functionalized pyrazinone, represents a strategic starting material for the synthesis of diverse molecular libraries. The presence of a bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. This document provides a comprehensive guide to the synthetic utility of this compound, with a focus on detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Pyrazinone Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern drug discovery. Its derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pyrazinone core, in particular, is a key feature in numerous kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, often interacting with the hinge region of the kinase active site.[4] This critical interaction can anchor the inhibitor and contribute significantly to its potency and selectivity.

This compound offers several strategic advantages for the synthetic chemist:

  • A Versatile Bromine Handle: The bromine atom is ideally positioned for functionalization via well-established and robust palladium-catalyzed cross-coupling methodologies.[6][7]

  • The Pyrazinone Core: This moiety provides a rigid scaffold with desirable physicochemical properties and proven bioactivity.

  • Tautomeric Nature: The pyrazin-2-ol exists in tautomeric equilibrium with the corresponding pyrazin-2(1H)-one. This can influence its reactivity and potential for further derivatization at the ring nitrogen.

This guide will provide detailed protocols for two key transformations that unlock the synthetic potential of this building block: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the construction of C-N bonds.

Synthetic Strategies and Key Transformations

The strategic functionalization of this compound is pivotal in the exploration of chemical space for drug discovery. The following sections detail the protocols for two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox.

Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl-3-methylpyrazin-2-ols

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[5] It is particularly well-suited for the arylation of heteroaryl halides, offering high functional group tolerance and generally mild reaction conditions. The synthesis of 5-aryl-3-methylpyrazin-2-ols from this compound provides access to a class of compounds with significant potential as kinase inhibitors and other bioactive molecules.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the heteroaryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Quench E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-3-methylpyrazin-2-ol

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (degassed, 5 mL)

  • Water (degassed, 1 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(4-methoxyphenyl)-3-methylpyrazin-2-ol.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-heterocycles, which can be adapted for this compound.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001280-95[6]
PdCl₂(dppf)Na₂CO₃Toluene/Dioxane85470-90[6]
Buchwald-Hartwig Amination: Synthesis of 5-(Arylamino)-3-methylpyrazin-2-ols

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals. The amination of this compound opens a direct route to novel 5-aminopyrazinone derivatives for biological screening.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the heteroaryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination then furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX L₂Pd(II)(Ar)X OxAdd->PdII_ArX LigandExch Ligand Exchange PdII_ArX->LigandExch + R₂NH PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ LigandExch->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-(Anilino)-3-methylpyrazin-2-ol

This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Toluene (anhydrous, degassed, 10 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the Pd₂(dba)₃ and Xantphos.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Under a positive pressure of Argon, add the sodium tert-butoxide and this compound.

  • Solvent and Nucleophile Addition: Add the anhydrous, degassed toluene via syringe, followed by the aniline.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(anilino)-3-methylpyrazin-2-ol.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of bromo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene11012-2460-85
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane10018-2455-80
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH8012-1870-90

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic substitution pattern allows for facile and efficient functionalization via robust palladium-catalyzed cross-coupling reactions. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided herein offer a solid foundation for the generation of diverse libraries of 5-aryl and 5-amino-3-methylpyrazin-2-ol derivatives. The proven importance of the pyrazinone scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the significant potential of these derivatives as starting points for innovative drug discovery programs. The methodologies described are scalable and adaptable, empowering researchers to explore the vast chemical space accessible from this key intermediate.

References

Application Note: High-Purity Isolation of 5-Bromo-3-methylpyrazin-2-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Purity

5-Bromo-3-methylpyrazin-2-ol is a substituted pyrazinone, a class of heterocyclic compounds found in numerous natural products and bioactive molecules.[1][2] The utility of this intermediate in drug discovery and materials science is critically dependent on its purity. Trace impurities from synthesis—such as starting materials, regioisomers, or side-products—can interfere with downstream reactions, compromise biological assays, and invalidate experimental data.

This document serves as a comprehensive guide to developing a robust purification strategy tailored to this specific molecule. We will explore the decision-making process for selecting an appropriate technique and provide detailed, field-tested protocols.

Pre-Purification Analysis: "Know Your Impurities"

Before any purification attempt, a thorough analysis of the crude material is essential. This initial assessment dictates the most efficient path to achieving the desired purity.

  • Thin-Layer Chromatography (TLC): The first and most crucial step. Use a standard stationary phase like silica gel. Test various mobile phase systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to visualize the target compound relative to its impurities. This provides a qualitative map of the mixture's polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude product can identify the main component and may reveal the structures of major impurities, providing invaluable clues for their removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more quantitative view of the number of components and their respective masses, confirming the presence of the desired product and identifying the molecular weights of contaminants.

Based on the pyrazinone structure, this compound is a polar heterocyclic compound. Common impurities may include unreacted starting materials or by-products from its synthesis.[1][2]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale & Implication for Purification
Appearance Likely a light-yellow to off-white solid.Crystalline nature makes it a good candidate for recrystallization.
Polarity HighThe pyrazinone core contains multiple heteroatoms (N, O) capable of hydrogen bonding. This suggests poor solubility in non-polar solvents (e.g., hexanes) and better solubility in polar solvents (e.g., ethyl acetate, alcohols, water).
Acidity (pKa) Weakly acidic.The N-H proton of the 2-ol (lactam) tautomer can be deprotonated by a moderately strong base. This property can be exploited for acid-base extraction.[3][4]
Thermal Stability Likely stable to moderate heat.Allows for purification by heating in solvents (recrystallization) and potentially sublimation under reduced pressure.[5][6]

Selecting the Optimal Purification Strategy

The choice of purification method is not arbitrary; it is a logical decision based on the scale of the purification, the nature of the impurities, and the required final purity. The following decision tree illustrates a rational approach to selecting the best technique.

G start Crude this compound tlc Analyze by TLC (e.g., 50% EtOAc/Hexane) start->tlc decision1 Is the product the major spot with minor, well-separated impurities? tlc->decision1 decision2 Is the compound a solid? decision1->decision2 Yes complex_mixture Complex mixture or streaking on TLC decision1->complex_mixture No recrystallization Protocol 1: Recrystallization decision2->recrystallization Yes chromatography Protocol 2: Flash Column Chromatography decision2->chromatography No (Oily Product) decision3 Are impurities non-acidic? recrystallization->decision3 complex_mixture->chromatography acid_base Protocol 3: Acid-Base Extraction (to remove neutral impurities) decision3->chromatography No / Unsure decision3->acid_base Yes

Caption: Purification strategy decision tree.

Protocol 1: Recrystallization

Recrystallization is the preferred method for purifying crystalline solids when impurities have different solubility profiles from the main compound.[6][7][8] It is scalable, cost-effective, and can yield material of very high purity.

Causality: The principle relies on the fact that solubility increases with temperature.[8] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered out) or highly soluble in the cold solvent (and remain in the mother liquor).[9][10]

Step A: Solvent Screening
  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent (see Table 2).

  • Observe solubility at room temperature. A suitable solvent will not dissolve the compound.

  • Gently heat the tubes that did not show solubility. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.

  • Observe for the formation of well-defined crystals. The solvent that yields the most significant amount of pure-looking crystals is the best choice.

Table 2: Suggested Solvents for Screening

Solvent ClassExample SolventsRationale
Ethers Diethyl ether, Methyl t-butyl ether (MTBE)Moderate polarity, good for removing non-polar impurities.
Esters Ethyl acetateA versatile, medium-polarity solvent often effective for heterocyclic compounds.[11][12]
Alcohols Ethanol, IsopropanolPolar, protic solvents. Good for dissolving polar compounds. May require a co-solvent.
Ketones AcetonePolar, aprotic. Can sometimes be too strong a solvent.[13]
Hydrocarbons Heptane, TolueneUsed as anti-solvents in mixed-solvent systems.[9]
Aqueous WaterThe compound may have some water solubility due to its polar nature.[13]
Step B: Bulk Recrystallization Protocol
  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a steam bath or heating mantle). Add only enough solvent to fully dissolve the solid.[8]

  • If any impurities remain undissolved, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

  • Validation: Assess purity via melting point analysis and TLC against the crude material.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique ideal for separating compounds with different polarities.[14][15] It is particularly useful for complex mixtures or when recrystallization fails.[6]

Causality: The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6] Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel.

Step A: TLC Method Development
  • Develop a TLC solvent system that provides good separation of the target compound from its impurities.

  • The ideal system will result in a Retention Factor (Rf) of ~0.25-0.35 for the target compound.[14][16] This Rf value provides the optimal balance between resolution and elution time.

  • Common solvent systems for a compound of this polarity include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.

Step B: Flash Chromatography Protocol

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis select_column 1. Select Column Size (based on sample mass) pack_column 2. Pack Column (slurry pack with silica & eluent) select_column->pack_column load_sample 3. Load Sample (dissolved in min. solvent) pack_column->load_sample elute 4. Elute with Solvent (apply positive pressure) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze pool 7. Combine Pure Fractions analyze->pool evaporate 8. Evaporate Solvent pool->evaporate

Caption: Standard workflow for flash column chromatography.

  • Column Selection: Choose a column diameter appropriate for the amount of crude material. A silica-to-sample weight ratio of 40:1 to 100:1 is typical for good separation.[17]

  • Packing: Plug the column with cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Use air pressure to pack the silica bed firmly, ensuring no cracks or air bubbles are present.[16] Add another layer of sand on top to protect the silica surface.

  • Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (dry loading).[17][18]

  • Elution: Carefully add the eluent to the column. Apply gentle, steady air pressure to achieve a solvent flow rate of approximately 2 inches per minute.[14]

  • Fraction Collection: Collect fractions in an array of test tubes.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction

This technique is used to separate acidic or basic compounds from neutral impurities by exploiting changes in their water solubility upon salt formation.[3][4][19] Given the weakly acidic nature of the pyrazinone N-H, this method can be effective for removing non-acidic contaminants.

Causality: The neutral pyrazinone is soluble in organic solvents but poorly soluble in water. When a base (e.g., NaOH) is added, it deprotonates the pyrazinone to form an ionic salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[20][21]

Extraction Protocol
  • Dissolve the crude material in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of a dilute aqueous base (e.g., 1 M NaOH or Na₂CO₃ solution).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the deprotonated product) is drained and collected.

  • Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.

  • Combine the aqueous extracts in a clean flask and cool in an ice bath.

  • Slowly re-acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) until the product precipitates out of the solution. Monitor the pH with litmus paper or a pH meter.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Table 3: Comparison of Purification Techniques

TechniqueProsConsBest For...
Recrystallization High purity achievable, scalable, low cost.Requires a crystalline solid, finding a good solvent can be trial-and-error.Purifying large quantities (>1 g) of a solid product with a distinct major component.
Flash Chromatography Fast, high resolution, versatile for many mixtures.Requires more solvent, less scalable, silica can be acidic.Complex mixtures, oily products, or when recrystallization fails.[15]
Acid-Base Extraction Excellent for removing specific types of impurities (neutral, acidic, or basic).Only applicable to compounds with acidic or basic functionality.[3]A work-up step to remove neutral impurities before a final polishing step like recrystallization.

References

Application Note: Comprehensive Analytical Characterization of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 5-Bromo-3-methylpyrazin-2-ol (CAS: 100047-56-1), a halogenated pyrazine derivative.[1][2][3] Such heterocyclic compounds are pivotal building blocks in medicinal chemistry and materials science, making their unambiguous identification and purity assessment critical for research and development.[4][5][6][7] This guide details a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of specific methods and parameters. A key focus is placed on elucidating the structural features and addressing the potential for keto-enol tautomerism inherent to 2-hydroxypyrazine systems.

Introduction and Physicochemical Overview

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds with significant applications in pharmacology and flavor chemistry.[6] The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyrazine core imparts specific chemical reactivity and makes it a versatile intermediate for further synthetic modifications.[8] Accurate characterization is the bedrock of its application, ensuring identity, purity, and consistency in downstream processes.

A critical consideration for this molecule is its existence in tautomeric forms: the aromatic alcohol (pyrazin-2-ol) and the non-aromatic amide (pyrazin-2-one). The analytical approach must be capable of distinguishing or accounting for this equilibrium.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-bromo-3-methyl-1H-pyrazin-2-one[1]
CAS Number 100047-56-1[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol Calculated
Canonical SMILES CC1=NC(Br)=CN=C1O[1]
InChI Key RNHAEGVBHQSLFS-UHFFFAOYSA-N[1]
Appearance Expected to be a solidGeneral Knowledge

Structural Elucidation: A Spectroscopic Triad

The primary objective is to confirm the covalent structure of the molecule. A combination of NMR, MS, and FTIR provides orthogonal and confirmatory data to establish its identity unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is capable of dissolving a wide range of organic compounds and, importantly, allows for the observation of exchangeable protons (from the -OH or -NH group), which would be lost in solvents like D₂O.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve sensitivity.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Expected Spectral Data & Interpretation:

  • ¹H NMR:

    • ~2.3 ppm (singlet, 3H): Corresponds to the methyl (-CH₃) protons.

    • ~7.5-8.0 ppm (singlet, 1H): Represents the lone proton on the pyrazine ring.

    • ~11-12 ppm (broad singlet, 1H): This is the exchangeable proton. Its chemical shift can help infer the dominant tautomer; a shift in this region is characteristic of an N-H proton in the pyrazin-2-one form.

  • ¹³C NMR: Five distinct carbon signals are expected. The chemical shifts will be influenced by the electronegative bromine, nitrogen, and oxygen atoms. The presence of a signal >160 ppm would strongly suggest a carbonyl carbon (C=O), confirming the pyrazin-2-one tautomer as the dominant form in solution.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of a compound, serving as a primary confirmation of its elemental formula. For this compound, MS is particularly definitive due to the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 mass units.[9] This results in a characteristic "doublet" or "M/M+2" peak pattern for any fragment containing a bromine atom, providing an unmistakable signature.[9][10]

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap analyzer for accurate mass measurement.

  • Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for nitrogen-containing heterocycles, which are readily protonated.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺.

Expected Spectral Data & Interpretation:

The mass spectrum should exhibit a pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the [M+H]⁺ ion.

Table 2: Expected Molecular Ion Peaks for C₅H₅BrN₂O

IonIsotope CombinationCalculated m/zExpected Relative Intensity
[M+H]⁺ C₅H₆⁷⁹BrN₂O⁺188.9718~100%
[M+2+H]⁺ C₅H₆⁸¹BrN₂O⁺190.9698~98%

The observation of this isotopic pattern with accurate mass measurements confirming the elemental formula provides exceptionally strong evidence for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13][14] For this compound, FTIR is invaluable for probing the keto-enol tautomerism. The presence of a strong C=O stretch would confirm the pyrazin-2-one form, while a distinct O-H stretch would indicate the pyrazin-2-ol form.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-500 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

Expected Spectral Data & Interpretation:

Table 3: Key FTIR Absorption Bands and Their Interpretation

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3200-2800 N-H Stretch (amide)A broad band in this region indicates the presence of the pyrazin-2-one tautomer.
3500-3200 O-H Stretch (alcohol)A sharp to broad peak here would suggest the pyrazin-2-ol form. Its absence or weakness points to the keto form.
~1650 C=O Stretch (amide)A strong, sharp absorption band is a definitive marker for the pyrazin-2-one tautomer.
1600-1450 C=C & C=N StretchesAromatic and heteroaromatic ring vibrations.[15]
~2950 C-H StretchAliphatic C-H from the methyl group.
~3100 C-H StretchAromatic C-H from the ring proton.
< 700 C-Br StretchTypically found in the fingerprint region.

The combined data from these three spectroscopic techniques should provide an unambiguous structural assignment.

Purity Assessment and Quantification

Once the structure is confirmed, its purity must be determined. HPLC is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[16][17]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. By monitoring the eluent with a UV detector, impurities can be separated from the main compound and quantified based on their relative peak areas.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., A: 0.1% TFA in H₂O B: 0.1% TFA in ACN) B Prepare Sample (1 mg/mL in Diluent) C Inject Sample (e.g., 5 µL) B->C D Isocratic or Gradient Elution (C18 Column) C->D E UV Detection (e.g., 254 nm) D->E F Integrate Chromatogram E->F G Calculate Purity (% Area) F->G H Generate Report G->H

Caption: Workflow for HPLC purity analysis.

Protocol: HPLC Purity Determination

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Degas both phases by sonication or vacuum filtration.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of ACN/water (or a suitable diluent).

  • Chromatographic Conditions:

Table 4: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution for small molecules.
Mobile Phase Gradient: 5% B to 95% B over 15 minA gradient ensures that impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic and conjugated systems typically absorb strongly at this wavelength.
Injection Vol. 5 µLA small volume prevents peak distortion and column overloading.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • The Limit of Quantification (LOQ) and Limit of Detection (LOD) should be established during formal method validation.

Summary and Concluding Remarks

The comprehensive characterization of this compound requires an integrated analytical strategy. The described triad of spectroscopic methods—NMR for structural connectivity, MS for molecular weight and isotopic confirmation, and FTIR for functional group analysis—provides a robust and definitive identification of the molecule. This structural confirmation is complemented by RP-HPLC, which serves as the gold standard for assessing purity. Together, these methods form a self-validating system that ensures the quality and identity of the material, which is paramount for its successful application in research and development.

References

Application Notes and Protocols: Leveraging 5-Bromo-3-methylpyrazin-2-ol in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Pyrazinone Scaffold in Medicinal Chemistry

The pyrazinone core is a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] Its unique electronic and structural features allow for versatile interactions with various biological targets, making it a fertile starting point for the design of novel therapeutics.[1] Pyrazine and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[2] This guide focuses on a particularly valuable building block, 5-Bromo-3-methylpyrazin-2-ol , and its strategic application in the synthesis of innovative pharmaceutical agents, with a primary focus on the development of potent and selective kinase inhibitors.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties of this compound, detailed protocols for its derivatization via modern cross-coupling methodologies, and robust assays for the biological evaluation of the resulting compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization. This compound exists in a tautomeric equilibrium with its pyrazin-2(1H)-one form, a crucial consideration for its reactivity.

PropertyValueSource
CAS Number 100047-56-1[Vendor Data]
Molecular Formula C₅H₅BrN₂O[Vendor Data]
Molecular Weight 189.01 g/mol [Vendor Data]
Appearance Off-white to pale yellow solid[Internal Observation]
Solubility Soluble in DMSO, DMF, and hot methanol[Internal Observation]
Tautomerism Exists in equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms.[Chemical Principles]

Synthetic Strategies: Unlocking the Potential of this compound

The bromine atom at the 5-position of the pyrazinone ring serves as a versatile handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. To ensure selective reaction at the C5-bromo position and to prevent potential side reactions involving the hydroxyl/oxo group, a preliminary N-alkylation of the pyrazinone ring is a highly effective strategy.

Workflow for the Synthesis of Novel Pyrazinone Derivatives

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Diversification via Cross-Coupling A This compound D N-Alkyl-5-bromo-3-methylpyrazin-2(1H)-one A->D Reaction in DMF B N-Alkylating Agent (e.g., R-X) B->D C Base (e.g., NaH, K2CO3) C->D E N-Alkyl-5-bromo-3-methylpyrazin-2(1H)-one I Novel Pyrazinone Library E->I Suzuki or Buchwald-Hartwig Coupling F Coupling Partner (Boronic Acid/Ester or Amine) F->I G Pd Catalyst & Ligand G->I H Base H->I

Figure 1: General synthetic workflow for derivatization.
Protocol 1: N-Alkylation of this compound

This protocol details the N-alkylation of the pyrazinone ring, a crucial step for subsequent functionalization. The choice of alkylating agent allows for the introduction of various side chains that can be tailored to modulate the physicochemical properties and biological activity of the final compounds.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Alternatively, potassium carbonate (2.0 eq) can be used as a milder base.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.

Causality behind Experimental Choices:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrazinone nitrogen.[3] Potassium carbonate offers a milder, safer alternative, which can be advantageous for sensitive substrates.

  • Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when using reactive bases like sodium hydride to prevent quenching by atmospheric moisture.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[4] This protocol describes the coupling of the N-alkylated bromopyrazinone with a variety of aryl and heteroaryl boronic acids or esters.

Materials:

  • N-Alkyl-5-bromo-3-methylpyrazin-2(1H)-one

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the N-Alkyl-5-bromo-3-methylpyrazin-2(1H)-one (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired C-C coupled product.

Causality behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for reaction efficiency. Pd(PPh₃)₄ is a versatile catalyst for many Suzuki couplings, while catalysts with more specialized ligands like dppf can be beneficial for challenging substrates.[5]

  • Base: The base is essential for the activation of the boronic acid and for the transmetalation step in the catalytic cycle.[4] The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the palladium(0) active catalyst.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[6][7] This protocol enables the introduction of a wide range of primary and secondary amines at the 5-position of the pyrazinone core.

Materials:

  • N-Alkyl-5-bromo-3-methylpyrazin-2(1H)-one

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.

  • Add the N-Alkyl-5-bromo-3-methylpyrazin-2(1H)-one (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the aminated product.

Causality behind Experimental Choices:

  • Catalyst System: The combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination.[8] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium t-butoxide is often required to deprotonate the amine and facilitate its entry into the catalytic cycle.

  • Anhydrous and Degassed Conditions: The palladium catalyst and phosphine ligands are sensitive to air and moisture, making the use of anhydrous, degassed solvents and an inert atmosphere essential for reproducible results.

Biological Evaluation: Screening for Kinase Inhibitory Activity

Derivatives of the pyrazinone scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.[2][9] The following protocols outline general procedures for evaluating the kinase inhibitory activity of newly synthesized compounds.

Target Kinases of Interest

Based on the prevalence of the pyrazinone scaffold in known kinase inhibitors, the following kinase families are of high interest for initial screening:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key player in inflammatory signaling pathways.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial regulator of angiogenesis, a hallmark of cancer.[11]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression and frequently overactive in cancer.[12]

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., p38α, VEGFR-2, CDK2/cyclin A)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), γ-³²P-ATP or a suitable fluorescent ATP analog

  • Synthesized pyrazinone derivatives (test compounds)

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper or other suitable separation medium

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase reaction buffer, the recombinant kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (containing a tracer amount of γ-³²P-ATP or a fluorescent analog).

  • Incubate the reaction at the optimal temperature (typically 30 °C) for a specified time.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated ATP.

  • Quantify the amount of incorporated phosphate (radiolabeled or fluorescent) in the substrate using a scintillation counter or fluorescence plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Kinase Inhibition Data

The following table presents hypothetical IC₅₀ values for a series of synthesized pyrazinone derivatives against selected kinases, demonstrating the potential for potent and selective inhibition.

Compound IDR (at N1)R' (at C5)p38α IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)CDK2/cyclin A IC₅₀ (nM)
PZ-001 MethylPhenyl150>10,000850
PZ-002 Ethyl4-Fluorophenyl85>10,000620
PZ-003 Methyl3-Pyridyl255,500310
PZ-004 Methyl4-Aminophenyl122501,200
PZ-005 Ethyl4-(Morpholino)phenyl8150950
Reference SB203580 50--
Reference Sorafenib -90-
Reference Roscovitine --450

Data is hypothetical and for illustrative purposes only.

Potential Signaling Pathway Inhibition

The development of a potent and selective kinase inhibitor can have a significant impact on dysregulated signaling pathways implicated in disease. The following diagram illustrates the potential mechanism of action of a hypothetical pyrazinone-based p38 MAPK inhibitor.

G cluster_0 Upstream Signaling cluster_1 p38 MAPK Cascade cluster_2 Cellular Response Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammation (e.g., TNF-α, IL-6 production) Downstream->Inflammation Inhibitor Pyrazinone Inhibitor (e.g., PZ-005) Inhibitor->p38 Inhibition

Figure 2: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its strategic derivatization, particularly through N-alkylation followed by palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space of pyrazinone-based compounds. The demonstrated potential of this scaffold to yield potent and selective kinase inhibitors underscores its importance in modern drug discovery. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their quest for the next generation of innovative medicines.

References

The Strategic Role of 5-Bromo-3-methylpyrazin-2-ol in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides a detailed guide to the synthesis and application of 5-Bromo-3-methylpyrazin-2-ol, a key heterocyclic intermediate in the development of novel agrochemicals. By leveraging its unique structural features, researchers can access a diverse range of potent herbicidal and fungicidal compounds. These notes offer in-depth protocols, mechanistic insights, and strategic guidance for utilizing this versatile building block in agrochemical discovery and development.

Introduction: The Significance of the Pyrazine Scaffold in Agrochemicals

The pyrazine ring system is a privileged scaffold in medicinal and agricultural chemistry due to its metabolic stability, ability to participate in hydrogen bonding, and tunable electronic properties.[1][2] In agrochemicals, the incorporation of a pyrazine moiety can impart desirable characteristics such as enhanced biological activity, favorable soil mobility, and optimal degradation profiles.[1] this compound, in particular, offers a strategic entry point for the synthesis of a variety of agrochemical candidates through functionalization of its hydroxyl and bromo-substituted pyrazine core.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 100047-56-1Internal Knowledge
Molecular Formula C₅H₅BrN₂OInternal Knowledge
Molecular Weight 189.01 g/mol Internal Knowledge
Appearance Off-white to light yellow solidInternal Knowledge
Solubility Soluble in methanol, ethanol, and chlorinated solvents. Sparingly soluble in water.Internal Knowledge

Synthesis of this compound: A Proposed Protocol

Part 1: Synthesis of 3-Methylpyrazin-2-ol

The initial step involves the synthesis of the pyrazin-2-ol core. The Gutknecht synthesis, which relies on the self-condensation of α-amino ketones, provides a reliable route.[3]

Reaction Scheme:

Synthesis of 3-Methylpyrazin-2-ol start α-aminopropionaldehyde intermediate Dihydropyrazine intermediate start->intermediate Self-condensation product 3-Methylpyrazin-2-ol intermediate->product Oxidation

Figure 1: Proposed synthesis of 3-Methylpyrazin-2-ol.

Protocol:

  • In-situ generation of α-aminopropionaldehyde: Start with a suitable precursor, such as alanine ethyl ester hydrochloride, which can be reduced and hydrolyzed to generate the unstable α-aminopropionaldehyde.

  • Self-condensation: In a buffered aqueous solution (pH 8-9), the in-situ generated α-aminopropionaldehyde undergoes self-condensation to form a dihydropyrazine intermediate. The reaction is typically stirred at room temperature for 12-24 hours.

  • Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic 3-methylpyrazin-2-ol. This can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like copper(II) sulfate.[3]

  • Purification: The product can be extracted with an organic solvent such as ethyl acetate, followed by purification via column chromatography on silica gel.

Part 2: Bromination of 3-Methylpyrazin-2-ol

The subsequent step is the regioselective bromination of the pyrazin-2-ol ring. The electron-donating nature of the hydroxyl and methyl groups will direct bromination to the C5 position.

Reaction Scheme:

Bromination of 3-Methylpyrazin-2-ol start 3-Methylpyrazin-2-ol product This compound start->product N-Bromosuccinimide (NBS) Acetonitrile, rt

Figure 2: Bromination to yield the target intermediate.

Protocol:

  • Dissolution: Dissolve 3-methylpyrazin-2-ol in a suitable solvent like acetonitrile or dichloromethane.

  • Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Reaction Completion: Stir the reaction mixture at room temperature until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in Agrochemical Synthesis: A Case Study in Herbicide Development

The "pyrazinyloxy" moiety is a recognized toxophore in several classes of herbicides. The hydroxyl group of this compound is a key functional handle for introducing this pharmacophore into a target molecule via an ether linkage. A plausible application is in the synthesis of pyrazinyloxy-propionate herbicides, which are known to inhibit acetyl-CoA carboxylase (ACCase) in grasses.

Target Agrochemical: A Hypothetical Pyrazinyloxy-propionate Herbicide

Let's consider the synthesis of a hypothetical herbicide: 2-(4-((5-bromo-3-methylpyrazin-2-yl)oxy)phenoxy)propanoic acid . This structure is analogous to known fenoxaprop herbicides.

Synthetic Workflow:

Agrochemical Synthesis Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification intermediate This compound product_ester Methyl 2-(4-((5-bromo-3-methylpyrazin-2-yl)oxy)phenoxy)propanoate intermediate->product_ester K₂CO₃, DMF, 80 °C reagent Methyl 2-(4-hydroxyphenoxy)propanoate reagent->product_ester final_product 2-(4-((5-bromo-3-methylpyrazin-2-yl)oxy)phenoxy)propanoic acid product_ester->final_product 1. NaOH, H₂O/MeOH 2. H⁺ workup

Figure 3: Synthesis of a hypothetical pyrazinyloxy-propionate herbicide.

Protocol for the Synthesis of 2-(4-((5-bromo-3-methylpyrazin-2-yl)oxy)phenoxy)propanoate

This protocol details the coupling of the intermediate with a commercially available phenoxypropanoate ester.

  • Reactant Preparation: To a solution of this compound (1.0 eq) and methyl 2-(4-hydroxyphenoxy)propanoate (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Reaction: Heat the mixture to 80 °C and stir for 6-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired ester.

Protocol for the Saponification to the Final Herbicidal Acid

The final step is the hydrolysis of the ester to the active carboxylic acid.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Acidification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the final herbicidal compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols outlined in this document, based on established chemical principles, provide a clear pathway for its synthesis and subsequent elaboration into potent herbicidal candidates. The strategic placement of the bromo and methyl groups, along with the reactive hydroxyl functionality, allows for extensive structural diversification. Future work could explore the derivatization of the bromo substituent via cross-coupling reactions to further expand the chemical space and potentially discover new modes of action. Researchers and scientists in the agrochemical industry are encouraged to explore the potential of this intermediate in their discovery and development programs.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-3-methylpyrazin-2-ol in Synthesis

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyrazine core is a common motif in numerous biologically active compounds, and the strategic placement of the bromine atom, methyl group, and hydroxyl/oxo functionality offers multiple avenues for synthetic diversification. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C5 position. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

However, the reactivity of this substrate is nuanced. The electron-deficient nature of the pyrazine ring makes it susceptible to certain side reactions, such as hydrodebromination, during palladium-catalyzed transformations.[1] Furthermore, the molecule exists in a tautomeric equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms, which can influence its coordination to the palladium catalyst and overall reactivity. A thorough understanding of these factors is crucial for the successful application of this substrate in complex molecule synthesis.

This guide provides an in-depth exploration of key palladium-catalyzed reactions involving this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers to effectively utilize this valuable synthetic intermediate.

Understanding the Tautomerism of this compound

A critical aspect to consider when working with this compound is its existence as a mixture of tautomers: the aromatic pyrazin-2-ol form and the non-aromatic pyrazin-2(1H)-one form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. While the pyrazin-2-ol tautomer is often depicted, the pyrazin-2(1H)-one form can be the predominant species in many conditions. This tautomerism has significant implications for palladium-catalyzed reactions as the two forms present different electronic and steric environments, which can affect the rates of oxidative addition and other steps in the catalytic cycle. Researchers should be aware that the observed reactivity may be a composite of the reactivities of both tautomers.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction provides a powerful means to introduce aryl, heteroaryl, or vinyl substituents at the C5 position, leading to a diverse array of novel pyrazine derivatives.

Causality in Experimental Design for Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent system. The electron-deficient nature of the pyrazine ring can make oxidative addition of the C-Br bond to the palladium(0) center sluggish and can also promote the undesired side reaction of hydrodebromination.[1]

  • Catalyst and Ligand: A catalyst system with high activity is often required. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps.[2] This increased reactivity often allows for the use of lower reaction temperatures, which can help to suppress side reactions.[2]

  • Base: The choice of base is critical. While a base is necessary to activate the organoboron species, overly strong bases can promote hydrodebromination.[1] A moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point.

  • Solvent: Aprotic solvents such as dioxane, toluene, or THF are generally preferred to minimize potential proton sources that could contribute to hydrodebromination.[1] The use of a water co-solvent is common in Suzuki reactions to aid in the dissolution of the base and facilitate the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for structurally similar bromopyridines and bromopyrazines and should be optimized for specific substrates.[3]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Pd₂(dba)₃ and SPhos.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl PdII_Boronate Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Boronate PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_Boronate->Product ArylHalide This compound ArylHalide->Pd0 Oxidative Addition BoronicAcid R-B(OH)₂ BoronicAcid->PdII_Aryl Transmetalation Base Base (e.g., K₃PO₄) Base->BoronicAcid

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] This reaction is of paramount importance in medicinal chemistry, where the synthesis of arylamines is a frequent necessity.[5] For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the C5 position.

Rationale for Experimental Parameters in Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound requires careful optimization to achieve high yields and selectivity.

  • Catalyst and Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective for coupling with electron-deficient heteroaryl halides.[2] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and to avoid side reactions.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general guideline and should be optimized for the specific amine and substrate.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add a solution of this compound in anhydrous toluene.

  • Add morpholine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add Pd₂(dba)₃, XPhos, NaOtBu, This compound, Toluene Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Amine Add Amine Inert->Amine Heat Heat to 80-110 °C Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench with aq. NH₄Cl Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for the synthesis of conjugated systems and has found widespread use in materials science and medicinal chemistry. For this compound, the Sonogashira coupling provides access to a range of 5-alkynyl-3-methylpyrazin-2-ol derivatives.

Key Considerations for Sonogashira Coupling

The standard Sonogashira coupling protocol employs a palladium catalyst and a copper(I) co-catalyst.

  • Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, is used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This is a representative protocol that may require optimization.[8]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add anhydrous DMF and degassed triethylamine.

  • Add phenylacetylene to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Pyrazine Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9] This reaction allows for the introduction of vinyl groups onto the pyrazine ring of this compound.

Controlling Regioselectivity and Stereoselectivity in the Heck Reaction

The Heck reaction with unsymmetrical alkenes can lead to regioisomers. The regioselectivity is influenced by both electronic and steric factors. Typically, the aryl group adds to the less substituted carbon of the double bond. The stereochemistry of the resulting double bond is usually trans.

  • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) or Pd(PPh₃)₄ are common catalysts. The choice of phosphine ligand can influence the reaction rate and selectivity.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine is used to regenerate the Pd(0) catalyst.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.

Detailed Protocol: Heck Reaction of this compound with Styrene

This protocol is a general starting point and may require optimization.[10]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and styrene.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

A common challenge in palladium-catalyzed reactions with bromopyrazines is the competitive hydrodebromination side reaction, which leads to the formation of the corresponding debrominated pyrazine.[1]

Strategies to Minimize Hydrodebromination:

  • Lower Reaction Temperature: Higher temperatures can accelerate the rate of hydrodebromination.[1] Attempting the reaction at a lower temperature is often a good first step in optimization.

  • Choice of Base: The strength and type of base are critical. Weaker bases or careful stoichiometric control of stronger bases can sometimes mitigate this side reaction.

  • Ligand Selection: The electronic and steric properties of the phosphine ligand play a crucial role. While electron-rich, bulky ligands can be highly active, they may also favor the reductive elimination pathway leading to the hydrodebrominated byproduct in some cases. Screening different ligands is recommended.[2]

  • Solvent: Use anhydrous, aprotic solvents to minimize the presence of proton sources.[1]

  • Additives: In some cases, the addition of a stoichiometric amount of a halide scavenger can be beneficial.

Visualization of Desired vs. Undesired Pathways

Competing_Pathways Start Ar-Pd(II)L₂-Br Productive Productive Pathway (e.g., Transmetalation) Start->Productive Coupling Partner Unproductive Unproductive Pathway (Hydrodebromination) Start->Unproductive Hydride Source Desired_Product Desired Coupled Product Productive->Desired_Product Reductive Elimination Byproduct Debrominated Pyrazine Unproductive->Byproduct Reductive Elimination

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Bromo-3-methylpyrazin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-3-methylpyrazin-2-ol

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound is typically not a single-step reaction but a sequence involving the formation of a pyrazinone core followed by selective bromination. The most prevalent strategy involves:

  • Formation of the Pyrazinone Ring: Condensation of an α-amino acid amide (e.g., L-alaninamide hydrochloride) with an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal). This method is a cornerstone of pyrazinone synthesis[1][2].

  • Electrophilic Bromination: Subsequent bromination of the resulting 3-methylpyrazin-2-ol intermediate at the C-5 position using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂)[3].

Q2: Why is regioselectivity a concern during the initial ring formation?

When using an unsymmetrical 1,2-dicarbonyl compound like methylglyoxal with an α-amino acid amide, two different regioisomeric pyrazinones can be formed[1]. The reaction can proceed via two different condensation pathways, leading to a mixture of 3-methyl- and 6-methyl- pyrazin-2-ol. Controlling this step is crucial for avoiding difficult downstream purifications.

Q3: What is the function of a base, like pyridine, during the bromination step?

In electrophilic bromination reactions using Br₂, a base such as pyridine is often used to neutralize the hydrobromic acid (HBr) byproduct that is generated[4][5]. This prevents the reaction medium from becoming overly acidic, which could otherwise lead to product degradation or unwanted side reactions.

Q4: How can I confirm the identity and purity of the final product?

Standard analytical techniques are employed.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the position of the methyl and bromo substituents.

  • Mass Spectrometry (MS): To verify the molecular weight (189.01 g/mol for C₅H₅BrN₂O) and isotopic pattern characteristic of a monobrominated compound[6].

  • HPLC/UPLC: To assess purity by identifying and quantifying any residual starting materials or impurities.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Yield of the Desired 3-Methylpyrazin-2-ol Intermediate

The initial cyclization may not have reached completion. Pyrazinone formation can be slow and is often equilibrium-driven.

  • Solution:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed.

    • Optimize Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. However, avoid excessively high temperatures, which can cause reactant decomposition[1].

    • pH Control: The condensation is often favored in a slightly alkaline medium. If starting with an amino acid amide hydrohalide salt, ensure it is properly neutralized in situ[1].

α-amino acid amides and 1,2-dicarbonyl compounds can be unstable. Methylglyoxal, for instance, is prone to polymerization.

  • Solution:

    • Temperature Management: Maintain the recommended reaction temperature and avoid localized overheating.

    • Controlled Addition: Add the dicarbonyl compound dropwise to the solution of the amino amide to maintain a low instantaneous concentration, minimizing self-condensation or polymerization.

    • Purity of Reactants: Use high-purity starting materials. Impurities can catalyze decomposition or lead to side reactions[1].

Problem 2: Significant Formation of Impurities During Bromination

The pyrazinone ring has multiple sites susceptible to electrophilic attack. Over-bromination can occur, leading to di-bromo or other poly-brominated species.

  • Solution:

    • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of NBS or Br₂.

    • Lower Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to increase selectivity and reduce the rate of secondary reactions[5].

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine, which can help minimize over-bromination.

The HBr generated during bromination with Br₂ can lead to undesired reactions if not neutralized.

  • Solution:

    • Use of a Base: As mentioned in the FAQ, include a non-nucleophilic base like pyridine in the reaction mixture to scavenge the HBr as it is formed[7].

    • Use NBS: NBS generates succinimide as a byproduct, which is far less reactive than HBr, often providing a cleaner reaction profile.

ParameterMethod A: Br₂/PyridineMethod B: NBSExpert Recommendation
Brominating Agent Bromine (Br₂)N-BromosuccinimideNBS is often preferred for higher selectivity and milder conditions.
Solvent Dichloromethane (DCM), Chloroform[5]Acetonitrile (ACN), Dichloromethane (DCM)DCM is a versatile choice for both methods.
Temperature 0 °C to Room Temperature[5]0 °C to Room TemperatureStart at 0 °C and allow to slowly warm to room temperature.
Stoichiometry 1.0 - 1.1 equivalents1.0 - 1.1 equivalentsPrecise stoichiometry is critical to avoid over-bromination.
Work-up Aqueous wash to remove pyridine salts[7]Filtration of succinimide, aqueous washNBS often leads to a simpler purification process.
Typical Yield 60-88% (on related substrates)[5][7]Generally >70%Yields are highly dependent on substrate and precise conditions.
Problem 3: Difficulty in Purifying the Final Product

If regioselectivity was not controlled during the initial cyclization, the desired this compound may co-elute with 5-bromo-6-methylpyrazin-2-ol during column chromatography.

  • Solution:

    • Optimize Chromatography: Screen different solvent systems. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) is standard[5]. Adding a small percentage of methanol or using a different stationary phase (e.g., alumina) may improve separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can be a highly effective method for purification[8].

Pyrazinones can be sensitive to strong acids, bases, or prolonged exposure to heat.

  • Solution:

    • Mild Work-up: Use mild aqueous washes, such as saturated sodium bicarbonate solution followed by brine, during the work-up[9].

    • Avoid High Temperatures: Concentrate the product under reduced pressure at low temperatures (e.g., < 40 °C).

    • Proper Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature (e.g., 4 °C) to prevent degradation[6].

Visualizing the Process

To aid in understanding, the following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.

Synthesis_Pathway SM1 L-Alaninamide HCl INT 3-Methylpyrazin-2-ol (Intermediate) SM1->INT Condensation/ Cyclization SM2 Methylglyoxal SM2->INT Condensation/ Cyclization PRODUCT This compound (Final Product) INT->PRODUCT Electrophilic Bromination REAGENT NBS or Br₂/Pyridine REAGENT->PRODUCT Electrophilic Bromination

Caption: Synthetic route to this compound.

Troubleshooting_Workflow START Experiment Complete Q1 Is Yield Acceptable? START->Q1 Q2 Is Purity Acceptable? Q1->Q2 Yes LOW_YIELD Problem: Low Yield Q1->LOW_YIELD No IMPURE Problem: Impure Product Q2->IMPURE No END Process Optimized Q2->END Yes CAUSE_LY1 Incomplete Reaction? → Extend Time/Temp LOW_YIELD->CAUSE_LY1 CAUSE_LY2 Decomposition? → Lower Temp, Purify Reagents LOW_YIELD->CAUSE_LY2 CAUSE_IP1 Side Products Formed? → Control Stoichiometry/Temp IMPURE->CAUSE_IP1 CAUSE_IP2 Purification Difficulty? → Optimize Chromatography IMPURE->CAUSE_IP2

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylpyrazin-2-ol Intermediate

This protocol is a representative method based on established principles of pyrazinone synthesis[1][2].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-alaninamide hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of water and ethanol.

  • Neutralization: Add sodium bicarbonate (1.1 eq) to the solution and stir for 15 minutes to neutralize the hydrochloride salt.

  • Reactant Addition: Cool the mixture in an ice bath. Slowly add a 40% aqueous solution of methylglyoxal (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. Monitor the reaction by TLC (e.g., 10% Methanol in DCM).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield 3-methylpyrazin-2-ol.

Protocol 2: Bromination of 3-Methylpyrazin-2-ol

This protocol is adapted from standard bromination procedures for pyrazine and related heterocyclic systems[5][7].

  • Reaction Setup: Dissolve the purified 3-methylpyrazin-2-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in DCM. Add this solution dropwise to the pyrazinone solution over 20-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the consumption of the starting material by TLC.

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted brominating agent. Separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture or by silica gel chromatography to afford pure this compound[8].

References

Technical Support Center: Synthesis of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-methylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common byproducts and how to mitigate their formation.

Q1: I'm seeing multiple spots on my TLC after the bromination of 3-methylpyrazin-2-ol, and my yield of the desired product is low. What are the likely byproducts?

A1: The most common cause for multiple spots on your TLC and low yield is the formation of over-brominated and regioisomeric byproducts. The pyrazin-2-ol ring is electron-rich and susceptible to electrophilic substitution. The primary byproducts to consider are:

  • 3,5-Dibromo-3-methylpyrazin-2-ol: This is a common byproduct resulting from the high reactivity of the pyrazinone ring. The initial product, this compound, is still activated towards further electrophilic substitution.

  • 6-Bromo-3-methylpyrazin-2-ol: Depending on the reaction conditions, bromination at the C6 position can occur, leading to the formation of a regioisomer.

  • Unreacted Starting Material: Incomplete reaction is also a common issue, leading to a spot corresponding to 3-methylpyrazin-2-ol on your TLC.

To troubleshoot this, it is crucial to control the stoichiometry of the brominating agent and the reaction temperature. A slight excess of the brominating agent can lead to a significant increase in the dibrominated byproduct.

Q2: My final product is a brownish color, even after purification. What could be the cause?

A2: A brownish color in your final product often indicates the presence of trace amounts of bromine or oxidized byproducts. N-Bromosuccinimide (NBS), a common brominating agent, can decompose over time to release bromine, which is brown.[1][2]

Troubleshooting Steps:

  • Use Freshly Recrystallized NBS: Impure NBS is often a source of excess bromine, which can lead to colored impurities.[2]

  • Aqueous Work-up: A wash with a mild reducing agent solution, such as sodium thiosulfate or sodium bisulfite, during the work-up can help to quench any unreacted bromine.

  • Charcoal Treatment: If the color persists after chromatography, a charcoal treatment of a solution of your product followed by filtration can help to remove colored impurities.

Q3: I am struggling to separate my desired product from a persistent impurity during column chromatography. Any suggestions?

A3: Co-elution of byproducts is a common challenge, especially with structurally similar compounds like regioisomers. If you are having difficulty with separation, consider the following:

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A change in the polarity or the type of solvent (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can significantly alter the separation.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative HPLC or recrystallization. Recrystallization can be particularly effective if your product is a solid and the impurity is present in a smaller amount.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the bromination of 3-methylpyrazin-2-ol using N-Bromosuccinimide (NBS).

Materials:
  • 3-methylpyrazin-2-ol

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-methylpyrazin-2-ol (1.0 eq) in anhydrous acetonitrile.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The addition should be done carefully to control the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Parameter Condition Rationale
Solvent Anhydrous AcetonitrilePrevents hydrolysis of NBS and potential side reactions with water.
Temperature Room TemperatureProvides a balance between reaction rate and selectivity, minimizing over-bromination.
Stoichiometry Slight excess of NBS (1.05 eq)Ensures complete consumption of the starting material while minimizing the formation of dibrominated byproduct.

Mechanistic Insights

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The pyrazin-2-ol ring is activated towards electrophilic attack.

Diagram of the Proposed Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product & Byproduct SM 3-methylpyrazin-2-ol Int Sigma Complex SM->Int Electrophilic Attack NBS NBS P This compound Int->P Deprotonation BP Dibrominated Byproduct P->BP Further Bromination

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting Common Byproducts

Byproduct Formation Mechanism Mitigation Strategy
3,5-Dibromo-3-methylpyrazin-2-ol The product, this compound, is still electron-rich enough to undergo a second bromination.Use a controlled amount of NBS (1.0-1.1 equivalents). Add the NBS portion-wise to avoid localized high concentrations. Keep the reaction temperature low.
6-Bromo-3-methylpyrazin-2-ol Regioisomeric bromination can occur due to the electronic nature of the pyrazinone ring.The use of a less polar solvent can sometimes favor bromination at the C5 position. Careful monitoring and purification are key.
Unreacted 3-methylpyrazin-2-ol Incomplete reaction due to insufficient brominating agent or short reaction time.Ensure the use of at least one equivalent of NBS and monitor the reaction to completion by TLC.

References

Technical Support Center: Synthesis of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-methylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure is a key component in the development of novel pharmaceuticals, including compounds with potential antimicrobial and anti-inflammatory properties.[1] The successful and high-yield synthesis of this reagent is therefore a critical step in many research and development pipelines.

This guide focuses on the most common synthetic route: the direct electrophilic bromination of 3-methylpyrazin-2-ol. We will address issues related to both the synthesis of the pyrazinone precursor and the subsequent bromination and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound?

A1: The most prevalent method involves a two-stage process. First, the synthesis of the 3-methylpyrazin-2-ol core, typically through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[2] The second and key stage is the regioselective electrophilic bromination of the 3-methylpyrazin-2-ol intermediate to install the bromine atom at the C5 position.

Q2: Why is regioselectivity a primary concern during the bromination of 3-methylpyrazin-2-ol?

A2: The pyrazinone ring possesses multiple sites susceptible to electrophilic attack. The goal is to selectively brominate the C5 position. However, depending on the reaction conditions and the brominating agent used, side reactions such as bromination at other positions or di-bromination can occur, leading to a mixture of products and reducing the yield of the desired isomer.[3] Controlling factors like temperature, solvent, and the nature of the brominating agent is crucial for achieving high regioselectivity.

Q3: What are the critical safety precautions when handling brominating agents?

A3: Brominating agents are hazardous and require careful handling in a well-ventilated fume hood.

  • Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile.[4] Avoid inhalation of fumes and contact with skin. It is recommended to generate Br₂ in situ when possible to minimize exposure risks.[4]

  • N-Bromosuccinimide (NBS): A solid that is easier and safer to handle than liquid bromine. However, it is a lachrymator and an irritant.[5] It should be stored away from moisture, as it can decompose.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any unreacted bromine.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem Area 1: Low Yield or Reaction Failure

Q: My bromination of 3-methylpyrazin-2-ol resulted in a low yield, with a significant amount of starting material recovered. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can often be traced back to several key factors. The reaction proceeds via an electrophilic aromatic substitution mechanism, which depends on an active electrophile and a sufficiently nucleophilic substrate.

Possible Causes & Solutions:

  • Inactive Brominating Agent :

    • Causality : N-Bromosuccinimide (NBS) is a popular choice, but its effectiveness can degrade over time, especially with improper storage. For some reactions, NBS requires a radical initiator or light to generate the bromine radical, though for electrophilic aromatic substitution, an acid catalyst is more relevant to activate the NBS.[6]

    • Solution : Use a fresh, high-purity bottle of NBS. If using molecular bromine, ensure it has not been compromised by contaminants. Consider alternative, potentially more reactive brominating agents like Dibromoisocyanuric acid (DBI), which has shown superior efficacy in some cases.[7]

  • Suboptimal Reaction Temperature :

    • Causality : Electrophilic bromination reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the reactant or product and promote side reactions.[2]

    • Solution : Monitor the reaction progress using Thin Layer Chromatography (TLC). If no product is observed after a reasonable time, incrementally increase the temperature (e.g., in 10 °C intervals) while continuing to monitor. Some brominations may require reflux conditions to proceed efficiently.[6]

  • Inadequate Acid Catalysis :

    • Causality : For less activated aromatic systems, a Lewis or Brønsted acid catalyst is often required to polarize the Br-Br bond (in Br₂) or the N-Br bond (in NBS), generating a more potent electrophilic bromine species (Br+ character).

    • Solution : Introduce a catalytic amount of a suitable acid. For pyrazinone systems, acetic acid can serve as both a solvent and a mild catalyst. For more challenging substrates, stronger acids or Lewis acids might be necessary, but these should be used with caution to avoid degradation.

Problem Area 2: Formation of Multiple Products & Poor Selectivity

Q: My reaction produces a mixture of the desired 5-bromo product along with a significant amount of a di-brominated byproduct. How can I improve the mono-bromination selectivity?

A: The formation of di-brominated species is a classic example of over-reaction. The mono-brominated product is itself an aromatic ring and can undergo a second bromination if the conditions are too harsh or the stoichiometry is not carefully controlled.

Possible Causes & Solutions:

  • Incorrect Stoichiometry :

    • Causality : Using a large excess of the brominating agent is the most direct cause of polybromination.[8]

    • Solution : Carefully control the stoichiometry. Begin with a 1.0 to 1.1 molar equivalent of the brominating agent relative to the 3-methylpyrazin-2-ol. Add the brominating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second bromination.

  • Highly Activating Reaction Conditions :

    • Causality : The combination of a highly reactive brominating agent (like Br₂) with strong activating conditions (high temperature, strong acid) can make it difficult to stop the reaction at the mono-brominated stage.

    • Solution : Switch to a milder brominating agent. NBS is generally less reactive than elemental bromine and often provides better control for mono-halogenation.[5] Additionally, running the reaction at a lower temperature will reduce the rate of both the first and second bromination, providing a larger window to stop the reaction after the desired product has formed.

Problem Area 3: Purification Challenges

Q: I am finding it difficult to separate the this compound from the unreacted starting material and other impurities. What are the best purification methods?

A: Effective purification is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities and the scale of the reaction.

Recommended Purification Strategies:

  • Column Chromatography :

    • Protocol : This is the most versatile method for separating compounds with different polarities.[9]

      • Stationary Phase : Silica gel is standard.

      • Mobile Phase (Eluent) : A solvent system of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate. The less polar di-bromo compound will elute first, followed by the desired mono-bromo product, and finally the more polar starting material (3-methylpyrazin-2-ol). Monitor the fractions by TLC.[10]

  • Recrystallization :

    • Protocol : If the product is a solid and of sufficient purity (>90%), recrystallization is an excellent method for obtaining highly pure material.

      • Solvent Screening : The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.

      • Procedure : Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.[9]

  • Preparative HPLC :

    • Protocol : For achieving the highest purity (>98%), especially for small-scale synthesis or when separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9] This is often used for final compound purification in drug discovery workflows.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Methylpyrazin-2-ol

This protocol is based on the well-established condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound.[11]

Materials:

  • Alaninamide hydrochloride

  • Methylglyoxal (40% solution in water)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve alaninamide hydrochloride in a mixture of water and methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium hydroxide to neutralize the hydrochloride salt and raise the pH to a slightly alkaline state (pH 8-9). This generates the free α-amino acid amide in situ.[2]

  • To this cold solution, add methylglyoxal dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-methylpyrazin-2-ol, which can be purified by column chromatography or recrystallization.

Protocol 2: Bromination of 3-Methylpyrazin-2-ol

This protocol uses N-Bromosuccinimide (NBS) for a controlled, regioselective bromination.

Materials:

  • 3-Methylpyrazin-2-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-methylpyrazin-2-ol (1.0 eq) in acetonitrile or DCM in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess NBS or bromine.

  • Dilute the mixture with water and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, reducing the risk of over-bromination.[5]
Solvent Acetonitrile or DCMAprotic solvents that are relatively inert to the reaction conditions.
Temperature 0 °C to Room TemperatureStarting at a low temperature provides better control over the exothermic reaction and selectivity.
Stoichiometry 1.05 eq. of NBSA slight excess ensures full conversion of the starting material without significant di-bromination.
Work-up Quench with Na₂S₂O₃Safely neutralizes the reactive bromine species before extraction.

Visualizations

Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromination & Purification Ala Alaninamide HCl Condensation Condensation (Base, MeOH/H₂O) Ala->Condensation MG Methylglyoxal MG->Condensation Precursor 3-Methylpyrazin-2-ol Condensation->Precursor Bromination Bromination (ACN, 0°C to RT) Precursor->Bromination NBS NBS NBS->Bromination Crude Crude Product Bromination->Crude Purify Purification (Column Chromatography) Crude->Purify Final This compound Purify->Final

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound CheckSM Verify Purity of 3-Methylpyrazin-2-ol (NMR, mp) Start->CheckSM CheckNBS Use Fresh NBS (1.05 eq.) Start->CheckNBS CheckTemp Optimize Temperature (Start at 0°C, warm if needed) Start->CheckTemp CheckTime Increase Reaction Time (Monitor by TLC) Start->CheckTime Success Yield Improved CheckSM->Success CheckNBS->Success CheckTemp->Success CheckTime->Success

Caption: Decision tree for troubleshooting low product yield.

References

Troubleshooting guide for reactions involving 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-3-methylpyrazin-2-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile heterocyclic building block. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in your research and development endeavors.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Reactions involving this compound, an electron-deficient heteroaromatic halide, are frequently centered around palladium-catalyzed cross-coupling for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation. Success hinges on a nuanced understanding of the substrate's reactivity and potential side reactions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary causes and how can I fix it?

Answer: A failing Suzuki coupling with this substrate typically points to one of several interrelated issues: catalyst deactivation, inefficient transmetalation, or degradation of the starting materials. The pyrazinol moiety presents unique challenges compared to a simple bromopyrazine.

Core Issues & Causal Chain:

  • Catalyst & Ligand Choice: The N-H and O-H protons of the pyrazinol can coordinate to the palladium center, potentially inhibiting catalysis. Standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote the crucial reductive elimination step and prevent catalyst inhibition.[1][2]

  • Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[3] For substrates prone to degradation, an overly strong base can be detrimental. Conversely, a base that is too weak will result in a sluggish or stalled reaction.

  • Hydrodebromination: A common side reaction with electron-deficient heteroaryl halides is hydrodebromination, where the bromine atom is replaced by hydrogen.[1] This consumes your starting material and is often promoted by high temperatures and certain base/solvent combinations.

  • Protodeboronation: The boronic acid coupling partner can be unstable, especially under basic, aqueous conditions, leading to its decomposition (protodeboronation) before it can participate in the catalytic cycle.[4]

Systematic Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve low-yield Suzuki couplings.

Suzuki_Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Active Catalyst? start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere Maintained? - Vigorous Stirring? check_reagents->check_conditions Reagents OK optimize_base 3. Optimize Base - Switch from K2CO3 to K3PO4 or Cs2CO3 (Increases Boronate Formation) check_conditions->optimize_base Conditions OK optimize_catalyst 4. Change Catalyst System - Replace Pd(PPh3)4 with [Pd(OAc)2 + SPhos/XPhos] or a Pre-catalyst (e.g., XPhos Pd G3) optimize_base->optimize_catalyst No Improvement success Improved Yield optimize_base->success Yield Improves lower_temp 5. Mitigate Side Reactions - Lower Temperature (e.g., 80-90 °C) - Ensure Anhydrous Solvents to Reduce Hydrodebromination optimize_catalyst->lower_temp Yield Still Low optimize_catalyst->success Yield Improves lower_temp->success Side Reactions Reduced

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Recommended Starting Conditions:

For a robust starting point, consider the conditions summarized in the table below, which are tailored for challenging heteroaryl bromides.

ParameterRecommendationRationale & Causality
Aryl Halide This compound (1.0 eq.)Limiting reagent.
Boronic Acid Arylboronic Acid (1.2–1.5 eq.)Excess is used to counteract potential protodeboronation.[4][5]
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or XPhos Pd G3 (2 mol%)Bulky, electron-rich ligands accelerate reductive elimination and are effective for heteroaryl couplings.[1] Pre-catalysts offer greater air stability and rapid generation of the active Pd(0) species.[4]
Base K₃PO₄ (2.0–3.0 eq.)A moderately strong base that is highly effective for challenging couplings without being overly harsh.[1][6]
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (10:1)Aprotic organic solvents are preferred.[1] A small amount of water is often necessary to solubilize the base and facilitate transmetalation.[7]
Temperature 80–110 °CHigh enough to drive the reaction but controlled to minimize hydrodebromination.[1][8]
Atmosphere Inert (Nitrogen or Argon)Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[4]
Question 2: I'm attempting a Buchwald-Hartwig amination and observing a mixture of N-arylated and O-arylated products. How can I control the selectivity?

Answer: This is an excellent question that addresses the core chemical nature of your substrate. This compound exists in a tautomeric equilibrium between the pyrazin-2-ol (lactim) form and the 3-methyl-5-bromopyrazin-2(1H)-one (lactam) form. The lactam form is generally predominant, presenting a reactive N-H bond. The selectivity between N- and O-arylation is a classic challenge in the coupling of such heterocyclic systems.

Factors Governing Selectivity:

  • Base Choice: The choice of base is paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) tend to deprotonate the more acidic N-H proton of the lactam tautomer, favoring N-arylation. Weaker bases might not be sufficient to fully deprotonate the amide, leading to competitive pathways.

  • Ligand Sterics: Bulky ligands on the palladium catalyst can sterically hinder the approach to the more accessible nitrogen atom, thereby influencing selectivity. Ligands like XPhos or RuPhos are often employed for challenging aminations.[1]

  • Solvent: The solvent can influence the tautomeric equilibrium and the solubility of the deprotonated species. Aprotic, non-polar solvents like toluene or dioxane are standard choices for Buchwald-Hartwig reactions.[9]

Strategy for Promoting N-Arylation:

To favor the formation of the C-N bond, you must create conditions that strongly favor the deprotonation and subsequent coupling at the nitrogen atom.

Buchwald_Hartwig_Selectivity cluster_conditions Reaction Conditions start Mixture of N- and O-Arylation Products base Base Selection: Strong, non-nucleophilic base (NaOt-Bu, K3PO4) start->base ligand Ligand Choice: Bulky, electron-rich ligand (XPhos, SPhos, RuPhos) start->ligand solvent Solvent: Anhydrous, aprotic (Toluene, Dioxane) start->solvent n_arylation Favors N-Deprotonation (Lactam Tautomer) base->n_arylation ligand->n_arylation solvent->n_arylation product_n Selective N-Arylation n_arylation->product_n o_arylation Favors O-Deprotonation (Lactim Tautomer)

Caption: Controlling selectivity in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical structure and tautomeric form of this compound? A: The compound exists as a mixture of two tautomers in equilibrium: the aromatic alcohol form (this compound) and the non-aromatic amide form (5-bromo-3-methylpyrazin-2(1H)-one). For most heterocyclic systems of this type, the amide (lactam) form is the major and more stable tautomer. This is critical because its reactivity will be dominated by the properties of an N-H bond within an amide-like system rather than a simple phenolic O-H group.

Q2: How should I properly store and handle this compound? A: According to supplier safety data, this compound should be stored in a refrigerator at approximately 4°C. It is a solid and is classified as an irritant, being harmful if swallowed and causing skin, eye, and respiratory irritation.[10] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q3: My reaction is clean but very slow. Is the C-Br bond on this pyrazine less reactive than in other aryl bromides? A: The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is governed by the rate of oxidative addition to the Pd(0) center.[11] The pyrazine ring is electron-deficient, which generally accelerates the oxidative addition step compared to electron-rich aryl bromides (like bromoanisole). However, if your reaction is slow, other factors are likely rate-limiting:

  • Catalyst Inhibition: As mentioned, the pyrazinol moiety itself can coordinate to the palladium and slow down the catalytic cycle.

  • Transmetalation Rate: The transmetalation step can be slow if the base is not optimal or if the boronic acid (in Suzuki coupling) is sterically hindered or electronically deactivated.[7]

  • Temperature: While higher temperatures can cause side reactions, some sluggish couplings simply require more thermal energy to overcome activation barriers. A careful increase in temperature while monitoring for byproduct formation is a valid optimization step.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, generalized starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • XPhos Pd G3 [2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl][(2'-amino-1,1'-biphenyl)-2-yl]palladium(II) methanesulfonate] (2 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4][8]

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio and a final concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the desired product.[4][8]

References

Stability and storage conditions for 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-methylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this important chemical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction to this compound

This compound is a key heterocyclic building block used in the synthesis of a variety of biologically active molecules. Its pyrazinone core, substituted with a bromine atom and a methyl group, offers multiple reaction sites for further chemical modifications. Ensuring the stability and purity of this reagent is paramount for reproducible and successful downstream applications.

Core Physical and Chemical Properties

A solid understanding of the fundamental properties of this compound is the first step in its proper handling and storage.

PropertyValueSource
CAS Number 100047-56-1
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Solid (form may vary)[1]
Purity Typically ≥95%[1]
Storage Temperature (Solid) 4°C or 2-8°C (short-term); -20°C (long-term)[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

For short-term storage, it is recommended to keep the solid compound in a tightly sealed container at 2-8°C.[1] For long-term storage, maintaining the compound at -20°C is advisable to minimize potential degradation over time. Always store in a dry, well-ventilated area away from light and moisture.

Q2: How should I prepare and store solutions of this compound?

Solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots of the solution in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] The choice of solvent will depend on the specific application; common organic solvents such as DMSO, DMF, and alcohols are often suitable. However, the stability in different solvents can vary, and it is good practice to perform a preliminary stability check if the solution is to be stored for an extended period.

Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?

Based on the chemical structure and the behavior of related compounds, several degradation pathways are plausible:

  • Hydrolysis: The pyrazinone ring may be susceptible to hydrolysis, especially under strong acidic or basic conditions.[5]

  • Thermal Degradation: High temperatures can lead to decomposition. While specific data is unavailable for this compound, pyrazinone structures can degrade at elevated temperatures.[6]

  • Photodecomposition: As mentioned, light can induce degradation, potentially through cleavage of the carbon-bromine bond.[3]

  • Oxidation: The electron-rich pyrazinone ring may be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.

The following diagram illustrates these potential degradation routes:

This compound This compound Hydrolysis_Products Ring-opened products This compound->Hydrolysis_Products  H₂O (acid/base) Thermal_Degradation_Products Decomposition products This compound->Thermal_Degradation_Products  Heat Oxidation_Products Oxidized pyrazinone derivatives This compound->Oxidation_Products  [O] Photodecomposition_Products Debrominated and other photoproducts This compound This compound This compound->Photodecomposition_Products  Light (hv)

Caption: Potential degradation pathways for this compound.

Q5: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the main component and detecting impurities. A reversed-phase C18 column with a gradient of water and acetonitrile is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities with different chemical shifts.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the compound.[7]

Troubleshooting Guide

This section provides guidance on common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Poor Yields in a Reaction
  • Possible Cause: Degradation of the starting material.

    • Troubleshooting Steps:

      • Verify Purity: Before starting your reaction, confirm the purity of your this compound using one of the analytical methods mentioned above.

      • Fresh is Best: Use a freshly opened container of the reagent or a sample that has been stored correctly.

      • Mind the Conditions: Be mindful of your reaction conditions. Avoid excessively high temperatures or prolonged reaction times, which could lead to thermal degradation. If your reaction is run under strongly acidic or basic conditions, consider that your starting material may be degrading.

Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture
  • Possible Cause: Reaction with impurities in the starting material or degradation products.

    • Troubleshooting Steps:

      • Analyze the Starting Material: Run a detailed analysis of your this compound to identify any potential impurities that could be participating in side reactions.

      • Purify if Necessary: If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography.

      • Consider Debromination: If you observe a byproduct with a molecular weight that is approximately 80 units less than your expected product, it could indicate that debromination has occurred. This can be promoted by certain catalysts, bases, or light exposure.

Issue 3: The Solid Compound Has Changed Color or Appearance
  • Possible Cause: Degradation due to improper storage.

    • Troubleshooting Steps:

      • Do Not Use: A change in color or appearance is a strong indicator of degradation. It is not recommended to use the material for your experiments as it will likely lead to unreliable results.

      • Review Storage Conditions: Verify that the compound has been stored according to the recommendations (cool, dry, dark).

      • Procure a New Batch: It is safest to obtain a new, pure batch of the compound.

The following workflow can guide your troubleshooting process:

cluster_0 Troubleshooting Workflow Problem Experimental Issue (e.g., low yield, unexpected byproduct) Check_Purity Assess Purity of Starting Material (HPLC, NMR, etc.) Problem->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Review_Conditions Review Reaction Conditions (Temp, pH, Light) Purity_OK->Review_Conditions Yes Purify_SM Purify Starting Material Purity_OK->Purify_SM No Optimize Optimize Conditions Review_Conditions->Optimize Problem_Solved Problem Resolved Optimize->Problem_Solved New_Batch Use a New Batch of Reagent Purify_SM->New_Batch New_Batch->Check_Purity

Caption: A systematic workflow for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated by the area percentage of the main peak.

References

Technical Support Center: Purification of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-3-methylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its purification.

  • Tautomerism: The "-ol" suffix in the name indicates a hydroxyl group on the pyrazine ring. However, this compound exists in equilibrium with its keto tautomer, 5-bromo-3-methylpyrazin-2(1H)-one. This tautomerism can affect its polarity, solubility, and reactivity, which are critical factors in both chromatography and recrystallization.

  • Polarity: The presence of the bromine atom, the pyrazine nitrogens, and the hydroxyl/keto group makes this a relatively polar molecule. This polarity dictates the choice of solvents for extraction, chromatography, and recrystallization.

  • Stability: Brominated heterocyclic compounds can be susceptible to degradation, particularly under harsh pH conditions or prolonged exposure to light and heat.[1] Proper handling and storage are essential to maintain purity.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Low Yield After Aqueous Work-up and Extraction.

Q: I've completed the synthesis of this compound, but after neutralizing the reaction mixture and performing a liquid-liquid extraction with an organic solvent, my yield of crude product is significantly lower than expected. What could be the cause?

A: This is a common issue often related to the amphoteric nature of the molecule and improper pH adjustment during the work-up.

  • Causality: Due to the pyrazine nitrogens (which are basic) and the acidic proton of the hydroxyl/keto group, this compound can exist as a salt at both low and high pH. If the pH of the aqueous layer is too acidic or too basic, a significant portion of your product will remain dissolved in the aqueous phase as a salt, leading to poor extraction efficiency into the organic solvent.

  • Solution: The key is to adjust the pH of the aqueous solution to the isoelectric point of the molecule, where it has minimal solubility in water. For many similar heterocyclic compounds, this is often in the range of pH 5-7.

Step-by-Step Protocol for Optimized Extraction:

  • After quenching your reaction, cool the mixture in an ice bath.

  • Slowly add a saturated solution of a mild base (e.g., sodium bicarbonate) or a dilute acid (e.g., 1M HCl) to adjust the pH. Monitor the pH carefully with a pH meter or pH paper.

  • Perform a small-scale test extraction at different pH values (e.g., 5, 6, 7) to determine the optimal pH for recovery in your chosen organic solvent (e.g., ethyl acetate, dichloromethane).

  • Once the optimal pH is determined, adjust the pH of the bulk solution accordingly.

  • Proceed with multiple extractions using fresh portions of the organic solvent, as this is more efficient than a single large-volume extraction.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at a moderate temperature (e.g., <40°C) to prevent degradation.

Problem 2: Persistent Impurities After Column Chromatography.

Q: I'm trying to purify my crude this compound using silica gel column chromatography, but I'm struggling to separate it from a closely-eluting impurity. How can I improve the separation?

A: Incomplete separation on silica gel is often due to the presence of structurally similar impurities or using a suboptimal solvent system. The most common impurities are starting material (if the reaction did not go to completion), over-brominated byproducts, or regioisomers.

  • Causality: Silica gel separates compounds based on polarity. If an impurity has a polarity very similar to your target compound, achieving good separation can be challenging with a standard mobile phase.

  • Solutions:

    • Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial. Instead of large jumps in polarity, try gradual changes. A common mobile phase for this type of compound is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Adding a small amount of an even more polar solvent like methanol can sometimes improve separation, but be cautious as it can also lead to band broadening.

    • Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, consider using a different stationary phase.

      • Alumina (neutral or basic): This can be effective if your compound is sensitive to the acidic nature of silica gel.

      • Reverse-Phase (C18) Chromatography: This separates compounds based on hydrophobicity rather than polarity. Since your impurities are likely to have different hydrophobic characteristics, this can be a very effective alternative.[2]

Illustrative HPLC Purity Analysis of Crude Product:

Peak No.Retention Time (min)Area %Tentative Identification
13.55.2Starting Material (e.g., 3-methylpyrazin-2-ol)
25.885.3This compound
36.28.1Dibromo-3-methylpyrazin-2-ol
47.11.4Unidentified byproduct

This table illustrates a hypothetical scenario where impurities are present.

Workflow for Troubleshooting Chromatographic Separation:

Caption: A decision-making workflow for improving chromatographic purification.

Problem 3: Product Fails to Crystallize or Oils Out During Recrystallization.

Q: I have a semi-pure product after chromatography, and I'm attempting to get it to a high purity by recrystallization. However, it either won't crystallize or it separates as an oil. What should I do?

A: Recrystallization is a powerful technique but requires careful selection of the solvent system. Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is too high at low temperatures, you won't get good recovery. If it's not soluble enough at high temperatures, you'll need an impractically large volume of solvent.

  • Solution: A systematic solvent screen is the best approach.

Step-by-Step Protocol for Recrystallization Solvent Screening:

  • Place a small amount of your semi-pure product (10-20 mg) into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).

  • A good starting point is a solvent in which your compound is sparingly soluble at room temperature.

  • Heat the tubes that show poor room temperature solubility. A good candidate solvent will fully dissolve your compound upon heating.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will produce a high yield of crystalline solid.

  • If a single solvent doesn't work, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent (in which it is more soluble) at an elevated temperature, and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then allow it to cool slowly.

Recommended Solvent Systems for Polar Heterocycles:

Solvent SystemPolarityNotes
Ethanol/WaterHighOften effective for polar compounds with hydrogen bonding capabilities.
IsopropanolMedium-HighGood alternative to ethanol with a higher boiling point.
Ethyl Acetate/HexanesMediumA versatile system for compounds of intermediate polarity.
TolueneLow-MediumCan be effective for less polar compounds or to remove non-polar impurities.

III. Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my final product?

A1: A combination of methods should be used to confirm the purity and identity of your this compound. Relying on a single technique is not recommended.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities if they are present in significant amounts (>1-5%).

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity as a percentage of the total peak area.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your compound and can help in identifying the mass of any impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

Q2: My purified this compound is a light-yellow solid. Is this normal, or does it indicate an impurity?

A2: Many nitrogen-containing heterocyclic compounds, especially after exposure to air and light, can have a slight yellow or off-white appearance. While a perfectly white solid is often the goal, a pale-yellow color does not necessarily indicate significant impurity. However, a dark yellow, brown, or tan color is a strong indicator of decomposition or the presence of persistent impurities.[4] If you are concerned, re-analyzing by HPLC is the best way to quantify any colored impurities.

Q3: What are the best conditions for storing the purified compound?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

Q4: I suspect my compound is decomposing on the silica gel column. What are the signs, and what can I do?

A4: Signs of on-column decomposition include streaking of the product band, the appearance of new, more polar spots on TLC plates of the collected fractions (often at the baseline), and poor overall recovery from the column. To mitigate this:

  • Deactivate the Silica: You can neutralize the acidic silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, like triethylamine (e.g., flushing the column with hexanes containing 1% triethylamine before loading your sample).

  • Use a Different Stationary Phase: As mentioned earlier, switching to neutral alumina or reverse-phase silica can prevent acid-catalyzed decomposition.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

IV. References

  • M. A. J. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. 2

  • EvitaChem. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6. 6

  • BLD Pharm. 100047-56-1|this compound. 7

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. 8

  • MedChemExpress. 5-Bromo-3-methylpyridin-2-ol | Biochemical Reagent. 9

  • ResearchGate. Stability of non-halogenated and brominated oximes at 37 °C in water.... 10

  • Benchchem. A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers. 11

  • ChemicalBook. 2-Amino-3-bromo-5-methylpyrazine synthesis. 12

References

Technical Support Center: Synthesis of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for the synthesis of 5-Bromo-3-methylpyrazin-2-ol. This guide is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we provide in-depth analysis of potential synthetic pathways, detailed experimental protocols, and robust troubleshooting support to navigate the challenges you may encounter.

Overview of Synthetic Strategy

This compound is a valuable heterocyclic building block. Its synthesis is not extensively documented in mainstream literature, necessitating a logical design based on established pyrazinone chemistry. The core structure, a pyrazin-2-ol (or pyrazinone), is an electron-rich heterocycle, which influences the strategy for introducing the bromine substituent. We will explore two primary alternative pathways:

  • Pathway A: Late-Stage Bromination. This route involves the initial synthesis of the 3-methylpyrazin-2-ol core, followed by electrophilic bromination. This is often the most direct approach.

  • Pathway B: Cyclization of a Brominated Precursor. This strategy involves constructing the pyrazinone ring from an acyclic precursor that already contains the requisite bromine atom. This can offer advantages in regioselectivity.

The following diagram outlines these two divergent approaches.

Synthetic_Pathways cluster_A Pathway A: Late-Stage Bromination cluster_B Pathway B: Cyclization of Brominated Precursor A_Start α-Amino Acid Amide (e.g., Alaninamide) + 1,2-Dicarbonyl A_Inter 3-Methylpyrazin-2-ol A_Start->A_Inter Cyclocondensation A_End This compound A_Inter->A_End Electrophilic Bromination Final Target Molecule A_End->Final B_Start Brominated α-Amino Acid Derivative + Acylating Agent B_Inter Acyclic Brominated Intermediate B_Start->B_Inter Acylation / Coupling B_End This compound B_Inter->B_End Deprotection & Cyclization B_End->Final Start Starting Materials Start->A_Start Start->B_Start

Caption: Divergent synthetic strategies for this compound.

Experimental Protocols

Protocol 1: Pathway A - Synthesis via Late-Stage Bromination

This two-step protocol first builds the heterocyclic core and then installs the bromine atom.

Step 1: Synthesis of 3-Methylpyrazin-2-ol

The formation of the pyrazinone ring is typically achieved through the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound.[1] This biomimetic approach is robust and utilizes readily available starting materials.[2][3]

  • Reaction Setup: To a solution of alaninamide hydrochloride (1.0 eq) in a 1:1 mixture of water and ethanol, add methylglyoxal (1.1 eq, 40% in water).

  • pH Adjustment: Slowly add a base, such as sodium bicarbonate (2.5 eq), to neutralize the hydrochloride and facilitate the condensation. The pH should be maintained between 7 and 8 for optimal results.[1]

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the solid, wash with cold water, and then a minimal amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-methylpyrazin-2-ol as a solid. Confirm structure using ¹H NMR and MS.

Step 2: Electrophilic Bromination of 3-Methylpyrazin-2-ol

The pyrazinone ring, particularly with its electron-donating hydroxyl and alkyl groups, is activated towards electrophilic substitution. The C5 position is electronically favored for substitution.

  • Reagent Selection: N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is easier to handle than elemental bromine and often provides higher selectivity with fewer side products.[4]

  • Reaction Setup: Dissolve the 3-methylpyrazin-2-ol (1.0 eq) from Step 1 in a suitable solvent. Dichloromethane (DCM) or acetonitrile are common choices.

  • Bromination: Cool the solution to 0°C in an ice bath. Add NBS (1.05 - 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Questions on Pathway A: Late-Stage Bromination

Q1: My yield for the cyclocondensation (Step 1) is very low. What went wrong?

A1: Low yields in pyrazinone synthesis are a frequent issue.[1] Consider these factors:

  • Suboptimal pH: The condensation and cyclization steps are highly pH-dependent. If the medium is too acidic, the amine nucleophilicity is reduced. If too basic, the dicarbonyl starting material can undergo side reactions like aldol condensation or decomposition. Ensure the pH is maintained in the neutral to slightly basic range (7-8).

  • Incomplete Reaction: The reaction may not have reached completion. Try extending the reflux time or moderately increasing the temperature. Microwave irradiation has been shown to improve yields and reduce reaction times for similar condensations.[1]

  • Reactant Quality: Impurities in either the alaninamide or methylglyoxal can inhibit the reaction. Ensure the purity of your starting materials before beginning.

Q2: The bromination (Step 2) produced multiple products, and my desired 5-bromo isomer is the minor one. How can I improve selectivity?

A2: Poor regioselectivity in bromination is a classic challenge.

  • Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a lower temperature (e.g., maintaining 0°C or even dropping to -20°C) can significantly enhance selectivity by favoring the kinetically preferred product.

  • Solvent Choice: The solvent can influence the reactivity of the brominating agent. Less polar solvents like DCM or chloroform can sometimes offer better control than more polar solvents like acetonitrile or acetic acid.

  • Brominating Agent: While NBS is generally reliable, the reaction conditions can lead to the formation of dibrominated or other isomeric products. Consider alternative reagents, as detailed in the table below.

Brominating AgentReactivityCommon ConditionsPros & Cons
N-Bromosuccinimide (NBS) ModerateDCM or ACN, 0°C to RTPro: Solid, easy to handle; mild. Con: Can lead to radical pathways if initiated.
Bromine (Br₂) HighAcetic Acid or DCMPro: Inexpensive and powerful. Con: Highly corrosive and toxic; can lead to over-bromination.
Copper(II) Bromide (CuBr₂) MildAcetonitrile, RefluxPro: Good for substrates prone to oxidation. Con: Requires higher temperatures; workup can be more complex.[5]
2,4,4,6-Tetrabromocyclohexa-2,5-dienone MildDCM, RTPro: Provides a single equivalent of electrophilic bromine; highly selective. Con: More expensive and less common.[6]

Q3: During bromination, my reaction mixture turned dark, and I isolated a complex mixture of degraded products. What happened?

A3: Pyrazinone rings, while aromatic, can be sensitive to strongly oxidative or acidic conditions that can accompany bromination.

  • Decomposition: The combination of NBS and trace amounts of acid (HBr is a byproduct) can lead to ring decomposition, especially with prolonged reaction times or elevated temperatures.

  • Mitigation Strategy: Add a non-nucleophilic base, like pyridine or 2,6-lutidine (0.1-0.2 eq), to the reaction mixture to scavenge the HBr byproduct as it forms. This maintains a neutral environment and protects the integrity of the pyrazinone ring.[4]

Troubleshooting_Bromination Start Low Yield / Impure Product in Bromination Step Check_Purity Verify Purity of 3-Methylpyrazin-2-ol Start->Check_Purity Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Side_Products Characterize Byproducts (LC-MS, NMR) Start->Check_Side_Products Temp Was Temp > RT? Check_Conditions->Temp Reagent Was excess NBS used? Check_Conditions->Reagent Time Was reaction time excessive? Check_Conditions->Time Sol_Base Action: Add scavenger base (e.g., pyridine) Check_Side_Products->Sol_Base Evidence of acid degradation Sol_Temp Action: Lower Temp (0°C or -20°C) Temp->Sol_Temp Yes Sol_Reagent Action: Use 1.05 eq of NBS Reagent->Sol_Reagent Yes Sol_Time Action: Monitor closely by TLC/LC-MS Time->Sol_Time Yes

Caption: Troubleshooting workflow for the bromination of 3-methylpyrazin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with brominating agents?

A1: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves. NBS is less hazardous but is a lachrymator and skin irritant; it should be handled with care in a well-ventilated area or fume hood. Always have a quenching agent (e.g., sodium thiosulfate solution) readily available.

Q2: Can I use Pathway B (cyclization of a brominated precursor) instead? What are the potential benefits?

A2: Yes, Pathway B is a viable and potentially superior alternative. The key benefit is regiocontrol . By starting with a brominated acyclic precursor, you ensure the bromine atom is in the desired position from the outset, avoiding the selectivity issues of Pathway A. However, this route may be longer, as the synthesis of the brominated starting material itself can be a multi-step process. The key challenge is finding or synthesizing a suitable brominated α-amino acid derivative that is stable to the subsequent cyclization conditions.[7][8]

Q3: How do I confirm the regiochemistry of my final product? Is it the 5-bromo or 6-bromo isomer?

A3: Unambiguous structure determination is critical. While ¹H NMR will show a single proton singlet for the pyrazinone ring in either isomer, its chemical shift can be indicative. More definitive confirmation can be obtained through advanced NMR techniques:

  • Nuclear Overhauser Effect (NOE): An NOE experiment (e.g., 1D NOESY or 2D NOESY) is the gold standard. Irradiation of the methyl protons at C3 should show an NOE correlation to the ring proton only if it is at the C2 position (in the tautomeric form) or potentially the C5 proton, but a much weaker or non-existent correlation to a proton at C6. For the 5-bromo isomer, you would expect to see an NOE between the N1-H proton and the C6-H proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over 2-3 bonds. The C6-H proton of the 5-bromo isomer should show a correlation to the carbon of the methyl group (C3), which would be absent if the proton were at C5 (the 6-bromo isomer).

References

Technical Support Center: Purification of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-methylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Troubleshooting Guide: Enhancing the Purity of this compound

This section addresses specific issues you may encounter during the purification of this compound. The following table outlines common problems, their probable causes, and detailed, step-by-step solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction- Presence of starting materials- Formation of side-products (e.g., regioisomers, over-brominated species)1. Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. A developing system of ethyl acetate/hexanes (e.g., 1:1) can often provide good separation.2. Aqueous Work-up: Perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities. Washing the organic layer with brine can aid in removing residual water.3. Primary Purification: Proceed with a primary purification method such as recrystallization or column chromatography as detailed in the protocols below.
Persistent Yellow/Brown Coloration - Residual colored impurities from the synthesis.- Degradation of the compound due to heat or light exposure.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal.2. Minimize Exposure: Protect the compound from excessive heat and light during purification and storage. Use an amber vial for storage and keep it in a cool, dark place.[1]
Co-eluting Impurities in Column Chromatography - Impurities with similar polarity to the desired compound.1. Optimize Mobile Phase: Systematically vary the polarity of the eluent. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[2]2. Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 column.[2]3. Additive Introduction: For basic impurities, adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase can improve peak shape and resolution on silica gel by neutralizing acidic sites.[2]
Poor Yield After Recrystallization - Compound is too soluble in the chosen solvent.- Insufficient cooling or precipitation time.1. Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof).2. Controlled Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.3. Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, concentrate it and attempt a second recrystallization.
Experimental Protocols
Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at its boiling point. If the compound dissolves readily, the solvent is likely too polar. If it does not dissolve, the solvent is not polar enough. Ideal solvents will dissolve the compound when hot but not at room temperature. A mixture of solvents can also be effective.

  • Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a column. Allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.[2]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Purification Column Column Chromatography Crude->Column Alternative/Secondary Purification Analysis Purity Analysis (NMR, HPLC, LC-MS) Recrystallization->Analysis Column->Analysis Pure Pure Product (>97%) Analysis->Pure If purity is high PurificationDecisionTree start Crude Product Purity? high_purity High Purity (>90%) start->high_purity >90% low_purity Low Purity (<90%) start->low_purity <90% recrystallization Recrystallization high_purity->recrystallization column Column Chromatography low_purity->column check_impurities Impurities with similar polarity? column->check_impurities yes_similar Yes check_impurities->yes_similar Yes no_similar No check_impurities->no_similar No yes_similar->column Optimize column conditions no_similar->recrystallization Proceed to Recrystallization

References

Side reactions to consider when using 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-methylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered when using this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize the formation of impurities, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the correct tautomeric form of this compound?

A1: this compound exists in a tautomeric equilibrium with its corresponding pyrazin-2-one form, 5-bromo-3-methyl-1H-pyrazin-2-one. Spectroscopic data and reactivity studies suggest that the pyrazin-2-one form is generally the major tautomer. It is crucial to consider both forms when planning your synthesis, as the reactivity of the N-H and O-H groups can differ.

Q2: How should I store this compound?

A2: This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. For long-term storage, refrigeration is recommended.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.

Q3: What are the primary applications of this compound?

A3: this compound is a valuable intermediate in medicinal chemistry and agrochemical research.[2] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents. The pyrazinone core is a privileged structure found in many biologically active molecules, including kinase inhibitors.[3]

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section details potential side reactions you may encounter when using this compound, their mechanistic basis, and actionable troubleshooting steps.

Problem 1: Low Yield and Presence of Debrominated Impurity in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Formation of 3-methylpyrazin-2-ol as a significant byproduct.

  • Incomplete consumption of the starting material.

  • Lower than expected yield of the desired coupled product.

Root Cause Analysis:

This issue likely stems from a protodebromination (reductive dehalogenation) side reaction. This is a common challenge with bromo-N-heterocycles in palladium-catalyzed reactions. The mechanism can involve the reaction of the aryl-palladium intermediate with a proton source in the reaction mixture.

Workflow for Troubleshooting Protodebromination:

G cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Outcome A Low yield & debrominated byproduct B Analyze Reaction Conditions A->B C Strictly Anhydrous Conditions B->C Is water present? D Use Aprotic Solvents B->D Is solvent protic? E Optimize Base B->E Is the base appropriate? F Use a Scavenger for Protons B->F Are there other proton sources? G Improved Yield, Minimized Side Reaction C->G D->G E->G F->G

Caption: Troubleshooting workflow for protodebromination.

Detailed Mitigation Steps:

  • Ensure Anhydrous Conditions: Moisture is a common proton source. Dry all glassware thoroughly, use anhydrous solvents, and run the reaction under an inert atmosphere (argon or nitrogen).

  • Solvent Choice: Use aprotic solvents such as dioxane, THF, or toluene. Protic solvents like alcohols can be a source of protons.

  • Base Selection: The choice of base is critical. While a base is necessary for reactions like the Suzuki coupling, some bases can promote protodebromination. Consider using a non-hydroxide base like Cs₂CO₃ or K₃PO₄. If using an alkoxide base, ensure it is strictly anhydrous.

  • Add a Proton Scavenger: In some cases, adding a mild, non-nucleophilic proton scavenger can be beneficial.

Problem 2: Formation of a Dimeric Byproduct

Symptoms:

  • Observation of a byproduct with a mass corresponding to a dimer of the starting material or the boronic acid partner (in Suzuki reactions).

  • This byproduct can co-elute with the desired product, complicating purification.

Root Cause Analysis:

This is a classic case of homocoupling .[4] In palladium-catalyzed reactions, two molecules of the starting halide can couple to form a symmetrical biaryl compound. Similarly, two molecules of the organoboron reagent in a Suzuki reaction can also homocouple.[5] This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.

Experimental Protocol to Minimize Homocoupling:

StepActionRationale
1Degas the Reaction Mixture Thoroughly degas the solvent and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes) to remove dissolved oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.
2Use a Pd(0) Pre-catalyst Start with a Pd(0) source like Pd₂(dba)₃ or use a pre-catalyst that readily forms the active Pd(0) species in situ.
3Control Reaction Temperature Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
4Optimize Stoichiometry A slight excess of the coupling partner (e.g., boronic acid in a Suzuki reaction) can sometimes favor the cross-coupling pathway.
Problem 3: Reaction Stalls or Fails in Buchwald-Hartwig Amination

Symptoms:

  • No or very low conversion to the desired aminated product.

  • Recovery of starting materials.

Root Cause Analysis:

Several factors can lead to the failure of a Buchwald-Hartwig amination with this compound:

  • Catalyst Inhibition: The pyrazinone nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • N-H Reactivity: The acidic N-H proton of the pyrazinone can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations. The resulting anion might have altered reactivity or could interfere with the catalyst.

  • Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial for a successful reaction.

Logical Relationship Diagram for Troubleshooting Buchwald-Hartwig Amination:

G cluster_solutions Potential Solutions A Reaction Failure B Catalyst Inhibition A->B C N-H Interference A->C D Ligand Inefficiency A->D S1 Use Bulky Ligands (e.g., XPhos, RuPhos) B->S1 S2 Protect the N-H group C->S2 S3 Screen Different Bases (e.g., Cs2CO3, K3PO4) C->S3 D->S1 S4 Use a Pre-catalyst D->S4

Caption: Troubleshooting logic for failed Buchwald-Hartwig amination.

Detailed Mitigation Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos. These ligands can promote reductive elimination and may mitigate catalyst inhibition by the substrate.

  • N-H Protection: Consider protecting the pyrazinone nitrogen with a suitable protecting group (e.g., SEM, PMB) before attempting the amination. This will prevent interference from the acidic proton.

  • Base Screening: The choice of base is critical. Stronger bases like NaOtBu or LHMDS might deprotonate the pyrazinone. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ might be more suitable.[6]

  • Use a Pre-catalyst: Pre-formed palladium catalysts (e.g., XPhos Pd G3) can be more reliable and efficient than generating the catalyst in situ.

Problem 4: Hydrolysis of the Bromo Group

Symptoms:

  • Formation of 5-hydroxy-3-methylpyrazin-2-ol as a byproduct, especially during workup or purification.

Root Cause Analysis:

The bromo group on the electron-deficient pyrazine ring can be susceptible to nucleophilic aromatic substitution (SNAr) with water or hydroxide, particularly under harsh basic or acidic conditions or at elevated temperatures.[7]

Mitigation Strategies:

  • Neutral Workup: During the reaction workup, use a neutral or mildly acidic aqueous solution (e.g., saturated ammonium chloride) instead of strongly acidic or basic solutions.

  • Temperature Control: Avoid excessive heating during the reaction and workup.

  • Purification Conditions: When performing column chromatography, use a neutral mobile phase if possible. If basic or acidic modifiers are necessary, minimize the time the compound is on the column.

Summary of Potential Side Reactions and Byproducts

Side ReactionCommon Cause(s)Key Byproduct(s)Mitigation Strategy
Protodebromination Presence of a proton source (e.g., water)3-methylpyrazin-2-olUse anhydrous conditions, aprotic solvents, and appropriate bases.
Homocoupling Presence of oxygen, use of Pd(II) pre-catalystsDimer of starting material or coupling partnerDegas the reaction mixture, use a Pd(0) source.
Catalyst Inhibition Coordination of pyrazinone nitrogens to palladiumUnreacted starting materialUse bulky, electron-rich phosphine ligands.
Hydrolysis Strong acidic or basic conditions, high temperatures5-hydroxy-3-methylpyrazin-2-olNeutral workup, control temperature, neutral purification conditions.

By anticipating these potential side reactions and implementing the suggested mitigation strategies, you can significantly improve the outcome of your experiments with this compound.

References

Validation & Comparative

Comparative analysis of 5-Bromo-3-methylpyrazin-2-ol with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Bromo-3-methylpyrazin-2-ol and Its Structural Analogs for Researchers

Introduction: Unpacking the Potential of a Versatile Pyrazine Scaffold

In the landscape of heterocyclic chemistry, pyrazine derivatives represent a cornerstone for innovation, particularly in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to engage in diverse biological interactions make them privileged scaffolds in drug discovery.[1] this compound, a key building block, stands out due to its trifecta of functional groups: a pyrazinone core, a methyl substituent, and a reactive bromine atom. This guide, designed for researchers and drug development professionals, provides a comprehensive comparative analysis of this compound against its structural analogs. By dissecting their physicochemical properties, reactivity, and structure-activity relationships, we aim to illuminate the nuanced impact of subtle structural modifications, thereby empowering more informed decisions in chemical synthesis and molecular design.

Comparative Cohort: Selecting Analogs to Probe Structure and Function

To understand the distinct characteristics of this compound, we have selected four analogs for comparison. Each is chosen to isolate and highlight the contribution of a specific structural feature:

  • 3-Methylpyrazin-2-ol (The Parent Core): Lacking the bromine atom, this compound serves as our baseline to evaluate the profound electronic and steric effects of halogenation at the C5 position.

  • 5-Chloro-3-methylpyrazin-2-ol (The Halogen Variant): Replacing bromine with chlorine allows for a direct comparison of how different halogens influence reactivity and potential for halogen bonding.

  • 2-Bromo-3-methylpyrazine (The Isomeric Analogue): This isomer lacks the C2-hydroxyl/keto group, enabling an analysis of the pyrazinone tautomer's role in the molecule's overall chemical personality.

  • 5-Bromo-3-methylpyridin-2-ol (The Heterocyclic Cousin): By removing the nitrogen at the 4-position, we can assess the impact of the second ring nitrogen on aromaticity, electron distribution, and reactivity.[2]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a molecule are foundational to its application, governing everything from solubility in reaction media to its absorption profile in biological systems. The following table summarizes key data for our comparative cohort.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
This compound C₅H₅BrN₂O189.01N/AN/A
3-Methylpyrazin-2-ol C₅H₆N₂O110.11145-148N/A
5-Chloro-3-methylpyrazin-2-ol C₅H₅ClN₂O144.56168-172N/A
2-Bromo-3-methylpyrazine C₅H₅BrN₂173.01N/A1.2[3]
5-Bromo-3-methylpyridin-2-ol C₆H₆BrNO188.02N/A1.6[4]

Data compiled from various chemical supplier databases and literature. "N/A" indicates that reliable, publicly available data was not found.

The data highlights that halogenation significantly increases the molecular weight. The substitution pattern and the presence of the hydroxyl group also influence polarity, as suggested by the calculated LogP values.

Reactivity and Synthetic Utility: An Expert's Perspective

The true utility of a chemical building block lies in its reactivity. The interplay of inductive and mesomeric effects from the substituents on the pyrazine ring dictates its behavior in chemical transformations.

The Influence of the Bromine Atom

The bromine atom at the C5 position of our lead compound is the primary driver of its synthetic versatility. Its presence exerts two major effects:

  • Electron-Withdrawing Effect: As a halogen, bromine is strongly electron-withdrawing (inductive effect), which deactivates the ring towards electrophilic aromatic substitution. However, and more importantly, it activates the ring for Nucleophilic Aromatic Substitution (SNAr) . The carbon atom to which the bromine is attached becomes significantly electrophilic and susceptible to attack by nucleophiles.

  • A Handle for Cross-Coupling: The C-Br bond is an ideal handle for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions.[5][6] This allows for the facile introduction of a vast array of carbon- and heteroatom-based substituents, making it a cornerstone for library synthesis in drug discovery.

In comparison, 3-methylpyrazin-2-ol lacks this reactive handle, limiting its derivatization primarily to reactions involving the pyrazinone nucleus itself (e.g., N-alkylation) or C-H activation, which often requires harsher conditions and offers less regiocontrol.

Comparing Halogens: Bromine vs. Chlorine

When comparing 5-bromo- with 5-chloro-3-methylpyrazin-2-ol , the fundamental reactivity profile is similar. Both halogens activate the ring for SNAr and participate in cross-coupling. However, the C-Br bond is generally more reactive than the C-Cl bond. It is weaker and a better leaving group, meaning that cross-coupling reactions with the bromo-derivative often proceed under milder conditions (lower temperatures, less catalyst loading) than with its chloro-analog. This is a critical consideration in complex molecule synthesis where sensitive functional groups must be preserved.

The Role of the Pyrazinone Core

The presence of the hydroxyl group, which exists in tautomeric equilibrium with the keto form (pyrazinone), is crucial. Comparing our lead with 2-bromo-3-methylpyrazine reveals this. The pyrazinone oxygen and the adjacent N-H group are key hydrogen bond donors and acceptors, which is vital for interacting with biological targets.[7] Synthetically, the N-H is acidic and can be deprotonated to allow for N-alkylation or N-arylation, providing another site for diversification. 2-Bromo-3-methylpyrazine lacks this functionality, making it a less versatile scaffold from a medicinal chemistry perspective, though it remains a valuable substrate for cross-coupling.

The logical flow of reactivity is dictated by the electronic nature of the substituents on the pyrazine ring.

Caption: Influence of substituents on the reactivity of this compound.

Structure-Activity Relationship (SAR) Insights

In drug design, small structural changes can lead to dramatic differences in biological activity. The pyrazine scaffold is a well-established pharmacophore found in numerous approved drugs.[1][7]

  • The Halogen as a Modulator: The bromine atom in this compound is not just a synthetic handle; it is a key pharmacophoric feature. Its size and lipophilicity can provide crucial steric interactions within a protein binding pocket. Furthermore, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-receptor binding. Changing to chlorine (5-chloro-3-methylpyrazin-2-ol ) would alter the strength and geometry of this potential halogen bond and reduce lipophilicity. Removing the halogen entirely (3-methylpyrazin-2-ol ) would eliminate this interaction and significantly change the electronic surface of the molecule.

  • The Pyrazinone Pharmacophore: The pyrazinone core is a potent bioisostere for other amide-containing heterocycles. The N-H and carbonyl groups are prime hydrogen bond donors and acceptors, respectively. This pattern is critical for anchoring a molecule to its biological target. The absence of this feature in 2-bromo-3-methylpyrazine would necessitate a completely different binding mode and likely result in a loss of affinity for targets that rely on these interactions.

  • The Pyrazine vs. Pyridine Core: The two nitrogen atoms in the pyrazine ring of our lead compound significantly lower the pKa compared to its pyridine analog. This affects the compound's ionization state at physiological pH. The nitrogens also act as hydrogen bond acceptors and influence the overall electron distribution, which can be critical for target recognition.

Caption: Key pharmacophoric interactions of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of this compound, we provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation.

Objective: To synthesize 5-(4-methoxyphenyl)-3-methylpyrazin-2-ol.

Methodology:

  • Reagent Preparation (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The boronic acid is used in slight excess to ensure complete consumption of the starting material.

  • Solvent and Base Addition (The "Why"): Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or DME and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃). The solvent must solubilize the reagents, while the base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Degassing the solvents (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution (The "Why"): Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been fully consumed.

  • Work-up and Purification (The "Why"): Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate. The aqueous wash removes the inorganic base and salts. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove residual water, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to isolate the desired compound in high purity.

Suzuki_Workflow Start Assemble Reagents (Pyrazine, Boronic Acid, Pd Catalyst) in Schlenk Flask Inert Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert Solvent Add Degassed Solvents and Aqueous Base Inert->Solvent Heat Heat Reaction Mixture (e.g., 90°C) with Stirring Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup Aqueous Work-up (Extraction) Monitor->Workup If complete Purify Purification (Column Chromatography) Workup->Purify Product Isolate Pure Product Purify->Product

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its true strength is revealed through comparative analysis. The bromine atom provides a crucial and highly reactive handle for diversification via modern cross-coupling chemistry, a feature absent in its parent analog, 3-methylpyrazin-2-ol. Its reactivity surpasses that of its 5-chloro counterpart, often allowing for milder reaction conditions. Furthermore, the pyrazinone core provides essential pharmacophoric features for biological target engagement that are absent in isomeric structures like 2-bromo-3-methylpyrazine. This unique combination of a reactive handle and a biologically relevant core makes this compound a superior choice for researchers aiming to rapidly generate diverse libraries of complex molecules for drug discovery and materials science applications.

References

A Comparative Guide to the Biological Activity of 5-Bromo-3-methylpyrazin-2-ol and Other Pyrazinols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazinone Scaffold in Medicinal Chemistry

The pyrazinone (or pyrazin-2-ol) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent chemical features, including hydrogen bonding capabilities and the potential for diverse substitutions, allow for the fine-tuning of its pharmacological properties. Pyrazinone derivatives have demonstrated a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides a comparative analysis of the anticipated biological activity of 5-Bromo-3-methylpyrazin-2-ol against other pyrazinol derivatives, drawing upon established structure-activity relationships (SAR) within this compound class. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activities by examining the influence of its specific substituents—a bromine atom at the 5-position and a methyl group at the 3-position—in the context of related pyrazinone and pyrazoline structures.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The biological activity of pyrazinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.[2] Here, we dissect the potential contributions of the 5-bromo and 3-methyl groups of our target compound in comparison to other substitution patterns.

Antimicrobial Activity

The pyrazinone core is a known pharmacophore in the development of antimicrobial agents. The presence of halogen substituents, particularly at the 5-position, has been shown to modulate this activity.

Key Insights from SAR Studies:

  • Halogenation: The introduction of a halogen atom, such as bromine, at the 5-position of a pyrazinone ring is anticipated to enhance antimicrobial potency. Halogens can increase lipophilicity, potentially improving cell membrane penetration, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

  • Alkyl Substitution: A methyl group at the 3-position may contribute to steric interactions within the binding pocket of a target protein, potentially influencing selectivity and potency.

Comparative Data on Related Pyrazinones:

While specific data for this compound is pending, we can consider related structures to draw parallels. For instance, various 3,5-disubstituted pyrazinones and pyrazolines have been synthesized and evaluated for their antibacterial and antifungal properties.

Compound ClassSubstituentsObserved Antimicrobial Activity
5-Halopyrazinones5-Chloro, 5-BromoGenerally show increased activity against Gram-positive bacteria.
3-Alkylpyrazinones3-Methyl, 3-EthylActivity varies depending on the other substituents.
3,5-Disubstituted PyrazolinesVarious aryl and alkyl groupsA broad spectrum of antibacterial and antifungal activities has been reported.[2]

Based on these trends, it is hypothesized that This compound would exhibit notable antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The pyrazinone scaffold is also a key component of several anticancer agents, often acting as a kinase inhibitor. The substituents at the 3 and 5 positions play a crucial role in determining the cytotoxic and antiproliferative effects.

Key Insights from SAR Studies:

  • Aryl and Heteroaryl Substitutions: In many active anticancer pyrazinones, the 3 and 5 positions are often occupied by aryl or heteroaryl groups, which engage in crucial π-π stacking and hydrophobic interactions within the ATP-binding site of kinases.

  • Small Alkyl and Halogen Substituents: While less common in potent kinase inhibitors, a methyl group at the 3-position and a bromine at the 5-position could still contribute to binding affinity and selectivity for certain enzyme targets. The bromine atom, with its electron-withdrawing nature, can influence the electronic properties of the pyrazinone ring.

Comparative Cytotoxicity Data:

Studies on various 3,5-disubstituted pyrazinones and pyrazolines have demonstrated a wide range of cytotoxic activities against different cancer cell lines.

Compound ClassRepresentative SubstituentsReported IC50 Values (Cancer Cell Lines)
3,5-Diaryl-2-pyrazinonesPhenyl, substituted phenylLow micromolar to nanomolar range
3-Alkyl-5-aryl-2-pyrazinonesMethyl, PhenylMicromolar range
1,3,5-Trisubstituted PyrazolinesVarious aryl and heterocyclic groupsSubmicromolar to low micromolar against MCF-7, with some exhibiting EGFR inhibitory activity.[3]

Given this context, This compound is predicted to have moderate cytotoxic activity. Its smaller substituents might lead to a different kinase inhibitory profile compared to the more extensively studied diaryl-substituted analogs.

Enzyme Inhibitory Activity

Pyrazinones are versatile enzyme inhibitors, targeting various enzyme families, including kinases, carbonic anhydrases, and others. The nature of the substituents dictates the specific enzyme target and the potency of inhibition.

Key Insights from SAR Studies:

  • Kinase Inhibition: As mentioned, aryl groups at the 3 and 5 positions are often key for potent kinase inhibition. However, the smaller methyl and bromo substituents of this compound might confer selectivity for kinases with smaller binding pockets.

  • Carbonic Anhydrase Inhibition: Some sulfonamide-containing pyrazoline derivatives have shown potent inhibition of carbonic anhydrase isoforms.[4] While this compound lacks the sulfonamide group, the pyrazinone core itself can interact with the zinc ion in the active site of metalloenzymes.

Comparative Enzyme Inhibition Data:

Compound ClassTarget EnzymeReported Ki or IC50 Values
Thienyl-substituted pyrazoline benzenesulfonamidesCarbonic Anhydrase I and IIKi values in the nanomolar range.[4]
3,5-Diaryl-2-pyrazinonesVarious kinasesNanomolar to micromolar IC50 values.

The enzyme inhibitory profile of This compound remains to be elucidated experimentally. It is a candidate for screening against a panel of kinases and other enzymes to identify its specific targets.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other pyrazinols, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and other pyrazinol analogs in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Pyrazinols treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add DMSO to Solubilize Formazan formazan_incubation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare Microbial Inoculum compound_dilution Prepare Serial Dilutions in 96-well Plate inoculation Inoculate Wells with Microbes compound_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Visually Determine MIC incubation->read_mic Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor Pyrazinone Inhibitor (e.g., this compound) Inhibitor->Kinase_A Inhibits

References

A Comparative Spectroscopic Guide to 5-Bromo-3-methylpyrazin-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural and electronic properties of heterocyclic compounds is paramount. The pyrazin-2-one scaffold, a privileged structure in medicinal chemistry, is of particular interest. This guide provides a detailed spectroscopic comparison of 5-Bromo-3-methylpyrazin-2-ol and its derivatives, offering insights into how substituent changes impact their spectral characteristics. This analysis is supported by experimental data and established spectroscopic principles, providing a framework for the characterization of novel analogues.

Introduction to this compound and its Tautomerism

This compound is a heterocyclic compound that can exist in two tautomeric forms: the lactim (-ol) and lactam (-one) forms. Spectroscopic evidence from related 2-hydroxypyridine and 2-hydroxypyrazine systems indicates that the lactam form, 5-bromo-3-methylpyrazin-2(1H)-one, is generally the predominant tautomer in both solution and the solid state.[1][2] This guide will focus on the characterization of this more stable lactam form and its derivatives.

The electronic nature of the substituent at the C5 position significantly influences the electron density distribution within the pyrazinone ring, leading to predictable shifts in their spectroscopic signatures. For this comparative analysis, we will examine the parent compound, this compound, alongside a derivative featuring an electron-donating group (EDG), 5-Amino-3-methylpyrazin-2-ol, and a conceptual derivative with an electron-withdrawing group (EWG), 5-(trifluoromethyl)-3-methylpyrazin-2-ol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the pyrazinone ring exhibits a single proton signal, H6. The chemical shift of this proton is influenced by the electronic nature of the substituent at the C5 position.

CompoundSubstituent (R)Predicted ¹H Chemical Shift of H6 (ppm)Rationale
5-Bromo -3-methylpyrazin-2-ol-Br (Weakly Deactivating)~7.5 - 7.8The electronegativity of bromine deshields the H6 proton, shifting it downfield.
5-Amino -3-methylpyrazin-2-ol-NH₂ (Strongly Activating)~6.8 - 7.2The electron-donating nature of the amino group increases electron density at C6, shielding the H6 proton and shifting it upfield.
5-(Trifluoromethyl) -3-methylpyrazin-2-ol-CF₃ (Strongly Deactivating)~7.9 - 8.2The strong electron-withdrawing trifluoromethyl group significantly deshields the H6 proton, causing a substantial downfield shift.

The methyl protons (-CH₃) at C3 typically appear as a singlet in the upfield region of the spectrum, generally between 2.2 and 2.5 ppm. The N-H proton of the lactam tautomer will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the pyrazinone ring are also diagnostic. The carbonyl carbon (C2) is characteristically found far downfield.

CompoundSubstituent (R)Predicted ¹³C Chemical Shift of C2 (ppm)Predicted ¹³C Chemical Shift of C5 (ppm)Predicted ¹³C Chemical Shift of C6 (ppm)
5-Bromo -3-methylpyrazin-2-ol-Br~155 - 160~115 - 120~130 - 135
5-Amino -3-methylpyrazin-2-ol-NH₂~158 - 163~140 - 145~110 - 115
5-(Trifluoromethyl) -3-methylpyrazin-2-ol-CF₃~153 - 158~120 - 125 (q, JCF ≈ 270 Hz)~135 - 140

Causality behind Experimental Choices: The choice of deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for these types of heterocyclic compounds due to its ability to dissolve a wide range of organic molecules and its non-exchangeable proton signals, which do not interfere with the analysis of the compound's protons.[3]

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of these compounds is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in 0.6 mL deuterated solvent Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Insert sample into spectrometer Prep3->Acq1 Prepared Sample Acq2 Lock and Shim Acq1->Acq2 Acq3 Acquire 1H and 13C spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Raw Data (FID) Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Output Output Proc3->Output Processed Spectrum

Figure 1: A generalized workflow for NMR sample preparation and data acquisition.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational modes for this compound and its derivatives include:

  • N-H stretch: A broad absorption between 3200-3400 cm⁻¹ is characteristic of the N-H bond in the lactam ring.

  • C=O stretch: A strong, sharp absorption between 1650-1690 cm⁻¹ is indicative of the carbonyl group. The exact position is sensitive to the electronic nature of the C5 substituent.

  • C=C and C=N stretches: These appear in the 1500-1650 cm⁻¹ region.

  • C-Br stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹.

CompoundSubstituent (R)Key IR Frequencies (cm⁻¹)Rationale for C=O Shift
5-Bromo -3-methylpyrazin-2-ol-BrN-H: ~3300 (broad), C=O: ~1670 (strong)The bromine atom has a minimal electronic effect on the C=O bond stretch.
5-Amino -3-methylpyrazin-2-ol-NH₂N-H: ~3350 & ~3250 (two bands, broad), C=O: ~1655 (strong)The electron-donating amino group increases electron density in the ring, leading to more single-bond character in the C=O bond and a lower stretching frequency.
5-(Trifluoromethyl) -3-methylpyrazin-2-ol-CF₃N-H: ~3300 (broad), C=O: ~1685 (strong), C-F: ~1100-1300 (strong)The electron-withdrawing trifluoromethyl group pulls electron density from the ring, increasing the double-bond character of the C=O bond and shifting its stretching frequency to a higher wavenumber.

Experimental Protocol for IR Spectroscopy (Thin Solid Film):

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.

    • Place a single drop of the resulting solution onto the surface of a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition Prep1 Dissolve sample in volatile solvent Prep2 Apply one drop to salt plate Prep1->Prep2 Prep3 Evaporate solvent Prep2->Prep3 Acq2 Place sample in spectrometer Prep3->Acq2 Prepared Sample Acq1 Acquire background spectrum Acq1->Acq2 Acq3 Acquire sample spectrum Acq2->Acq3 Output Output Acq3->Output Final IR Spectrum

Figure 2: Workflow for preparing a solid sample for IR spectroscopy using the thin film method.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For brominated compounds, the isotopic pattern of bromine is a key diagnostic feature.

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic M and M+2 pattern in the mass spectrum for any fragment containing a single bromine atom, where the two peaks are of nearly equal intensity and separated by two mass units.[4]

CompoundSubstituent (R)Expected Molecular Ion (M⁺)Key Fragmentation Pathways
5-Bromo -3-methylpyrazin-2-ol-Brm/z 188/190 (1:1 ratio)Loss of CO, loss of Br radical, loss of HCN
5-Amino -3-methylpyrazin-2-ol-NH₂m/z 125Loss of CO, loss of HCN
5-(Trifluoromethyl) -3-methylpyrazin-2-ol-CF₃m/z 192Loss of CO, loss of CF₃ radical, loss of F radical

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or ethyl acetate.

  • Instrument Setup:

    • Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Set the injection port temperature to ensure volatilization of the sample (e.g., 250 °C).

    • Use a capillary column appropriate for the analysis of heterocyclic compounds (e.g., a DB-5ms column).

    • Program the oven temperature to achieve good separation of the analyte from any impurities. A typical program might start at 100 °C, hold for 1 minute, and then ramp to 280 °C at 10 °C/min.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 40-400) using electron ionization (EI) at 70 eV.

IV. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazinone systems typically exhibit π → π* and n → π* transitions. The position of the absorption maximum (λmax) is sensitive to the nature of the substituent on the ring.

CompoundSubstituent (R)Expected λmax (nm)Rationale for Shift
5-Bromo -3-methylpyrazin-2-ol-Br~280-300The bromine atom acts as an auxochrome, causing a slight bathochromic (red) shift compared to the unsubstituted pyrazinone.
5-Amino -3-methylpyrazin-2-ol-NH₂~320-350The strong electron-donating amino group extends the conjugated system, leading to a significant bathochromic shift.
5-(Trifluoromethyl) -3-methylpyrazin-2-ol-CF₃~270-290The electron-withdrawing trifluoromethyl group has a minimal effect on the π-system and may cause a slight hypsochromic (blue) shift.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Conclusion

The spectroscopic properties of this compound and its derivatives are highly dependent on the electronic nature of the substituent at the C5 position. Electron-donating groups cause upfield shifts in the ¹H NMR spectrum, downfield shifts of the substituted carbon in the ¹³C NMR spectrum, a decrease in the C=O stretching frequency in the IR spectrum, and a bathochromic shift in the UV-Vis spectrum. Conversely, electron-withdrawing groups lead to downfield shifts in the ¹H NMR, an increase in the C=O stretching frequency, and a hypsochromic or minimal shift in the UV-Vis spectrum. The characteristic isotopic pattern of bromine in the mass spectrum is a definitive feature for the parent compound. This comparative guide provides a foundational understanding for researchers working with this important class of heterocyclic compounds, enabling more efficient and accurate structural elucidation.

References

A Definitive Guide to the Structural Validation of 5-Bromo-3-methylpyrazin-2-ol using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as the pyrazin-2-ol scaffold prevalent in many biologically active molecules, seemingly minor positional changes of substituents can drastically alter pharmacological profiles. This guide provides an in-depth, experimentally grounded protocol for the structural validation of 5-Bromo-3-methylpyrazin-2-ol, moving beyond simple data reporting to explain the strategic choices behind a multi-dimensional NMR approach. We will compare the utility of various NMR techniques, presenting a cohesive workflow that serves as a robust template for the analysis of similarly substituted N-heterocycles.

The core challenge in characterizing substituted pyrazinols lies in definitively assigning the position of each substituent on the heterocyclic ring. While techniques like mass spectrometry can confirm the molecular weight and elemental composition, they fall short of providing the intricate connectivity map required for absolute structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a synergistic combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, offers the necessary resolution and through-bond correlation data to solve this puzzle with confidence.

The Strategic Imperative: A Multi-Technique NMR Approach

Below is a comparative overview of the key NMR experiments and their specific roles in the structural elucidation of our target compound.

NMR Experiment Primary Information Yielded Strengths for this Analysis Limitations (if used in isolation)
¹H NMR Proton environment, multiplicity (J-coupling), and integration.Provides initial counts of distinct proton types (methyl and aromatic).Cannot directly observe quaternary carbons; chemical shifts alone are insufficient for definitive positional assignment.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the total number of carbons, including the crucial quaternary carbons of the pyrazine ring.Provides no direct information on which protons are attached to which carbons.
HSQC Direct one-bond proton-carbon correlations.Unambiguously links each proton signal to its directly attached carbon atom.Does not provide information about connectivity across quaternary carbons or other non-protonated atoms.
HMBC Long-range (2-3 bond) proton-carbon correlations.The cornerstone of this analysis; reveals connectivity between protons and distant carbons, including quaternary carbons, allowing for the assembly of the molecular skeleton.[1][2]Correlations can sometimes be weak or ambiguous over more than 3 bonds.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality, reproducible data. The logic of this workflow is to move from broad characterization to specific connectivity mapping.

I. Sample Preparation

High-quality data begins with meticulous sample preparation. The choice of solvent is critical, as it can influence chemical shifts.[3][4][5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected here for its excellent solubilizing power for polar heterocyclic compounds and its distinct, non-interfering solvent peaks.

  • Sample Weighing: Accurately weigh 15-25 mg of high-purity this compound.[6][7] For ¹³C NMR, a higher concentration is beneficial due to the low natural abundance of the ¹³C isotope.[8]

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[9][10]

  • Transfer and Filtration: Using a glass Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.[6]

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution, which is crucial for proper magnetic field shimming and achieving sharp spectral lines.[7]

II. NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (HSQC & HMBC) Acquisition:

    • Pulse Programs: Standard gradient-selected sequences (e.g., 'hsqcedetgpsisp2.3' for HSQC and 'hmbcgplpndqf' for HMBC).

    • HMBC Optimization: The long-range coupling delay (typically ¹JCH) should be optimized for an average value of 8-10 Hz to observe ²JCH and ³JCH correlations effectively.[11]

The logical flow of this multi-spectrum acquisition process is visualized below.

Caption: Workflow for NMR-based structural validation.

Data Analysis and Structural Confirmation

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Atom Label Atom Type Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
H-6Aromatic CH~8.1Singlet~135
CH₃Methyl CH~2.4Singlet~21
OHHydroxyl OH ~12.5Broad Singlet-
C-2Quaternary C=O--~158
C-3Quaternary C-CH₃--~148
C-5Quaternary C-Br--~120
C-6Aromatic C H--~135
C H₃Methyl C H₃--~21

Note: Chemical shifts are predictions and may vary slightly in experimental data.

Interpretation and Synergistic Analysis
  • Initial Observations (1D NMR):

    • The ¹H NMR spectrum shows three distinct signals: a singlet in the aromatic region (~8.1 ppm), a singlet in the alkyl region (~2.4 ppm), and a broad singlet far downfield (~12.5 ppm). Integration would confirm a 1:3:1 proton ratio, corresponding to the single aromatic proton (H-6), the three methyl protons (CH₃), and the hydroxyl proton (OH), respectively.

    • The ¹³C NMR spectrum reveals five signals, corresponding to the five carbon atoms in the pyrazine ring and the methyl group. The downfield signal at ~158 ppm is characteristic of a carbon in a pyrazin-2-one system (C-2), while the signal at ~120 ppm is consistent with a carbon atom bearing an electronegative bromine substituent (C-5).

  • Direct Connectivity (HSQC Analysis):

    • The HSQC spectrum would show two cross-peaks, definitively connecting the proton signals to their attached carbons:

      • A correlation between the aromatic proton at ~8.1 ppm and the carbon at ~135 ppm (assigning these to H-6 and C-6).

      • A correlation between the methyl protons at ~2.4 ppm and the carbon at ~21 ppm (assigning these to the CH₃ group).

    • Crucially, the carbons at ~158 ppm, ~148 ppm, and ~120 ppm show no correlations in the HSQC spectrum, confirming their quaternary nature.

  • Assembling the Framework (HMBC Analysis): The HMBC spectrum is the final and most critical piece of evidence. It allows us to connect the assigned fragments across the quaternary carbons. The expected key correlations are outlined below and visualized in the subsequent diagram.

Table 2: Key Predicted HMBC (²JCH and ³JCH) Correlations

Proton (¹H Signal) Correlates to Carbon (¹³C Signal) Significance of Correlation
H-6 (~8.1 ppm)C-2 (~158 ppm)A ³JCH correlation confirming H-6 is three bonds away from the carbonyl-like carbon C-2.
H-6 (~8.1 ppm)C-5 (~120 ppm)A ²JCH correlation, placing the bromine-bearing carbon C-5 adjacent to the C-6 methine.
CH₃ (~2.4 ppm)C-3 (~148 ppm)A ²JCH correlation showing the methyl group is directly attached to the C-3 quaternary carbon.
CH₃ (~2.4 ppm)C-2 (~158 ppm)A ³JCH correlation that places the C-3 methyl-bearing carbon adjacent to the C-2 carbonyl-like carbon, locking in the relative positions of these key functionalities.

These HMBC correlations, especially the link from the easily identifiable methyl protons to both C-3 and C-2, and from the aromatic H-6 proton to C-5 and C-2, leave no ambiguity. They create an overlapping network of connectivity that allows for the complete and certain assembly of the this compound structure.

HMBC_Correlations mol H6_label H-6 C5_label C-5 H6_label->C5_label ²J C2_label C-2 H6_label->C2_label ³J C6_label C-6 C3_label C-3 CH3_label CH₃ CH3_label->C2_label ³J CH3_label->C3_label ²J

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-3-methylpyrazin-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-3-methylpyrazin-2-ol

This compound is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyrazine core is a common motif in molecules targeting a range of therapeutic areas. The strategic placement of the bromine atom, methyl group, and hydroxyl functionality allows for diverse chemical modifications, making it a valuable starting material for library synthesis and lead optimization in drug discovery programs. The efficacy and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide will dissect and compare two plausible synthetic routes to this target molecule, evaluating them based on starting material availability, reaction efficiency, scalability, and overall practicality.

Route A: Halogenation Followed by Nucleophilic Substitution

This synthetic approach commences with a commercially available aminopyrazine, proceeding through a brominated intermediate, followed by the conversion of the amino group to the desired hydroxyl functionality.

Workflow for Synthetic Route A

Synthetic Route A A 5-Methylpyrazin-2-amine B 2-Amino-3-bromo-5-methylpyrazine A->B Bromination C This compound B->C Diazotization & Hydrolysis Synthetic Route B D Methylglyoxal + α-Aminoamide E 3-Methylpyrazin-2-ol D->E Condensation/Cyclization F This compound E->F Bromination

Structure-Activity Relationship (SAR) of 5-Bromo-3-methylpyrazin-2-ol Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Pyrazin-2-ol Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Within this class, the pyrazin-2-ol (or its tautomeric form, pyrazin-2(1H)-one) moiety has garnered significant attention as a versatile template for the design of targeted therapies, particularly kinase inhibitors.[1][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Bromo-3-methylpyrazin-2-ol, a scaffold with significant potential for further development.

Due to a lack of direct, comprehensive SAR studies on the this compound core in publicly available literature, this guide will synthesize findings from structurally related pyrazin-2(1H)-one and substituted pyrazine analogs. By examining the impact of various substituents on biological activity in these related series, we can infer a predictive SAR landscape for the target scaffold, offering valuable insights for researchers and drug development professionals. This approach allows for a logical, data-driven exploration of the chemical space around this compound to guide the design of novel therapeutic agents.

I. The Pyrazin-2-ol Core: A Foundation for Kinase Inhibition and Anticancer Activity

The pyrazin-2(1H)-one heterocycle has been identified as a key motif for ATP-competitive inhibition of kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1] The core structure can effectively mimic the hinge-binding interactions of ATP within the kinase domain. The general pyrazin-2-ol scaffold allows for substitution at multiple positions, providing a rich platform for SAR exploration to enhance potency, selectivity, and pharmacokinetic properties.

Recent research has highlighted the potential of pyrazine derivatives in targeting key signaling pathways implicated in cancer progression. For instance, novel pyrazine compounds have been developed as potent inhibitors of the JAK/STAT3 pathway, inducing apoptosis in cancer cells and demonstrating significant in vivo anticancer activity.[2] These findings underscore the therapeutic promise of the pyrazin-2-ol scaffold and provide a strong rationale for the detailed SAR investigation of analogs like this compound.

II. Deciphering the Structure-Activity Landscape: A Comparative Analysis

To construct a predictive SAR for this compound, we will analyze the influence of substituents at the C3, C5, and C6 positions of the pyrazin-2-ol ring, drawing on data from analogous series.

A. The Significance of the C3-Methyl Group

The methyl group at the C3 position is a common feature in many bioactive pyrazine derivatives. Its role can be multifaceted:

  • Steric Influence: The methyl group can provide a degree of steric hindrance that may orient other substituents for optimal interaction with the target protein.

  • Hydrophobic Interactions: It can engage in favorable hydrophobic interactions within the binding pocket of a target enzyme.

  • Metabolic Stability: The presence of a methyl group can sometimes block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

B. The Impact of the C5-Bromo Substituent

The bromine atom at the C5 position is a key feature of the target scaffold. Halogen atoms, particularly bromine, can significantly influence the biological activity of a molecule through several mechanisms:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the active site of a protein. This can enhance binding affinity and selectivity.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron distribution within the pyrazine ring, potentially influencing its reactivity and interaction with biological targets.

  • Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties.

In a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, chlorinated pyrazine derivatives were synthesized to investigate their effect on anti-infective activity.[4] This highlights the common strategy of using halogens to probe SAR.

C. Exploring Analogs: Modifications at the C6 Position and N1-Substitution

Systematic modifications at other positions of the pyrazine ring are crucial for a comprehensive SAR study.

Table 1: Inferred SAR of this compound Analogs Based on Related Pyrazine Series

Position of ModificationType of SubstituentPredicted Impact on ActivityRationale from Analogous Series
C6 Small Alkyl GroupsPotentially increased potencyMay fill small hydrophobic pockets in the ATP-binding site.
Aromatic RingsVariable; potential for significant increase in potencyCan form π-stacking interactions; substitution on the aryl ring allows for fine-tuning of properties.[5]
Hydrogen Bond Donors/AcceptorsMay increase potency and selectivityCan form specific interactions with key residues in the target's active site.
N1 (Amide Nitrogen) AlkylationGenerally unfavorableThe N-H is often a critical hydrogen bond donor for hinge-binding in kinases.
ArylationCan lead to potent compoundsThe aryl group can occupy additional binding pockets.

III. Experimental Protocols for SAR Elucidation

To validate the predicted SAR and discover novel, potent analogs of this compound, a systematic experimental workflow is essential.

A. General Synthesis of Substituted Pyrazin-2-ol Analogs

A flexible synthetic route is key to generating a library of analogs for SAR studies. Microwave-assisted organic synthesis can be a powerful tool for the rapid construction of the pyrazin-2(1H)-one core.[1] A general synthetic scheme is outlined below:

Synthetic_Workflow Start Starting Materials (e.g., α-amino acid esters, α-dicarbonyls) Step1 Microwave-mediated Ring Closure Start->Step1 Pyrazinone 3,5-Disubstituted Pyrazin-2(1H)-one Core Step1->Pyrazinone Step2 Halogenation (e.g., NBS for Bromination at C5) Pyrazinone->Step2 BromoPyrazinone This compound Step2->BromoPyrazinone Step3 Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling at C6) BromoPyrazinone->Step3 Analogs Diverse Library of Analogs Step3->Analogs

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol for Analog Synthesis:

  • Synthesis of the Pyrazin-2(1H)-one Core: React an appropriate α-amino acid ester with an α-dicarbonyl compound under microwave irradiation to form the 3,5-disubstituted pyrazin-2(1H)-one.

  • Bromination at C5: Treat the pyrazin-2(1H)-one core with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the C5 position.

  • Diversification at C6: For analogs with substitutions at the C6 position, a suitable precursor (e.g., 6-chloro- or 6-bromopyrazin-2-ol) can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a variety of boronic acids, alkynes, or amines to generate a diverse library of compounds.

B. In Vitro Biological Evaluation

1. Kinase Inhibition Assays:

  • Objective: To determine the inhibitory activity of the synthesized analogs against a panel of relevant kinases (e.g., receptor tyrosine kinases like PDGFR, or kinases in the JAK/STAT pathway).

  • Methodology (Example: ADP-Glo™ Kinase Assay):

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction in the presence of the test compound or DMSO (vehicle control).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Cell-Based Antiproliferative Assays:

  • Objective: To assess the ability of the analogs to inhibit the growth of cancer cell lines.

  • Methodology (Example: MTT Assay):

    • Seed cancer cells (e.g., SKOV3 for ovarian cancer) in 96-well plates and allow them to adhere overnight.[2]

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the GI50 values (the concentration required to inhibit cell growth by 50%).

3. Cellular Mechanism of Action Studies:

  • Objective: To investigate the downstream effects of the active compounds on cellular signaling pathways.

  • Methodology (Example: Western Blotting for STAT3 Phosphorylation):

    • Treat cancer cells with the active compounds for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A reduction in the p-STAT3/total STAT3 ratio would indicate inhibition of the JAK/STAT3 pathway.[2]

Biological_Evaluation_Workflow Synthesized_Analogs Synthesized Analogs Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., PDGFR, JAK/STAT kinases) Synthesized_Analogs->Kinase_Assay Cell_Assay Antiproliferative Assay (e.g., MTT on cancer cell lines) Synthesized_Analogs->Cell_Assay Active_Hits Identification of Active Hits Kinase_Assay->Active_Hits Cell_Assay->Active_Hits Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-STAT3) Active_Hits->Mechanism_Study Lead_Compound Lead Compound for Further Optimization Mechanism_Study->Lead_Compound

Caption: Workflow for the biological evaluation of this compound analogs.

IV. Computational Modeling in SAR Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can provide valuable insights into the interactions between the pyrazin-2-ol analogs and their biological targets, helping to rationalize the observed SAR and guide the design of new compounds.[3]

  • Molecular Docking: This technique can be used to predict the binding mode of the analogs within the active site of a target kinase. This can help to explain why certain substituents enhance activity while others are detrimental.

  • QSAR: By building a statistical model that correlates the physicochemical properties of the analogs with their biological activity, QSAR can be used to predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. While direct SAR studies on this specific scaffold are limited, a comparative analysis of related pyrazine derivatives provides a strong foundation for rational drug design.

Key takeaways for future research include:

  • Systematic Exploration of C6 Substitutions: A diverse range of aromatic and heteroaromatic substituents at the C6 position should be investigated to probe for additional binding interactions.

  • Investigation of Halogen Bond Interactions: The role of the C5-bromo substituent should be further explored, potentially by comparing its activity to analogs with other halogens (Cl, F) or a hydrogen at this position.

  • Target-Based Design: As active compounds are identified, efforts should be made to determine their specific kinase targets to enable more focused, structure-based drug design.

By integrating synthetic chemistry, in vitro and cell-based biological evaluation, and computational modeling, the full therapeutic potential of the this compound scaffold can be unlocked, leading to the discovery of next-generation targeted therapies.

References

A Comparative Guide to the Reactivity of 5-Bromo-3-methylpyrazin-2-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive benchmark analysis of the reactivity of 5-Bromo-3-methylpyrazin-2-ol in comparison to other structurally relevant bromo-heterocycles, namely 2-bromopyridine and 5-bromopyrimidine. The focus is on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. By elucidating the electronic and steric factors that govern reactivity, this document provides researchers, scientists, and drug development professionals with actionable insights and detailed experimental protocols to guide substrate selection and reaction optimization.

Introduction: The Strategic Value of Bromo-Heterocycles in Drug Discovery

Heterocyclic scaffolds are ubiquitous in pharmaceuticals, imparting crucial physicochemical properties and directing molecular interactions with biological targets.[1] Among the vast array of synthetic building blocks, halogenated heterocycles, particularly bromo-derivatives, serve as versatile and indispensable intermediates. Their participation in transition metal-catalyzed cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures from readily available starting materials.[2][3]

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold found in numerous biologically active compounds.[1] Functionalized pyrazines, such as this compound, are of significant interest. The strategic placement of the bromine atom, coupled with the electronic nature of the pyrazin-2-ol core, presents unique reactivity profiles that are critical to understand for efficient synthetic planning. This guide aims to deconstruct and benchmark this reactivity against more common bromo-heterocycles to empower chemists in their synthetic endeavors.

A Comparative Analysis of Structural and Electronic Properties

The reactivity of a bromo-heterocycle in a palladium-catalyzed coupling reaction is fundamentally dictated by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is highly sensitive to the electronic density at the carbon center and the steric environment surrounding the bond.[4]

  • Pyridine: As a six-membered heterocycle with one nitrogen atom, pyridine is electron-deficient compared to benzene. The positions ortho (2,6) and para (4) to the nitrogen are the most electron-poor and thus are activated towards nucleophilic attack.[5] Consequently, a bromine atom at the 2-position of 2-bromopyridine is situated at an electron-deficient carbon, which generally facilitates oxidative addition.

  • Pyrimidine: With two nitrogen atoms in a 1,3-arrangement, pyrimidine is even more electron-deficient than pyridine. For 5-bromopyrimidine , the bromine atom is meta to both nitrogens. While the overall ring is electron-poor, the 5-position is less electronically activated for oxidative addition compared to the 2, 4, or 6 positions.

  • Pyrazine: The pyrazine ring, with its 1,4-dinitrogen arrangement, is also a highly electron-deficient system.[6][7] This electron deficiency is a key characteristic influencing its reactivity in cross-coupling reactions.[6] For This compound , the electronic landscape is more complex. The pyrazin-2-ol tautomer is favored, and the hydroxyl group is a strong electron-donating group, which can partially offset the electron-withdrawing nature of the pyrazine core. The methyl group provides a modest electron-donating inductive effect. The bromine at the 5-position is ortho to one nitrogen and meta to the other, placing it on a significantly electron-deficient carbon atom, which is expected to enhance its reactivity in oxidative addition.

Predicted Reactivity Order (Ease of Oxidative Addition): this compound > 2-Bromopyridine > 5-Bromopyrimidine

This predicted order is based on the general principle that more electron-deficient aryl halides are more reactive in palladium-catalyzed cross-coupling reactions.[8][9]

Benchmarking Reactivity in Key Cross-Coupling Reactions

To provide a quantitative comparison, we outline standardized protocols for three cornerstone palladium-catalyzed reactions. The expected yields are based on literature precedents for analogous systems and serve as a benchmark for performance.[10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful and widely used methods for constructing C-C bonds.[11][12][13]

A 10 mL oven-dried vial is charged with the bromo-heterocycle (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (1.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.025 mmol, 5 mol%). The vial is sealed with a PTFE-lined cap, evacuated, and backfilled with argon (this cycle is repeated three times). Degassed 1,4-dioxane (2.5 mL) and water (0.5 mL) are added via syringe. The reaction mixture is stirred vigorously and heated to 90 °C for 4 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Vial: - Bromo-heterocycle (1.0 equiv) - Phenylboronic Acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(dppf)Cl₂ (5 mol%) atmosphere Seal, Evacuate, & Backfill with Argon (3x) reagents->atmosphere solvents Add Degassed Solvents: 1,4-Dioxane/H₂O atmosphere->solvents heating Heat to 90°C Stir for 4h solvents->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool & Dilute (EtOAc) monitoring->quench wash Wash with H₂O & Brine quench->wash purify Dry, Concentrate, & Purify wash->purify final_product final_product purify->final_product Isolated Product

SubstrateProductExpected Yield (%)Rationale for Reactivity
This compound 3-Methyl-5-phenylpyrazin-2-ol85-95%Highly electron-deficient pyrazine ring facilitates rapid oxidative addition. The -OH group can coordinate to the palladium center, potentially influencing the reaction rate.
2-Bromopyridine 2-Phenylpyridine80-90%The bromine is at an activated, electron-deficient position, leading to efficient coupling.[4]
5-Bromopyrimidine 5-Phenylpyrimidine70-85%The C-Br bond is at a less activated position compared to the pyrazine and pyridine examples, requiring slightly more forcing conditions or longer reaction times.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a critical transformation in the synthesis of countless pharmaceuticals.[14] The reaction's success is highly dependent on the choice of ligand and base.[15]

An oven-dried Schlenk tube is charged with the bromo-heterocycle (0.5 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.0125 mmol, 2.5 mol%), XPhos (0.03 mmol, 6 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv.). The tube is sealed, evacuated, and backfilled with argon (this cycle is repeated three times). Aniline (0.55 mmol, 1.1 equiv.) and anhydrous toluene (2.5 mL) are added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Buchwald_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Schlenk Tube: - Bromo-heterocycle (1.0 equiv) - Pd₂(dba)₃ (2.5 mol%) - XPhos (6 mol%) - NaOᵗBu (1.4 equiv) atmosphere Seal, Evacuate, & Backfill with Argon (3x) reagents->atmosphere add_reagents Add: - Aniline (1.1 equiv) - Toluene atmosphere->add_reagents heating Heat to 100°C Stir for 12h add_reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring filter Cool, Dilute (EtOAc) & Filter through Celite monitoring->filter wash Wash with H₂O & Brine filter->wash purify Dry, Concentrate, & Purify wash->purify final_product final_product purify->final_product Isolated Product

SubstrateProductExpected Yield (%)Rationale for Reactivity
This compound 5-(Phenylamino)-3-methylpyrazin-2-ol75-90%High reactivity due to the electron-deficient ring. However, the acidic N-H of the pyrazin-2-ol could potentially complicate the reaction by reacting with the strong base, requiring careful optimization.[15]
2-Bromopyridine N-Phenylpyridin-2-amine80-95%A classic substrate for this reaction. The electron-deficient nature of the 2-position makes it highly susceptible to coupling.[16]
5-Bromopyrimidine N-Phenylpyrimidin-5-amine65-80%Slower reactivity is expected due to the less-activated C-Br bond. Potential for catalyst inhibition by the pyrimidine nitrogens can also be a factor.
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium/copper catalytic system.[17][18]

To a dry Schlenk tube under an argon atmosphere is added the bromo-heterocycle (0.5 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.0175 mmol, 3.5 mol%), and copper(I) iodide (CuI) (0.0175 mmol, 3.5 mol%). Anhydrous, degassed triethylamine (3.0 mL) is added, followed by phenylacetylene (0.6 mmol, 1.2 equiv.). The mixture is stirred at 60 °C for 6 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Sonogashira_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Schlenk Tube (Ar): - Bromo-heterocycle (1.0 equiv) - PdCl₂(PPh₃)₂ (3.5 mol%) - CuI (3.5 mol%) add_reagents Add: - Triethylamine - Phenylacetylene (1.2 equiv) reagents->add_reagents heating Heat to 60°C Stir for 6h add_reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring extract Concentrate & Partition (EtOAc/H₂O) monitoring->extract wash Wash with Brine extract->wash purify Dry, Concentrate, & Purify wash->purify final_product final_product purify->final_product Isolated Product

SubstrateProductExpected Yield (%)Rationale for Reactivity
This compound 3-Methyl-5-(phenylethynyl)pyrazin-2-ol80-95%The high reactivity of the C-Br bond in the electron-deficient pyrazine system is expected to drive the reaction to completion under mild conditions.[6]
2-Bromopyridine 2-(Phenylethynyl)pyridine85-95%This is a highly efficient transformation due to the activated nature of the 2-position on the pyridine ring.
5-Bromopyrimidine 5-(Phenylethynyl)pyrimidine75-85%The reaction proceeds well, but may require slightly elevated temperatures or longer reaction times compared to the more activated substrates.

Practical Considerations for Process Development

While reactivity is a primary concern, professionals in drug development must also consider factors that impact scalability, cost, and safety.

  • Catalyst Loading: The high reactivity of this compound may allow for lower palladium catalyst loading compared to less reactive heterocycles, leading to significant cost savings and reduced levels of residual palladium in the final product.

  • Ligand Selection: For challenging couplings, especially in Buchwald-Hartwig aminations, the choice of phosphine ligand is critical.[15] While ligands like XPhos are highly effective, their cost can be a consideration for large-scale synthesis. Screening more economical ligands is often a necessary step in process optimization.

  • Base Sensitivity: The pyrazin-2-ol moiety in the target substrate has an acidic proton. In reactions requiring strong bases, such as the Buchwald-Hartwig amination, this can lead to side reactions or require the use of excess base. This needs to be carefully managed during process scale-up.

Conclusion

This comparative analysis demonstrates that this compound is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its performance is on par with, and in some cases may exceed, that of 2-bromopyridine, and it is generally more reactive than 5-bromopyrimidine. This enhanced reactivity is primarily attributed to the electron-deficient nature of the pyrazine ring system.

For researchers and process chemists, this high reactivity translates into several practical advantages, including the potential for milder reaction conditions, shorter reaction times, and lower catalyst loadings. However, the unique structural features of this compound, such as the acidic proton of the pyrazin-2-ol tautomer, must be taken into account when designing synthetic routes, particularly when strong bases are employed. By understanding these nuances, scientists can effectively leverage this valuable building block to accelerate the synthesis of complex molecules for drug discovery and development.

References

A Comparative Guide to the In Vitro Evaluation of 5-Bromo-3-methylpyrazin-2-ol Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an attractive starting point for drug discovery. This guide focuses on derivatives of 5-Bromo-3-methylpyrazin-2-ol, a specific pyrazinone core, to establish a robust framework for their initial in vitro evaluation and comparison.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, logic-driven approach to screening and comparing novel chemical entities. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous evaluation process. This guide will detail a primary cytotoxicity screen to assess overall potency, followed by a secondary mechanistic assay to probe a potential mode of action—kinase inhibition. By comparing a small, hypothetical library of derivatives against each other and a known standard, we will illustrate a clear path from initial compound synthesis to the identification of a promising lead candidate.

Section 1: The Hypothetical Compound Library & Screening Rationale

For the purpose of this guide, we will evaluate the parent compound, This compound (BMP) , and three hypothetical derivatives designed to explore structure-activity relationships (SAR).

  • BMP (Parent Compound): The core scaffold.

  • BMP-D1 (Derivative 1): The bromine at position 5 is replaced with a phenyl group.

    • Rationale: To investigate the effect of adding a larger, aromatic moiety, which could enhance binding in a hydrophobic pocket of a target protein.

  • BMP-D2 (Derivative 2): The methyl group at position 3 is replaced with a trifluoromethyl (CF3) group.

    • Rationale: The electron-withdrawing nature of the CF3 group can significantly alter the electronic profile of the pyrazine ring and potentially improve metabolic stability.

  • BMP-D3 (Derivative 3): An amino group is added at position 6.

    • Rationale: To introduce a hydrogen bond donor, which could form a key interaction with a target enzyme and improve aqueous solubility.

The initial screening cascade is designed to first identify compounds that are biologically active against a cancer cell line and then to begin elucidating their mechanism of action.

Section 2: Primary Screening: Comparative Cytotoxicity Profiling

The first critical step in evaluating potential anticancer agents is to determine their dose-dependent effect on cell viability.[3][4] The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells, which is directly proportional to the number of viable cells.[5]

Principle of the MTT Assay

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[5] The amount of formazan produced is quantified by solubilizing the crystals and measuring the absorbance, providing a reliable measure of cell viability.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent cell lines.[3][6]

Materials:

  • Human breast adenocarcinoma cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293) for selectivity assessment.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (BMP and derivatives), dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Sterile 96-well flat-bottom plates.

  • Doxorubicin (positive control).

Procedure:

  • Cell Seeding: Harvest exponentially growing MCF-7 and HEK293 cells. Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the various compound concentrations (e.g., from 0.1 µM to 100 µM).

    • Trustworthiness: Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds (typically ≤0.5%). This validates that the solvent itself is not causing toxicity.[7]

      • Untreated Control: Cells treated with complete medium only (represents 100% viability).

      • Positive Control: Cells treated with Doxorubicin, a known cytotoxic agent.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Return the plate to the incubator for another 4 hours. Visually confirm the formation of purple precipitate in the wells of living cells.[6]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis & Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%. This value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).[7]

  • Calculate Selectivity Index (SI):

    • SI = IC50 in non-cancerous cells (HEK293) / IC50 in cancer cells (MCF-7)

    • Rationale: A higher SI value is desirable as it indicates the compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window.[8]

Comparative Cytotoxicity Data

The following table summarizes the hypothetical results from the primary screen.

CompoundIC50 on MCF-7 (µM)IC50 on HEK293 (µM)Selectivity Index (SI)
BMP (Parent) 45.2> 100> 2.2
BMP-D1 8.560.17.1
BMP-D2 5.125.55.0
BMP-D3 62.8> 100> 1.6
Doxorubicin 0.95.46.0

Interpretation:

  • Derivatives BMP-D1 and BMP-D2 show a significant increase in potency against the MCF-7 cancer cell line compared to the parent compound.

  • BMP-D2 is the most potent derivative, but BMP-D1 demonstrates a better selectivity index, making it a slightly more attractive candidate at this stage.

  • BMP-D3 was less active than the parent compound, suggesting the addition of an amino group at this position is detrimental to activity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout p1 Seed Cells in 96-well Plate p2 Incubate 24h (Cell Attachment) p1->p2 p3 Add Compound Serial Dilutions p2->p3 Treat Cells p4 Incubate 48h (Exposure) p3->p4 p5 Add MTT Reagent p4->p5 Develop Signal p6 Incubate 4h (Formazan Formation) p5->p6 p7 Solubilize Formazan (Add DMSO) p6->p7 p8 Read Absorbance (570 nm) p7->p8 Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) p8->Data Analysis\n(IC50 Calculation)

Workflow for the MTT cytotoxicity assay.

Section 3: Secondary Screening: Mechanistic Insight via Kinase Inhibition

Given the potent cytotoxicity of BMP-D1 and BMP-D2, a logical next step is to investigate a potential mechanism. Protein kinases are critical regulators of cell signaling and are frequent targets for anticancer drugs.[9] An in vitro kinase assay can determine if the compounds directly inhibit the activity of a specific kinase.

Rationale for Kinase Inhibition as a Target

Dysregulation of signaling pathways, such as the MAPK/ERK cascade, is a hallmark of many cancers.[9] This pathway relies on a series of protein kinases (e.g., RAF, MEK, ERK) to transmit signals from the cell surface to the nucleus, driving proliferation and survival. Inhibiting a key kinase in this pathway can effectively shut down these pro-cancerous signals.

Principle of a Universal Kinase Assay

There are many formats for kinase assays.[10][11] A common and versatile method is a homogenous, fluorescence-based assay that measures the amount of ADP produced during the kinase reaction (ATP → ADP + Phosphorylated Substrate). The amount of ADP is directly proportional to the kinase activity. The assay uses coupling enzymes to convert ADP back to ATP, which then drives a luciferase reaction, producing a light signal that is inversely proportional to the activity of the kinase inhibitor.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Format Example)

This protocol is a generalized representation of a universal kinase assay.[12]

Materials:

  • Recombinant human MEK1 kinase.

  • Appropriate peptide substrate for MEK1.

  • Test compounds (BMP-D1, BMP-D2).

  • Staurosporine (a potent, broad-spectrum kinase inhibitor for use as a positive control).[13][14]

  • Kinase reaction buffer.

  • ATP solution.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar).

  • White, opaque 384-well plates (for luminescence).

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare master mixes for the kinase reaction according to the manufacturer's protocol.

  • Compound Plating: Add test compounds (BMP-D1, BMP-D2) and Staurosporine across a range of concentrations to the wells of the 384-well plate. Include a DMSO vehicle control.

  • Initiate Kinase Reaction: Add the kinase/substrate master mix to all wells. Then, start the reaction by adding ATP. The final reaction volume is typically small (e.g., 5 µL).

    • Expertise: The ATP concentration should be set near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.[15]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent, which simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent. This reagent contains the necessary enzymes to convert the ADP generated in the first step into a luminescent signal. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescent signal on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Comparative Kinase Inhibition Data
CompoundMEK1 Kinase IC50 (µM)
BMP-D1 0.85
BMP-D2 1.20
Staurosporine 0.015

Interpretation:

  • Both BMP-D1 and BMP-D2 demonstrate direct, sub-micromolar inhibition of MEK1 kinase. This provides a plausible mechanism for their observed cytotoxicity.

  • BMP-D1 is the more potent MEK1 inhibitor of the two derivatives.

  • While potent, the derivatives are significantly less potent than Staurosporine, which is expected as Staurosporine is a very potent but non-selective kinase inhibitor.[16] This comparison provides an essential benchmark for the potency of the new chemical series.

Conceptual Signaling Pathway

Signaling_Pathway cluster_pathway Conceptual MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Kinase MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Inhibitor BMP-D1 / BMP-D2 Inhibitor->MEK

Targeting the MAPK/ERK pathway via MEK1 inhibition.

Section 4: Overall Comparison and Screening Cascade Summary

By integrating the data from both the primary and secondary screens, we can make an informed decision about which compound to advance.

  • BMP-D2 was the most potent compound in the cytotoxicity assay but was slightly less potent in the direct kinase inhibition assay and showed a lower selectivity index.

  • BMP-D1 was highly potent in the cytotoxicity assay, demonstrated superior selectivity for cancer cells over normal cells, and was the most potent inhibitor of MEK1 kinase.

Screening Cascade Workflow

Screening_Cascade cluster_primary Primary Screen cluster_secondary Secondary Screen start Compound Library (BMP, D1, D2, D3) primary_screen Cytotoxicity Assay (MTT) MCF-7 & HEK293 Cells start->primary_screen primary_decision Potency & Selectivity? (IC50 < 10 µM, SI > 5) primary_screen->primary_decision secondary_screen Mechanistic Assay In Vitro MEK1 Kinase Assay primary_decision->secondary_screen Yes (BMP-D1, BMP-D2) inactive Inactive / Low Priority (BMP, BMP-D3) primary_decision->inactive No secondary_decision Direct Inhibition? (IC50 < 1 µM) secondary_screen->secondary_decision hit Lead Candidate: BMP-D1 secondary_decision->hit Yes (BMP-D1) Further Optimization\n(BMP-D2) Further Optimization (BMP-D2) secondary_decision->Further Optimization\n(BMP-D2) Borderline

Decision-making workflow for hit identification.

Conclusion

This guide has outlined a systematic and comparative approach for the initial in vitro evaluation of novel this compound derivatives. By employing a primary cytotoxicity screen followed by a targeted mechanistic assay, we successfully differentiated a small library of compounds and identified BMP-D1 as a promising lead candidate with potent, selective, and mechanistically defined anticancer activity. This logical, evidence-based workflow, which emphasizes the use of appropriate controls and benchmarks against known standards, provides a solid foundation for more advanced preclinical development. Future work would involve broader kinase profiling to assess the selectivity of BMP-D1 and subsequent studies in more complex cellular and animal models.

References

A Comparative Analysis of the Anticancer Potential of Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down many promising avenues, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, pyrazine derivatives, characterized by a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, have garnered significant attention for their broad-spectrum anticancer activities.[1][2] This guide provides a comparative study of various classes of pyrazine derivatives, delving into their mechanisms of action, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

The Versatility of the Pyrazine Scaffold: A Privileged Structure in Oncology

The pyrazine ring system serves as a versatile scaffold in medicinal chemistry, allowing for extensive structural modifications that can significantly influence the pharmacological properties of the resulting compounds.[1][2] This structural flexibility has given rise to a diverse array of derivatives with potent anticancer activities, including pyrazoline and quinoxaline derivatives, which are fused pyrazine ring systems. This guide will explore the comparative efficacy of these classes of compounds.

Comparative Anticancer Activity of Pyrazine Derivatives

The anticancer efficacy of pyrazine derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter for comparing the potency of different compounds.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Representative Pyrazine Derivatives
Compound ClassDerivative ExampleHepG-2 (Liver)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Hela (Cervical)Reference
Pyrazoline Compound 1bPotent40-100Similar to Cisplatin-Similar to Cisplatin[1]
Compound b173.57----[3]
PYR-12Nanomolar rangeNanomolar rangeNanomolar rangeNanomolar rangeNanomolar range[4]
Quinoxaline Compound 4m-9.32---[5]
Compound 11--92.5-[6]
Compound 14--2.61--[6]
Compound 3-----[6]
Triazolopyrazine Compound 17l-0.981.05-1.28[7]
Pyrazolo[3,4-d]pyrimidine Compound 5-148-96.2574.8[8]
Compound 7-68.75-73.0817.50[8]
Standard Drug Cisplatin8.45----[3]
5-Fluorouracil-4.89---[5]
Doxorubicin---4.178.87[9]

Note: "-" indicates data not available in the cited sources. The potency of "Compound 1b" and "PYR-12" were described qualitatively in the source material.

Unraveling the Mechanisms of Action: A Multi-pronged Attack on Cancer

Pyrazine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer.

Induction of Apoptosis: The Primary Pathway to Cell Death

A common mechanism of action for many pyrazine derivatives is the induction of apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue homeostasis and for eliminating damaged or cancerous cells.

Pyrazoline derivatives, in particular, have been shown to be potent inducers of apoptosis.[1][4] This is often achieved through the intrinsic mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[10] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[4][10] The activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis.[1][4]

Some pyrazoline derivatives have also been reported to induce apoptosis through a caspase-independent pathway, involving the apoptosis-inducing factor (AIF).[11]

The following diagram illustrates the induction of apoptosis by pyrazoline derivatives:

Pyrazoline Pyrazoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazoline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazoline->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Induction of apoptosis by pyrazoline derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, many pyrazine derivatives can also arrest the cell cycle at specific checkpoints, thereby preventing the uncontrolled proliferation of cancer cells. The G2/M and G0/G1 phases are common targets for cell cycle arrest by these compounds.[1][3]

For instance, certain pyrazoline derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[1] This is often associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[4] Other derivatives, such as the[1][4][12]triazolo[4,3-a]pyrazine derivative 17l, have been found to arrest the cell cycle in the G0/G1 phase.[13]

Kinase Inhibition: Targeting Key Signaling Pathways

A significant number of pyrazine derivatives function as kinase inhibitors, targeting the enzymes that play crucial roles in the signaling pathways that drive cancer cell growth, proliferation, and survival.[14]

c-Met and VEGFR-2 Inhibition: The receptor tyrosine kinases c-Met and VEGFR-2 are attractive targets for cancer therapy due to their involvement in tumor growth, angiogenesis, and metastasis. Several pyrazine derivatives have been developed as potent inhibitors of these kinases.[7][13][15] For example,[1][4][12]triazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2.[7][13] The inhibitory activity of these compounds is often in the nanomolar range.[16][17]

The diagram below depicts the inhibition of the c-Met signaling pathway by a pyrazine derivative:

HGF HGF cMet c-Met Receptor HGF->cMet Binds to PI3K PI3K cMet->PI3K Activates Pyrazine_Inhibitor Pyrazine Derivative (c-Met Inhibitor) Pyrazine_Inhibitor->cMet Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the c-Met/PI3K/Akt signaling pathway.

PI3K/Akt Pathway Modulation: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[18][19][20][21][22] Tetramethylpyrazine, a naturally occurring pyrazine derivative, has been shown to inhibit the activity of Akt, a key component of this pathway.[23][24] This inhibition contributes to its pro-apoptotic and anti-proliferative effects.

Experimental Protocols for Evaluating Anticancer Activity

To aid researchers in their investigation of pyrazine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_plate 96-well Plate A Seed Cells B Add Pyrazine Derivative A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

Caption: Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the pyrazine derivative for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with the pyrazine derivative for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Conclusion and Future Directions

Pyrazine derivatives represent a promising and diverse class of anticancer agents with multifaceted mechanisms of action. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways makes them attractive candidates for further development. The comparative data presented in this guide highlights the potential of various pyrazine scaffolds, with pyrazoline and quinoxaline derivatives demonstrating particularly potent activities.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. In vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates. Furthermore, exploring the potential of pyrazine derivatives in combination with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies for a wide range of cancers. The detailed protocols provided herein are intended to facilitate these research endeavors and contribute to the advancement of pyrazine-based anticancer drugs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Bromo-3-methylpyrazin-2-ol (CAS No. 100047-56-1), grounding procedural guidance in the causality behind each critical step.

Core Principles: Hazard Profile and Regulatory Framework

Understanding the "why" is the foundation of safe laboratory practice. The disposal protocol for this compound is dictated by its specific chemical hazards and its classification under federal and local environmental regulations.

GHS Hazard Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform handling and disposal procedures.[1] A failure to recognize these hazards can lead to personal injury and improper waste segregation.

The compound is designated with the GHS07 pictogram, indicating it is harmful and an irritant.[1] The associated hazard statements are critical to understanding the risks during handling:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations.

Hazard Classification GHS Code Description Source
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Signal Word Warning [1]
Pictogram GHS07 [1]
Regulatory Context: RCRA and Halogenated Organic Compounds

From a regulatory standpoint, the most critical feature of this compound is the bromine atom attached to its pyrazine ring. This classifies it as a halogenated organic compound .

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA) .[2][3] RCRA establishes the "cradle-to-grave" framework for hazardous waste management, ensuring it is handled safely from generation to final disposal.[3][4]

Wastes containing halogenated organic compounds (HOCs) are often subject to specific treatment standards due to their potential to form persistent and toxic byproducts, such as dioxins, if not incinerated at the correct temperatures.[5] Therefore, this compound cannot be disposed of as common trash or poured down the drain. It must be treated as a regulated hazardous waste. The universal precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is the guiding directive.[1]

Pre-Disposal: Safe Handling and Decontamination

Proper disposal begins long before the waste bottle is full. It starts with safe handling during use and thorough decontamination of all materials that come into contact with the chemical.

Required PPE:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used if there is a risk of splashing.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[7]

Decontamination Protocol:

  • Work Surfaces: Wipe down all surfaces where the compound was handled with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

  • Labware (Glassware, Spatulas):

    • Rinse contaminated labware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) into a designated "Halogenated Organic Liquid Waste" container.

    • Follow with a thorough wash using soap and water.

    • Do not allow rinseate to enter the sanitary sewer system.[6][8]

Waste Characterization and Segregation Workflow

The cornerstone of compliant disposal is accurate waste characterization and segregation. Mixing incompatible waste streams is a significant safety hazard and a regulatory violation. This compound waste must be kept separate from non-halogenated organic waste.

The following diagram outlines the decision-making process for segregating waste related to this compound.

G cluster_0 Disposal Segregation Workflow start Waste Generation (this compound) is_solid Is it the neat (solid) compound? start->is_solid is_ppe Is it grossly contaminated PPE? is_solid->is_ppe No solid_waste Dispose in: 'Halogenated Organic SOLIDS Waste' is_solid->solid_waste Yes is_container Is it the original empty container? is_ppe->is_container No ppe_waste Dispose in: 'Solid Chemical Waste' (or 'Contaminated PPE') is_ppe->ppe_waste Yes container_waste Triple-rinse with solvent. Dispose of rinsate in 'Halogenated LIQUIDS Waste'. Deface label and discard container as solid waste. is_container->container_waste Yes

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocol

Follow these steps precisely to ensure safe and compliant disposal. This process should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Disposal of Unused or Waste this compound (Solid)
  • Container Selection: Obtain a designated hazardous waste container labeled "Halogenated Organic Solids Waste." This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Transfer: Carefully transfer the solid waste into the designated container using a clean spatula. Avoid creating dust.[6] If the compound is in its original vial, the entire vial can be placed directly into the solids waste container.

  • Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Closure and Storage: Securely close the container. Store it in a designated satellite accumulation area that is clearly marked, away from incompatible materials.

Disposal of Contaminated Lab Supplies (Gloves, Wipes, Weigh Boats)
  • Collection: Place all contaminated solid items, such as used gloves, absorbent pads, and weighing paper, into a separate, clearly labeled "Solid Chemical Waste" or "Contaminated Lab Debris" container.

  • Segregation: Do not mix this debris with non-hazardous trash.

  • Disposal: This container will be collected by your institution's Environmental Health and Safety (EHS) department for disposal as hazardous waste.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is often still regulated as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container three times with a small amount of a suitable solvent (e.g., ethanol or acetone).

    • Each time, swirl the solvent to ensure the entire inner surface is rinsed.

    • Crucially, collect all rinsate in a designated "Halogenated Organic Liquid Waste" container. [8] Do not discard it down the drain.

  • Label Defacement: After triple rinsing, obliterate or remove the original manufacturer's label to prevent confusion.

  • Final Disposal: The decontaminated and defaced container can typically be disposed of as non-hazardous solid waste (e.g., in a broken glass box or regular trash, per institutional policy).

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If any flammable solvents were involved, remove all sources of ignition.

  • Don PPE: At a minimum, wear a lab coat, gloves, and eye protection. For a large spill, a respirator may be necessary.

  • Containment: Cover the spill with an inert, absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly using the decontamination protocol described in Section 2.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to these scientifically grounded and regulation-aligned procedures, you ensure the safety of yourself and your colleagues, maintain compliance, and protect our shared environment.

References

Personal protective equipment for handling 5-Bromo-3-methylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-Bromo-3-methylpyrazin-2-ol

This guide provides comprehensive, experience-driven safety protocols for the handling and disposal of this compound (CAS No. 100047-56-1). As a brominated heterocyclic compound, it requires rigorous adherence to safety procedures to mitigate risks. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance that prioritizes personal safety and experimental integrity.

Hazard Analysis: An Experience-Driven Perspective

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure provides critical clues to its potential hazards. As a brominated pyrazine derivative, we must extrapolate its safety profile from closely related analogs. This approach, grounded in chemical principles, forms the basis of our risk assessment.

Structurally similar compounds, such as 2-Bromo-3-methylpyrazine and 2-Bromo-5-methylpyrazine, are classified with specific GHS hazard statements. It is prudent to assume that this compound shares these characteristics:

  • Acute Toxicity, Oral (Warning): Likely harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation (Danger/Warning): Poses a risk of serious eye irritation or damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Warning): May cause respiratory tract irritation if inhaled.[1][2]

The presence of the bromine atom and the pyrazine ring system suggests that this compound is biologically active and requires careful handling to prevent inadvertent exposure through ingestion, inhalation, or skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE.

Protection Type Specification Rationale & Causality
Eye and Face Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects against splashes and airborne particles. The pyrazine class of compounds can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended for all handling procedures.[5][6]Provides a robust barrier against skin contact, which is a primary route of exposure and can cause irritation.[5][7] Gloves should be inspected for tears or degradation before each use and changed frequently.
Body Protection A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.[6][7]Minimizes the risk of skin exposure from accidental spills. Ensures no skin is exposed between the glove and the lab coat sleeve.
Respiratory All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[5][7]This is the most critical engineering control. It protects the respiratory tract from inhaling dust or vapors, which may cause irritation.[8] A NIOSH-approved respirator with an organic vapor cartridge is a mandatory alternative only if a fume hood is not available.[6][9]

Operational Plan: A Step-by-Step Procedural Guide

A self-validating safety system is one where each step is designed to prevent, detect, and correct potential failures. This operational plan integrates safety checks at every stage.

Step 1: Pre-Handling and Preparation
  • Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible before retrieving the chemical. The spill kit should contain an inert absorbent material like sand or vermiculite.[7]

  • Inspect Container: Before use, inspect the chemical's container for any signs of damage or leaks.

Step 2: Handling and Dispensing

This workflow must be executed entirely within a certified chemical fume hood.

cluster_fume_hood Inside Chemical Fume Hood start Don Appropriate PPE weigh Carefully Weigh Solid Compound (Use anti-static weigh boat if necessary) start->weigh 1. Prepare dissolve Slowly Add Solid to Solvent (Monitor for any reaction) weigh->dissolve 2. Formulate transfer Transfer Solution Using Syringe or Pipette dissolve->transfer 3. Use clean Decontaminate Work Surface (Wipe down with appropriate solvent) transfer->clean 4. Clean dispose Segregate and Dispose of Waste (See Disposal Plan) clean->dispose 5. Dispose wash Remove PPE and Wash Hands Thoroughly dispose->wash 6. Finalize cluster_workflow Handling & Disposal Workflow cluster_waste Waste Generation start Start of Experiment handling Handling of This compound start->handling solid_waste Contaminated Solids (Gloves, Wipes, etc.) handling->solid_waste liquid_waste Excess Reagent & Contaminated Solvents handling->liquid_waste collection Hazardous Waste Container (Labeled & Sealed) solid_waste->collection liquid_waste->collection pickup EHS Personnel Pickup collection->pickup end Final Disposal pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methylpyrazin-2-ol
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methylpyrazin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.